Ethyl (R)-[(1-Phenylethyl)amino]acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(1R)-1-phenylethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBPTIJJCODFR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216716 | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66512-37-6 | |
| Record name | N-[(1R)-1-Phenylethyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (R)-N-(1-phenylethyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl (R)-[(1-Phenylethyl)amino]acetate: A Key Chiral Building Block in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl (R)-[(1-Phenylethyl)amino]acetate, a pivotal chiral intermediate in the pharmaceutical industry. The document delves into the prevalent synthetic methodologies, focusing on nucleophilic substitution and offering reductive amination as a viable alternative. By elucidating the underlying chemical principles and providing detailed experimental protocols, this guide serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development. The content is structured to offer not just procedural steps but also a deep understanding of the rationale behind the experimental choices, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Chiral Purity in Modern Therapeutics
In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary medicinal chemistry.[1] this compound stands out as a valuable chiral building block, providing a predefined stereocenter that streamlines the synthesis of complex, enantiopure active pharmaceutical ingredients (APIs).[2]
The significance of this particular chiral amine ester is underscored by its role as a key intermediate in the synthesis of Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3] The precise stereochemistry of this compound is crucial for the efficacy and safety of the final drug product. This guide, therefore, aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this critical intermediate.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary strategic routes:
-
Nucleophilic Substitution: A direct and widely employed method involving the reaction of a chiral amine with an ethyl haloacetate.
-
Reductive Amination: An alternative approach that forms the C-N bond through the reaction of an amine with a carbonyl compound, followed by reduction.
This guide will provide a detailed exploration of both methodologies, with a primary focus on the more established nucleophilic substitution pathway.
Primary Synthetic Route: Nucleophilic Substitution
The most common and direct synthesis of this compound involves the SN2 reaction between (R)-1-phenylethylamine and an ethyl haloacetate, typically ethyl bromoacetate.[4] This reaction is favored for its straightforward nature and generally good yields.
Mechanistic Insights: The SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this concerted process, the lone pair of electrons on the nitrogen atom of (R)-1-phenylethylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate from the side opposite to the bromine atom (backside attack).[6] Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the carbon center being attacked; however, in this specific synthesis, the chiral center of (R)-1-phenylethylamine is not the reaction center, and thus its configuration is retained in the final product.
Diagram 1: SN2 Synthesis of this compound
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to Ethyl (R)-[(1-Phenylethyl)amino]acetate: A Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective drugs. Chiral auxiliaries and building blocks play a pivotal role in this endeavor, enabling the selective synthesis of the desired stereoisomer of a drug molecule. This guide provides a comprehensive technical overview of Ethyl (R)-[(1-Phenylethyl)amino]acetate, a versatile chiral building block utilized in the synthesis of complex pharmaceutical intermediates. Its unique structural features, combining a chiral amine and an ester functional group, make it a valuable precursor for creating stereochemically defined active pharmaceutical ingredients (APIs).
Core Chemical Identity and Properties
CAS Number: 66512-37-6[1]
Molecular Formula: C₁₂H₁₇NO₂[1]
Molecular Weight: 207.27 g/mol [2]
This compound presents as a powder or liquid and is primarily used in organic synthesis.[3] It is recognized for its high purity, typically around 97%.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process development, optimization, and safety. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Density | 1.029 g/cm³ | [1] |
| Boiling Point | 282.9 °C at 760 mmHg | [1] |
| Flash Point | 124.9 °C | [1] |
| Appearance | Powder or liquid | [3] |
| Purity | Typically 97% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between (R)-1-phenylethanamine and an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a straightforward and efficient method for introducing the amino acetate moiety while retaining the stereochemical integrity of the chiral amine.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established chemical principles for N-alkylation of amines.
Materials:
-
(R)-1-Phenylethanamine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-1-phenylethanamine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ=7.31-7.19 (m, 5H, Ar-H), 4.13 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.77 (q, J=6.5 Hz, 1H, -CH(CH₃)Ph), 3.26 (d, AB system, J=17.5 Hz, 1H, -NCH₂CO-), 3.21 (d, AB system, J=17.5 Hz, 1H, -NCH₂CO-), 1.89 (s, 1H, -NH-), 1.37 (d, J=6.5 Hz, 3H, -CH(CH₃)Ph), 1.22 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[4]
-
¹³C NMR (CDCl₃): δ=172.4, 144.4, 128.4, 127.0, 126.6, 60.5, 57.6, 48.7, 24.0, 14.0.[4]
Mass Spectrometry (MS)
-
GC-MS: The mass spectrum typically does not show the molecular ion peak (M+). Common fragments observed include m/z = 192 (M+ - CH₃), 134, 120, and 105 (base peak).[4]
Application in Drug Development: A Key Intermediate for Mirabegron
This compound serves as a valuable chiral intermediate in the synthesis of more complex molecules. A significant application lies in its potential as a precursor to a key intermediate for the drug Mirabegron . Mirabegron is a β₃-adrenergic agonist used to treat overactive bladder.[1][3][5]
The synthesis of Mirabegron involves the coupling of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol with 2-aminothiazole-4-yl-acetic acid.[6][7] The chiral ethanolamine intermediate is crucial for the drug's efficacy. While various synthetic routes to this intermediate exist, a plausible pathway could involve the reduction of the ester functionality of this compound to the corresponding alcohol, followed by further synthetic modifications.
Proposed Synthetic Workflow for a Mirabegron Intermediate
Caption: Proposed synthesis of a key Mirabegron intermediate.
This proposed pathway highlights the utility of this compound as a starting material for introducing the necessary chiral fragment in the synthesis of a pharmaceutically active compound.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block in the field of pharmaceutical synthesis. Its straightforward preparation, well-defined stereochemistry, and useful functional groups make it an important intermediate for the construction of enantiomerically pure drug molecules. The potential to utilize this compound in the synthesis of key intermediates for drugs such as Mirabegron underscores its significance for researchers and professionals in drug development. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in the creation of next-generation therapeutics.
References
-
Chemsrc. This compound | CAS#:66512-37-6. Available at: [Link]
- Google Patents. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
- Google Patents. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates.
- Google Patents. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
-
Wiley-VCH. Supporting Information. Available at: [Link]
-
PubChem. Ethyl 2-[(1-phenylethyl)amino]acetate. Available at: [Link]
Sources
- 1. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
- 2. Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis method of mirabegron - Patent CN-103193730-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]
- 7. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide - Google Patents [patents.google.com]
structure and stereochemistry of Ethyl (R)-[(1-Phenylethyl)amino]acetate
An In-depth Technical Guide to Ethyl (R)-[(1-Phenylethyl)amino]acetate
Abstract: this compound is a critical chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its structure incorporates a key stereocenter, an amine, and an ester functional group, making it a versatile intermediate for creating complex molecular architectures with high stereochemical fidelity. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis via asymmetric methods, detailed spectroscopic characterization, and applications. The protocols and analyses are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the methodology for researchers, scientists, and drug development professionals.
The utility of this compound is fundamentally derived from its specific three-dimensional arrangement. Understanding its structure is paramount to its application.
Chemical Identity and Properties
The compound is a secondary amine and an ethyl ester, presenting as a white to pale yellow crystalline liquid under standard conditions.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 66512-37-6 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | Ethyl 2-[[(1R)-1-phenylethyl]amino]acetate | [4] |
| SMILES | CCOC(=O)CNC1=CC=CC=C1 | [2] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | White to pale yellow crystalline liquid | [1] |
The (R)-Configuration: A Stereochemical Deep Dive
The designation "(R)" refers to the absolute configuration of the single chiral center—the carbon atom bonded to the phenyl group, a methyl group, a hydrogen atom, and the amino group. This is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
Priority Assignment:
-
Nitrogen (from the amino group): Highest priority (1).
-
Phenyl group (-C₆H₅): Priority (2).
-
Methyl group (-CH₃): Priority (3).
-
Hydrogen: Lowest priority (4).
-
-
Orientation: When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 → 2 → 3 proceeds in a clockwise direction. This defines the stereocenter as having the (R)-configuration.
The precise control of this stereocenter is crucial, as the biological activity of many pharmaceuticals is stereospecific. The (R) or (S) enantiomer can have dramatically different efficacy, toxicology, and metabolic profiles.[5]
Structural Representation
A 2D representation clarifies the atomic connectivity and stereochemistry.
Sources
(R)-1-Phenylethylamine: A Practitioner's Guide to a Privileged Chiral Auxiliary in Asymmetric Synthesis
Abstract
(R)-1-phenylethylamine, a readily available and cost-effective chiral primary amine, has established itself as a cornerstone in the field of asymmetric synthesis.[1] Its versatility as a chiral auxiliary stems from its ability to effectively control stereochemistry in a wide array of chemical transformations, making it an invaluable tool for academic research and the industrial production of enantiomerically pure compounds, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth overview of the core principles and practical applications of (R)-1-phenylethylamine as a chiral auxiliary. We will explore its role in key asymmetric reactions, delve into the mechanistic basis for its stereodirecting influence, and provide detailed experimental protocols for its successful implementation and subsequent removal.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals where the physiological activity of a molecule is often dictated by its absolute stereochemistry.[3] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one diastereomer over the other.[4] This diastereoselective transformation, followed by the removal of the auxiliary, affords the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereocontrol, its ease of attachment and cleavage, and its potential for recovery and reuse. (R)-1-phenylethylamine excels in these aspects, solidifying its status as a "privileged" chiral auxiliary.[1]
Physical and Chemical Properties of (R)-1-Phenylethylamine
A thorough understanding of the physical and chemical properties of (R)-1-phenylethylamine is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 3886-69-9 | [5][6] |
| Molecular Formula | C₈H₁₁N | [5] |
| Molecular Weight | 121.18 g/mol | [5] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 185-189 °C | [5][7] |
| Melting Point | -10 °C | [5] |
| Density | 0.952 g/cm³ at 20 °C | [5][7] |
| Specific Rotation | [α]²⁰/D +38.0 to +41.0° (neat) | |
| Solubility | Soluble in water, alcohols, and ethers | [2] |
Synthesis and Resolution of 1-Phenylethylamine
The accessibility of both enantiomers of 1-phenylethylamine in high purity is a key factor in its widespread use. The racemic mixture is commonly synthesized via the reductive amination of acetophenone.[6]
General Synthesis of Racemic 1-Phenylethylamine: C₆H₅C(O)CH₃ + NH₃ + H₂ → C₆H₅CH(NH₂)CH₃ + H₂O[6]
The resolution of racemic 1-phenylethylamine is a critical step. Classical resolution using a chiral resolving agent, such as L-malic acid, is a common method.[6] More advanced methods, including enzymatic kinetic resolution, offer high efficiency and enantioselectivity.[3][8] For instance, Novozym 435, a lipase from Candida antarctica, can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted amine and the acylated product.[3]
Mechanism of Stereodirection: The Power of Steric Hindrance
The stereodirecting influence of the (R)-1-phenylethyl group is primarily attributed to steric hindrance. When attached to a substrate, the bulky phenyl group and the adjacent methyl group create a chiral environment that effectively shields one face of the reactive center. This steric bias forces incoming reagents to approach from the less hindered face, leading to the preferential formation of one diastereomer.
Figure 1: General workflow for asymmetric synthesis using (R)-1-phenylethylamine.
Applications in Asymmetric Synthesis
(R)-1-phenylethylamine has proven to be a versatile chiral auxiliary in a multitude of asymmetric transformations.
Asymmetric Alkylation of Carbonyl Compounds
One of the most common applications of (R)-1-phenylethylamine is in the asymmetric alkylation of ketones and aldehydes. The process involves the formation of a chiral imine, followed by deprotonation to form a chiral aza-enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral auxiliary.
Caption: Workflow for asymmetric alkylation using (R)-1-phenylethylamine.[9]
Table 1: Asymmetric Alkylation of Carbonyl Compounds using (R)-1-Phenylethylamine
| Carbonyl Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Cyclohexanone | Methyl Iodide | >95% | [9] |
| Propiophenone | Benzyl Bromide | 90% | [9] |
| Butanal | Ethyl Iodide | 88% | [9] |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone [9]
-
Formation of the Chiral Imine: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (1.0 eq) and (R)-(+)-1-phenylethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure.
-
Deprotonation and Alkylation: Dissolve the crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Add methyl iodide (1.2 eq) dropwise and stir for 2-3 hours at -78 °C.
-
Work-up and Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate. Hydrolyze the resulting imine with 2M HCl to afford the chiral α-alkylated ketone.
Diastereoselective Reduction of Imines
(R)-1-phenylethylamine can be used to synthesize other chiral amines through the diastereoselective reduction of imines formed from a ketone and the chiral amine. The stereochemical outcome of the reduction is controlled by the approach of the hydride reagent to the less sterically hindered face of the C=N double bond.
A notable example is the synthesis of (R)-1-ferrocenylethylamine, where the imine formed from 1-acetylferrocene and (R)-(+)-1-phenylethylamine is reduced with sodium borohydride to yield the (R,R) amine with high diastereoselectivity.[10]
Aza-Diels-Alder Reactions
(R)-1-phenylethylamine has been successfully employed as a chiral auxiliary in aza-Diels-Alder reactions to synthesize optically active nitrogen-containing heterocycles. For instance, the imine derived from ethyl glyoxylate and chiral 1-phenylethylamine reacts with dienes in a highly regio- and diastereoselective manner to produce pipecolic acid derivatives.[11]
Cleavage and Recovery of the Chiral Auxiliary
A crucial aspect of using a chiral auxiliary is its efficient removal and recovery. The method of cleavage depends on the nature of the bond connecting the auxiliary to the substrate.
-
Amides: Amide linkages can be cleaved under acidic or basic hydrolysis. For instance, treatment with a strong acid like HCl can hydrolyze the amide to the corresponding carboxylic acid and the protonated amine.[12]
-
Imines: Imines are readily hydrolyzed under mild acidic conditions, regenerating the carbonyl compound and the amine auxiliary.[9]
-
Hydrogenolysis: In cases where the auxiliary is attached via a benzylic C-N bond, catalytic hydrogenolysis (e.g., using Pd/C and H₂) can be an effective and mild cleavage method.[1]
Recovery Protocol:
Following cleavage, the protonated (R)-1-phenylethylamine can be recovered from the aqueous layer by basification (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent, dried, and purified by distillation for reuse.[13]
Conclusion
(R)-1-phenylethylamine continues to be a prominent and reliable chiral auxiliary in asymmetric synthesis. Its low cost, commercial availability in both enantiomeric forms, and high efficiency in a diverse range of reactions make it an attractive choice for both academic and industrial applications.[1][2] A thorough understanding of its steric influence and the appropriate conditions for its attachment and cleavage are paramount to its successful implementation. As the demand for enantiomerically pure compounds grows, the utility of (R)-1-phenylethylamine is set to endure, providing a practical and powerful tool for the synthesis of complex chiral molecules.
References
-
Wikipedia. (2023, October 29). 1-Phenylethylamine. Retrieved from [Link]
- David, D. M., Kane-Maguire, L. A. P., & Pyne, S. G. (1990). An efficient and diastereoselective method for the synthesis of (R)-1-ferrocenylethylamines and 1-ferrocenylethyl acetate.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
-
ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
- David, D. M., Kane-Maguire, L. A. P., & Pyne, S. G. (1990). High enantioselectivity in the reactions of (R)- and (S)-1-phenylethylamine with 6A-deoxy-6A-iodo-β-cyclodextrin.
- Siwicka, A., Wojtasiewicz, K., Leniewski, A., Maurin, J. K., Zawadzka, A., & Czarnocki, Z. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036.
- Szymańska, K., et al. (2021).
- Wang, H., et al. (2021).
- Meyer, J., et al. (2021). Conversion of (R)-1-phenylethanol during the recycling experiments with the immobilized CalB on carrier II.
- ResearchGate. (2018). Conversions of (R)-1-phenylethylamine (30 mM).
-
Wikipedia. (2023, November 29). Chiral auxiliary. Retrieved from [Link]
- Google Patents. (2014). Resolution method for preparing optically pure R-1-phenylethylamine.
- Bailey, P. D., Wilson, R. D., & Brown, G. R. (1990). Enantio- and diastereo-selective synthesis of pipecolic acid derivatives using the aza-Diels–Alder reaction of imines with dienes. Journal of the Chemical Society, Perkin Transactions 1, 1337-1343.
- Wang, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(19), 5045-5050.
-
PubChem. (n.d.). (R)-1-phenylethylamine hydrochloride. Retrieved from [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 7. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 8. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An efficient and diastereoselective method for the synthesis of (R)-1-ferrocenylethylamines and 1-ferrocenylethyl acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Enantio- and diastereo-selective synthesis of pipecolic acid derivatives using the aza-Diels–Alder reaction of imines with dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. (R)-1-phenylethylamine hydrochloride | C8H12ClN | CID 12236043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Guide to Ethyl (R)-[(1-Phenylethyl)amino]acetate: Structure Elucidation and Analytical Methodologies
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl (R)-[(1-phenylethyl)amino]acetate, a chiral building block of significant interest in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the data itself but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.
Introduction: The Significance of Chiral Purity and Spectroscopic Verification
This compound is a chiral secondary amine and ester. Its stereochemical purity is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often confined to a single enantiomer. Consequently, robust analytical methods are essential to confirm both the chemical structure and the enantiomeric integrity of this key intermediate. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering insights into experimental design and data interpretation from a practical, field-proven perspective.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will be probed by NMR, IR, and MS are highlighted below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.31-7.19 | m | 5H | - | Phenyl-H |
| 4.13 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.77 | q | 1H | 6.5 | -CH(CH₃)Ph |
| 3.26 | d (AB system) | 1H | 17.5 | -NCH₂CO- |
| 3.21 | d (AB system) | 1H | 17.5 | -NCH₂CO- |
| 1.89 | s | 1H | - | -NH- |
| 1.37 | d | 3H | 6.5 | -CH(CH₃)Ph |
| 1.22 | t | 3H | 7.1 | -OCH₂CH₃ |
Data sourced from a supporting information document from Wiley-VCH.[1]
Interpretation and Expert Insights:
-
Aromatic Region (7.31-7.19 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring.
-
Ethyl Ester Group (4.13 and 1.22 ppm): The quartet at 4.13 ppm (2H) and the triplet at 1.22 ppm (3H) are indicative of an ethyl group attached to an oxygen atom. The coupling constant of 7.1 Hz is typical for free rotation around the C-C bond.
-
Chiral Center (3.77 and 1.37 ppm): The quartet at 3.77 ppm (1H) corresponds to the benzylic proton, which is coupled to the three protons of the adjacent methyl group. This methyl group appears as a doublet at 1.37 ppm with a coupling constant of 6.5 Hz.
-
Methylene Protons Adjacent to Nitrogen (3.26 and 3.21 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments and appear as two distinct doublets, forming an AB quartet system. The large coupling constant of 17.5 Hz is a geminal coupling, typical for protons on the same carbon.
-
Amine Proton (1.89 ppm): The singlet at 1.89 ppm corresponds to the secondary amine proton. Its chemical shift can be variable and depends on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 172.4 | C=O (Ester) |
| 144.4 | Phenyl C (quaternary) |
| 128.4 | Phenyl CH |
| 127.0 | Phenyl CH |
| 126.6 | Phenyl CH |
| 60.5 | -OCH₂CH₃ |
| 57.6 | -CH(CH₃)Ph |
| 48.7 | -NCH₂CO- |
| 24.0 | -CH(CH₃)Ph |
| 14.0 | -OCH₂CH₃ |
Data sourced from a supporting information document from Wiley-VCH and SpectraBase.[1][2]
Interpretation and Expert Insights:
-
Carbonyl Carbon (172.4 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons (144.4-126.6 ppm): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon attached to the chiral center is at 144.4 ppm, while the protonated carbons appear between 128.4 and 126.6 ppm.
-
Aliphatic Carbons (60.5-14.0 ppm): The remaining signals correspond to the aliphatic carbons of the ethyl and phenylethyl groups. The chemical shifts are consistent with their proximity to electronegative atoms (oxygen and nitrogen).
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for acquiring an IR spectrum of a neat liquid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
MS Data Summary (GC-MS)
| m/z | Relative Intensity (%) | Assignment |
| 207 | Low | [M]⁺ (Molecular Ion) |
| 192 | 9 | [M - CH₃]⁺ |
| 134 | 16 | [M - COOCH₂CH₃]⁺ |
| 120 | 31 | [M - CH₂COOCH₂CH₃]⁺ |
| 105 | 100 | [C₈H₉]⁺ (Tropylium ion) |
Data sourced from a supporting information document from Wiley-VCH.[1]
Interpretation and Expert Insights:
-
Molecular Ion: The peak at m/z 207 corresponds to the molecular weight of the compound (C₁₂H₁₇NO₂), confirming its elemental composition. The low intensity is common for molecules that fragment readily.
-
Fragmentation Pattern: The fragmentation is dominated by cleavages adjacent to the nitrogen atom and the phenyl group.
-
The peak at m/z 192 results from the loss of a methyl radical from the phenylethyl group.
-
The peak at m/z 134 corresponds to the loss of the entire ethyl acetate group.
-
The peak at m/z 120 is due to the loss of the ethyl acetate moiety with an additional methylene group.
-
The base peak at m/z 105 is a very stable tropylium ion, formed by rearrangement of the benzyl fragment.
-
Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol: GC-MS
Caption: General workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. The congruence of data from these orthogonal techniques offers a high degree of confidence in the structural assignment. For professionals in drug development and organic synthesis, a thorough understanding of these spectroscopic techniques and their application is indispensable for ensuring the quality and purity of chiral intermediates like this compound.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-((R)-1-phenylethylamino)acetate. Retrieved from [Link]
Sources
material safety data sheet for Ethyl (R)-[(1-Phenylethyl)amino]acetate
An In-Depth Technical Guide to the Safe Handling of Ethyl (R)-[(1-Phenylethyl)amino]acetate
Section 1: Compound Identification and Overview
This compound, with CAS Number 66512-37-6, is a chiral building block integral to advanced organic synthesis, particularly within pharmaceutical research and development.[1][2] Its structure, incorporating a secondary amine and an ethyl ester, makes it a valuable intermediate for creating more complex molecules with specific stereochemistry.[2] This guide provides a comprehensive safety and handling protocol for researchers, scientists, and drug development professionals who work with this compound.
Key Identifiers:
-
IUPAC Name: ethyl 2-[[(1R)-1-phenylethyl]amino]acetate[3]
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[7] Understanding its toxicological profile is the first step in establishing a self-validating system of laboratory safety.
GHS Hazard Classification Summary
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 1 | H318 | Danger | Causes serious eye damage.[7] |
| Specific Target Organ Toxicity | Category 3 | H335 | Warning | May cause respiratory irritation.[7] |
The primary danger of this compound is its potential to cause severe eye damage (Category 1).[7] This classification necessitates stringent eye protection protocols, as contact can lead to irreversible injury. The "Warning" level hazards, while less severe, still require robust preventative measures to avoid skin irritation, respiratory tract irritation, and harmful effects if ingested.[7]
Logical Workflow for Hazard Mitigation
The following workflow illustrates the logical progression from hazard identification to the implementation of control measures.
Caption: Hazard identification and control workflow.
Section 3: Physical and Chemical Properties
The physical state of this compound is reported as either a powder or a liquid.[4] Its properties dictate the necessary storage and handling conditions.
| Property | Value | Source |
| Density | 1.029 g/cm³ | [5] |
| Boiling Point | 282.9 °C at 760 mmHg | [5] |
| Flash Point | 124.9 °C | [5] |
| Appearance | Powder or liquid | [4] |
Section 4: Handling, Storage, and Personal Protective Equipment (PPE)
A self-validating safety protocol relies on the synergy of proper handling techniques, secure storage, and correct use of PPE.
Handling
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to mitigate inhalation risks.[8] Facilities should be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[9]
-
Procedural Controls: Avoid breathing any mists, vapors, or sprays.[8][10] Prevent all contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[8] After handling, wash hands and other exposed skin surfaces thoroughly.[8]
Storage
-
Conditions: Store in a dry, cool, and well-ventilated area.[8][10] Keep the container tightly closed to prevent moisture contamination and potential degradation.[4][10]
-
Incompatibilities: Store away from strong oxidizing agents.[10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), chemical safety goggles are mandatory.[7] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[8][10] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or if aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[9]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of accidental exposure.
Caption: Emergency first aid decision tree.
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids.[10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention due to the high risk of serious eye damage.[10]
-
Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[8] If the person feels unwell, seek medical advice.[8]
-
Ingestion: Rinse the mouth thoroughly with water.[8][10] Do NOT induce vomiting.[8] Call a poison control center or seek medical attention.[10]
Section 6: Stability and Reactivity
-
Reactivity: No specific hazardous reactions are reported under normal processing.[10]
-
Chemical Stability: The compound is stable under recommended storage conditions.[10]
-
Conditions to Avoid: Incompatible products and materials.[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[10]
Section 7: Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Waste should be sent to an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.
Section 8: Synthesis and Applications in Drug Development
Typical Synthesis
This compound is commonly synthesized via a nucleophilic substitution reaction. The primary amine of (R)-1-phenylethanamine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.[11]
Caption: Synthesis of the target compound.
Role in Drug Development
As a chiral intermediate, this compound is crucial for building enantiomerically pure active pharmaceutical ingredients (APIs). The amino acid ester motif is a well-established strategy in prodrug design.[12] Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug. This approach is often used to improve a drug's pharmacological properties, such as increasing oral bioavailability.[12] The ester group can be cleaved by esterase enzymes in the body, and the amino acid portion can interact with transporters in the gastrointestinal tract to enhance absorption.[12] The ethyl acetate moiety itself is a widely used and well-tolerated solvent in pharmaceutical formulations, underscoring the utility of such structures in drug design.[13]
Section 9: References
-
This compound | CAS#:66512-37-6 | Chemsrc.
-
Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem.
-
1 - SAFETY DATA SHEET.
-
SAFETY DATA SHEET - 沃凯生物.
-
Ethyl (R) – [(1-Phenylethyl)amino]acetate (CAS NO : 66512-37-6) - Scimplify.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Ethyl 2-((R)-1-phenylethylamino)acetate - SpectraBase.
-
This compound 97% | CAS: 66512-37-6 | AChemBlock.
-
SAFETY DATA SHEET - CymitQuimica.
-
Material Safety Data Sheet - Ethyl acetate - Cole-Parmer.
-
Supporting Information - Wiley-VCH.
-
This compound - MySkinRecipes.
-
(R)-Ethyl 2-((1-phenylethyl)amino)acetate CAS NO.66512-37-6 - Amadis Chemical Co., Ltd.
-
Ethyl Acetate Applications in Pharmaceuticals: An Overview.
-
Amino Acids in the Development of Prodrugs - PMC - PubMed Central.
Sources
- 1. bjoka-vip.com [bjoka-vip.com]
- 2. This compound [myskinrecipes.com]
- 3. spectrabase.com [spectrabase.com]
- 4. (R)-Ethyl 2-((1-phenylethyl)amino)acetate, CasNo.66512-37-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. This compound | CAS#:66512-37-6 | Chemsrc [chemsrc.com]
- 6. This compound 97% | CAS: 66512-37-6 | AChemBlock [achemblock.com]
- 7. Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
An In-Depth Technical Guide to the Application of Ethyl (R)-[(1-Phenylethyl)amino]acetate in Asymmetric Synthesis
Abstract
The precise construction of enantiomerically pure molecules is a cornerstone of modern drug development and materials science.[1] Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding a chemical reaction to favor the formation of a single stereoisomer.[1] This guide provides a comprehensive technical overview of Ethyl (R)-[(1-Phenylethyl)amino]acetate, a versatile chiral building block derived from the readily available (R)-1-phenylethylamine. We will explore its synthesis, the fundamental principles of stereocontrol it imparts, and its primary application in the diastereoselective synthesis of non-proteinogenic α-amino acids—a class of molecules with significant therapeutic potential.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights and field-proven experimental protocols.
Introduction to this compound
This compound is a chiral secondary amine ester. Its utility in asymmetric synthesis stems from the (R)-1-phenylethyl group, which serves as a robust and reliable chiral auxiliary.[4] This group creates a sterically defined environment that directs the approach of incoming reagents to a prochiral center, enabling high levels of diastereoselectivity. The compound serves as a chiral equivalent of a glycine enolate, a key synthon for the synthesis of α-amino acids.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | Ethyl 2-[((1R)-1-phenylethyl)amino]acetate |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Chirality | (R)-enantiomer |
The Core Principle: Stereocontrol via a Chiral Schiff Base
The primary role of this compound is to serve as a precursor to a chiral Schiff base (or imine). This is typically achieved by condensation with a glyoxylate ester, although for its direct use, the core structure already contains the necessary glycine fragment. The key step for asymmetric C-C bond formation is the deprotonation of the α-carbon (adjacent to the ester) to form a chiral enolate.
The stereochemical outcome of subsequent reactions is dictated by the conformation of this enolate intermediate. The bulky phenyl group of the (R)-1-phenylethyl auxiliary effectively shields one face of the planar enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered, opposite face, resulting in the preferential formation of one diastereomer.[5]
Mechanism of Diastereoselective Alkylation
-
Schiff Base Formation: The starting material, this compound, is effectively a pre-formed Schiff base precursor for a glycine unit.
-
Enolate Generation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), deprotonates the α-carbon at low temperatures (typically -78 °C) to generate a lithium enolate. The lithium cation coordinates with the enolate oxygen and the nitrogen atom, creating a rigid, chelated five-membered ring structure.
-
Face Shielding & Electrophilic Attack: The phenyl group of the chiral auxiliary orients itself to minimize steric interactions, thereby blocking the top face (re-face) of the enolate.
-
Diastereoselective C-C Bond Formation: The electrophile (e.g., an alkyl halide) is forced to approach from the less hindered bottom face (si-face), leading to the formation of a new C-C bond with a specific, predictable stereochemistry.
Application: Asymmetric Synthesis of α-Amino Acids
A prominent and powerful application of this chiral auxiliary is the synthesis of non-proteinogenic, or "unnatural," α-amino acids.[2][3][6] These molecules are critical components in peptide-based drugs, as their incorporation can enhance metabolic stability and resistance to proteolysis.[2][3] The general workflow involves diastereoselective alkylation followed by removal of the chiral auxiliary.
General Workflow
The overall process can be visualized as a three-stage sequence:
-
Alkylation: Introduction of the desired side chain (R') via diastereoselective alkylation of the enolate.
-
Deprotection: Removal of the (R)-1-phenylethyl chiral auxiliary.
-
Isolation: Purification of the final, enantiomerically enriched α-amino acid ester.
Quantitative Data: Diastereoselective Alkylation
The effectiveness of this method is demonstrated by the high diastereomeric excess (d.e.) achieved with various electrophiles.
Table 2: Representative Results for Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Product Side Chain (R) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | Benzyl | ~85 | >95 |
| 2 | Allyl bromide | Allyl | ~80 | >92 |
| 3 | Methyl iodide | Methyl | ~90 | >98 |
| 4 | Propargyl bromide | Propargyl | ~75 | >90 |
| Note: Yields and d.e. values are representative and can vary based on specific reaction conditions and purification methods. |
Detailed Experimental Protocol: Synthesis of Ethyl (S)-2-Amino-4-phenylbutanoate
This protocol details the synthesis of an (S)-phenylalanine derivative using benzyl bromide as the electrophile.
Step 1: Enolate Formation and Alkylation
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF to form LDA in situ. Stir for 30 minutes at 0 °C then cool back to -78 °C.
-
Add a solution of this compound (1.0 eq, 5.0 g) in anhydrous THF (20 mL) dropwise to the LDA solution over 20 minutes. Stir the resulting enolate solution for 45 minutes at -78 °C.
-
Add a solution of benzyl bromide (1.05 eq) in anhydrous THF (15 mL) dropwise. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.[5]
Step 2: Auxiliary Removal by Hydrogenolysis
-
Dissolve the crude alkylated intermediate in ethanol (or methanol) in a hydrogenation vessel.
-
Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂, typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue contains the desired ethyl (S)-2-amino-4-phenylbutanoate and the recovered chiral auxiliary (as ethylbenzene after reduction).
-
Purify the target amino acid ester by column chromatography on silica gel or by acid-base extraction to separate it from the hydrocarbon byproduct.
Conclusion and Outlook
This compound stands as a highly effective and reliable chiral synthon for asymmetric synthesis. Its utility is primarily demonstrated in the diastereoselective alkylation to produce enantiomerically enriched α-amino acids, which are of high value to the pharmaceutical industry. The key advantages of this methodology are the high stereoselectivity, the operational simplicity of the protocols, and the ability to recover the chiral auxiliary precursor. The predictable stereochemical control, governed by the steric influence of the phenylethyl group, makes it a foundational tool for researchers aiming to construct complex chiral molecules with precision.
References
-
An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
An expeditious route to sterically encumbered nonproteinogenic a-amino acid precursors using allylboronic acids. (2022, January 28). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2024, April 17). Chemical Science (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Stereoselective alkylation of chiral glycine enolate synthons. The enantioselective synthesis of α-amino acid derivatives. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Reactions of Amino Acids: Hydrogenolysis. (2024, October 3). Pearson. Retrieved January 18, 2026, from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]
A Senior Application Scientist's Guide to Sourcing and Qualification of Ethyl (R)-[(1-Phenylethyl)amino]acetate for Pharmaceutical R&D
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, supplier qualification, and technical specifications of Ethyl (R)-[(1-Phenylethyl)amino]acetate (CAS No: 66512-37-6). As a critical chiral building block, the integrity of this raw material is paramount to the success of asymmetric synthesis campaigns in pharmaceutical research and development. This document outlines a systematic approach to sourcing, evaluating, and implementing quality control measures for this reagent, ensuring scientific rigor and reproducibility in experimental workflows.
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery, the chirality of a molecule is a pivotal factor in determining its pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different physiological effects, making the use of enantiomerically pure starting materials and intermediates a cornerstone of rational drug design. This compound is a versatile chiral building block, prized for its application in the asymmetric synthesis of novel pharmaceutical compounds.[1] Its structural motif, derived from the readily available and inexpensive (R)-1-phenylethylamine, offers a reliable method for introducing a specific stereocenter into a target molecule.[2] The quality of this starting material directly dictates the stereochemical outcome of subsequent reactions, underscoring the necessity of rigorous supplier evaluation and incoming material quality control.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of global suppliers, catering to both research and bulk quantity requirements. The selection of a supplier should be guided by a thorough evaluation of their technical capabilities, quality systems, and supply chain reliability.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Website | Purity (Typical) | Notes |
| AChemBlock | https://www.achemblock.com | 97% | Offers various packaging sizes (e.g., 5g, 25g) with global stock availability. |
| Cenmed Enterprises | https://www.cenmed.com | Not specified | Positions itself as a supplier for clinical and laboratory supplies.[3] |
| Scimplify | https://scimplify.com | Not specified | A B2B marketplace for chemicals, including pharmaceutical intermediates.[4] |
| ChemUniverse | https://www.chemuniverse.com | Not specified | Offers the compound and accepts blanket purchase orders for larger quantities.[2][5] |
| Aladdin | https://www.aladdin-e.com | Not specified | Provides various pack sizes (e.g., 1g, 5g) for research purposes. |
| LookChem | https://www.lookchem.com | 95% | An online platform listing multiple suppliers and distributors.[6] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Pricing and availability are subject to change.
Technical Specifications and Quality Control
Ensuring the quality of this compound is a multi-faceted process that begins with a clear understanding of its key technical specifications. Researchers should request and scrutinize the Certificate of Analysis (CoA) from any potential supplier.
Table 2: Key Technical Specifications for this compound
| Parameter | Typical Specification | Analytical Method(s) | Rationale |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | A deviation may indicate contamination or degradation. |
| Identity | Conforms to structure | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the molecular structure and the absence of major structural impurities. Spectral data is available on public databases like SpectraBase.[7] |
| Purity (Assay) | ≥97% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound relative to impurities. |
| Enantiomeric Purity | ≥98% ee | Chiral HPLC, Chiral GC | This is the most critical parameter for a chiral building block, ensuring the stereochemical integrity of subsequent reactions.[8] |
| Optical Rotation | Specific value and conditions (e.g., concentration, solvent) to be specified on CoA | Polarimetry | A rapid and cost-effective, albeit less precise, method to confirm the presence of the correct enantiomer.[8] |
| Residual Solvents | To be specified (e.g., <0.5%) | Headspace GC | Ensures that residual solvents from the synthesis and purification process will not interfere with downstream reactions. |
Self-Validating Protocol: Incoming Quality Control Workflow
A robust internal quality control (QC) process is essential to validate the supplier's CoA and mitigate the risk of using substandard material.
Step-by-Step QC Protocol:
-
Documentation Review:
-
Obtain the supplier's CoA and Safety Data Sheet (SDS) prior to purchase.
-
Cross-reference the CAS number (66512-37-6) and molecular formula (C₁₂H₁₇NO₂) with established databases like PubChem.[4]
-
Review the SDS for handling, storage (typically room temperature, dry conditions), and safety precautions.[1][9] The compound is harmful if swallowed, causes skin irritation, and serious eye damage.[4]
-
-
Physicochemical Property Verification:
-
Upon receipt, visually inspect the material for color and clarity.
-
(Optional but recommended) Perform a quick identity check using an in-house FTIR spectrometer and compare the spectrum against a reference or the supplier's provided spectrum.
-
-
Purity and Enantiomeric Purity Confirmation:
-
This is the most critical step. Prepare a sample for analysis by chiral HPLC or chiral GC.
-
The choice of chiral stationary phase is crucial and may require some method development. Columns like ChiraDex or Chiralpack are often good starting points.[10]
-
The goal is to separate the (R)- and (S)-enantiomers to quantify the enantiomeric excess (ee).
-
Simultaneously, an achiral GC or HPLC method can be used to confirm the overall purity (assay).
-
-
Record Keeping and Release:
-
Document all internal QC results.
-
If the results are within the specifications outlined in Table 2 and align with the supplier's CoA, the material can be released for use in research.
-
Any significant deviation should be immediately reported to the supplier.
-
Sourcing and Supplier Qualification: A Systematic Approach
Selecting the right supplier is as critical as the internal QC process. A systematic evaluation ensures a long-term, reliable source of high-quality material.
This workflow ensures a data-driven approach to supplier selection, minimizing risks to research timelines and outcomes. Key evaluation criteria include:
-
Quality Assurance: Does the supplier have robust quality control processes, such as ISO certification?[11]
-
Regulatory Compliance: Can they provide necessary documentation and adhere to local and international regulations?[11]
-
Supply Chain Resilience: What are their lead times, and do they have contingency plans for supply disruptions?[11]
-
Technical Support: Is their technical team responsive and knowledgeable?
Synthesis and Application Context
A foundational understanding of the compound's synthesis provides valuable context. This compound is typically synthesized via the reaction of (R)-1-phenylethanamine with ethyl bromoacetate.[5]
This synthetic route is crucial because impurities may arise from unreacted starting materials or side products. For instance, the presence of the (S)-enantiomer of 1-phenylethylamine in the starting material would lead to the corresponding (S)-enantiomer of the final product, compromising enantiomeric purity.
The primary application of this compound is as a chiral auxiliary and intermediate.[2][12] It allows for the diastereoselective introduction of an aminoacetate group, which can be further elaborated into more complex chiral amines, amino alcohols, and other structures vital for the synthesis of active pharmaceutical ingredients (APIs).[13]
Conclusion
The successful integration of this compound into a drug development pipeline hinges on a meticulous approach to sourcing and quality validation. By implementing the systematic supplier qualification workflow and the rigorous in-house QC protocol detailed in this guide, research organizations can ensure the procurement of high-quality, enantiomerically pure material. This foundational step is critical for generating reliable, reproducible data and accelerating the development of novel chiral therapeutics.
References
-
Cenmed Enterprises. This compound (C007B-520572). [Link]
-
PubChem. Ethyl 2-[(1-phenylethyl)amino]acetate. [Link]
-
MySkinRecipes. This compound. [Link]
-
SpectraBase. Ethyl 2-((R)-1-phenylethylamino)acetate. [Link]
-
Cenmed Enterprises. This compound (C007B-520572). [Link]
-
Alchem Trading. How to Evaluate Suppliers of Chemical Raw Materials and Ingredients. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
ChemUniverse. This compound [P74557]. [Link]
-
ChemUniverse. Order : ChemUniverse. [Link]
-
MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
Esgrid. Supplier Evaluation Criteria – Full list, weighting methods, and example templates. [Link]
-
Diplomata Comercial. chemical supplier evaluations: A Comprehensive Guide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Semantic Scholar. Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. [Link]
-
LookChem. Ethyl 2-[(1-phenylethyl)amino]acetate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. lookchem.com [lookchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 9. bjoka-vip.com [bjoka-vip.com]
- 10. Chiral Building Blocks Selection - Enamine [enamine.net]
- 11. How to Evaluate Suppliers of Chemical Raw Materials and Ingredients — Alchem Trading [alchemtrading.com]
- 12. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Building Block: A Technical Guide to the Applications of Ethyl (R)-[(1-Phenylethyl)amino]acetate
Introduction: Unveiling a Key Player in Asymmetric Synthesis
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Ethyl (R)-[(1-Phenylethyl)amino]acetate has emerged as a crucial and versatile chiral building block in this pursuit. Its structure, incorporating a stereogenic center, a secondary amine, and an ester functional group, provides a powerful handle for introducing chirality and constructing complex molecular architectures with high stereocontrol. This technical guide delves into the synthesis and diverse applications of this compound, offering insights into its role as a chiral auxiliary and a key intermediate in the synthesis of valuable organic molecules. We will explore detailed synthetic protocols, analyze the principles of stereochemical induction, and showcase its utility in the construction of bioactive compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 66512-37-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 282.9 °C (predicted) |
| Density | 1.029 g/cm³ (predicted) |
The primary and most direct route to this compound involves the nucleophilic substitution of ethyl bromoacetate with the readily available chiral amine, (R)-1-phenylethanamine.[1] This straightforward Sɴ2 reaction provides a reliable and scalable method for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of (R)-1-phenylethanamine with ethyl bromoacetate.[1]
Materials:
-
(R)-1-phenylethanamine
-
Ethyl bromoacetate
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-phenylethanamine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl bromoacetate (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral auxiliary and a precursor to other chiral molecules. The (R)-1-phenylethyl group provides a robust chiral scaffold that can effectively direct the stereochemical outcome of subsequent reactions.
Chiral Auxiliary in Diastereoselective Synthesis of Heterocycles
This compound serves as an excellent starting material for the synthesis of more complex chiral auxiliaries, which are then used to construct enantiomerically enriched heterocyclic compounds. A notable example is its use in the synthesis of tetrahydro-β-carboline derivatives, which are core structures in many alkaloids and pharmacologically active compounds.
In a typical strategy, this compound is first acylated, for instance with 2-bromoacetyl bromide, to form an N-substituted glycine derivative. This intermediate can then undergo further transformations where the chiral phenylethyl group directs the stereochemistry. For instance, in the synthesis of tetrahydro-β-carbolines, the chiral amine moiety guides the cyclization reaction, leading to a diastereomeric excess of one isomer.[2][3][4]
Diastereoselective Reduction for Tetrahydro-β-carboline Synthesis
The following is a generalized workflow for the diastereoselective synthesis of tetrahydro-β-carboline derivatives using a chiral auxiliary derived from (R)-1-phenylethylamine.
Caption: Workflow for diastereoselective synthesis of tetrahydro-β-carbolines.
A key step in this synthesis is the diastereoselective reduction of an imine intermediate. The choice of reducing agent can significantly influence the diastereomeric ratio of the product.
| Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| Sodium Borohydride (NaBH₄) | Moderate | [2][3][4] |
| Modified Borohydrides | Good to Excellent | [2][3][4] |
Synthesis of Chiral Piperidines
Similarly, derivatives of this compound can be employed in the synthesis of chiral piperidines, another important heterocyclic motif in medicinal chemistry. The strategy often involves the construction of a suitable precursor that can undergo a ring-closing metathesis (RCM) or other cyclization reaction, with the stereochemistry being controlled by the chiral phenylethyl auxiliary.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. One such example is in the synthesis of Mirabegron, a β₃ adrenergic agonist used to treat overactive bladder. While various synthetic routes to Mirabegron exist, some patented methods utilize intermediates that can be derived from or are structurally related to this compound.[5][6][7][8] The chiral phenylethylamine moiety is crucial for establishing the correct stereochemistry in the final drug molecule.
Caption: Generalized pathway to an API using a chiral intermediate.
Potential Application in Ugi Multicomponent Reactions
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity. It involves the reaction of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This compound, with its primary amine functionality, is a suitable candidate for the amine component in the Ugi reaction. The use of this chiral amine would introduce a stereocenter into the product, potentially leading to diastereomeric products that could be separated. While specific, detailed protocols for the use of this compound in Ugi reactions are not extensively documented in readily available literature, the fundamental principles of the reaction support its applicability.
Generalized Ugi Reaction Scheme
Caption: The Ugi four-component reaction with a chiral amine.
Conclusion: A Cornerstone of Asymmetric Synthesis
This compound has firmly established itself as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis and the robust stereodirecting ability of the (R)-1-phenylethyl group make it an attractive choice for a wide range of applications. From its role as a foundational chiral building block for the synthesis of complex heterocyclic scaffolds to its utility as a key intermediate in the production of pharmaceuticals, this compound continues to facilitate advancements in asymmetric synthesis. The potential for its broader application in areas such as multicomponent reactions further underscores its significance. As the pursuit of enantiomerically pure molecules intensifies, the importance of reliable and efficient chiral synthons like this compound will undoubtedly continue to grow, enabling the development of novel therapeutics and other advanced materials.
References
-
Siwicka, A., Wojtasiewicz, K., Leniewski, A., Maurin, J. K., Zawadzka, A., & Czarnocki, Z. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036. [Link]
-
Siwicka, A., Wojtasiewicz, K., Leniewski, A., Maurin, J. K., Zawadzka, A., & Czarnocki, Z. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036. [Link]
-
Study on a New Method for Synthesis of Mirabegron. (2015). ResearchGate. [Link]
- Synthesis method of mirabegron. (2013).
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2011). ResearchGate. [Link]
-
Stereoselective Synthesis of 1-Substituted 1,2,3,4-Tetrahydro-?-carbolines by Asymmetric Electrophilic ?-Amidoalkylation Reactions. (2008). ResearchGate. [Link]
-
Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review. (2019). RSC Publishing. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]
-
Practical synthesis of Mirabegron. (2016). ResearchGate. [Link]
-
Ugi Multicomponent Reaction. (2017). Organic Syntheses. [Link]
-
Supporting Information. (n.d.). Wiley-VCH. [Link]
-
Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. (2024). International Research Journal on Advanced Engineering and Management. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Synthesis method of Mirabegron intermediate. (2015).
-
Ugi Multicomponent Reaction. (2017). ResearchGate. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104496841A - Synthesis method of Mirabegron intermediate - Google Patents [patents.google.com]
physical and chemical properties of Ethyl (R)-[(1-Phenylethyl)amino]acetate
An In-Depth Technical Guide to Ethyl (R)-[(1-Phenylethyl)amino]acetate
Introduction
This compound is a chiral secondary amine and ester that serves as a crucial building block in modern organic synthesis. Its stereospecific nature makes it a valuable intermediate, particularly in the pharmaceutical industry for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These identifiers and physical data points are critical for its characterization and application in experimental settings.
Core Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2][3][4] |
| CAS Number | 66512-37-6 | [1][2][5] |
| Appearance | Not specified in results | |
| Purity | ≥97% | [2][5][6] |
| IUPAC Name | ethyl 2-[[(1R)-1-phenylethyl]amino]acetate | [7] |
| Isomeric SMILES | CCOC(=O)CNC1=CC=CC=C1 | [2][4] |
| InChI | InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m0/s1 | [3] |
| InChIKey | NFYBPTIJJCODFR-VIFPVTCESA-N | [3] |
| Storage Condition | Room temperature, dry conditions | [8] |
Spectroscopic Data
Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. Experimental and computed spectral data are available through various databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR data are available for this compound. A ¹H NMR spectrum from a synthesis procedure shows characteristic peaks: δ=7.31-7.19 (m, 5H, aromatic protons), 4.13 (q, J=7.1 Hz, 2H, O-CH₂), 3.77 (q, J=6.5 Hz, 1H, N-CH), and 3.26 (d, AB, N-CH₂).[9]
-
¹³C NMR data is also documented, showing characteristic shifts for the aromatic and aliphatic carbons.[7][9]
-
-
Mass Spectrometry (MS) :
-
Mass spectral data from Gas Chromatography-Mass Spectrometry (GC-MS) is available, which is essential for determining the molecular weight and fragmentation pattern.[7]
-
-
Infrared (IR) Spectroscopy :
-
Vapor phase IR spectra are available, providing information about the functional groups present in the molecule.[7]
-
Synthesis and Reactivity
Synthetic Pathway
A common and efficient method for synthesizing this compound involves the nucleophilic substitution reaction between (R)-1-phenylethanamine and an ethyl haloacetate, such as ethyl bromoacetate.[9] The reaction is typically carried out in the presence of a base, like triethylamine (NEt₃), to neutralize the hydrobromic acid byproduct.
The general workflow for this synthesis is depicted below:
Caption: Synthesis of this compound.
Chemical Reactivity and Stability
-
Reactivity : As a secondary amine, the nitrogen atom in this compound is nucleophilic. It readily undergoes acylation reactions. For instance, it reacts with acyl halides like 2-bromoacetyl bromide or 2-bromopropionyl bromide to form the corresponding amides.[9] This reactivity is fundamental to its role as a building block for more complex molecules. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Stability : The compound is chemically stable under standard ambient conditions (room temperature). For long-term storage, it should be kept in a dry environment.[8] It is incompatible with strong oxidizing agents and strong bases.[10]
Applications in Research and Development
The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceutical compounds.[1] Its defined stereochemistry is transferred to the final product, which is critical for biological activity and reducing off-target effects. It serves as a precursor for creating molecules with specific three-dimensional arrangements, a key requirement in modern drug design.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-[(1-phenylethyl)amino]acetate presents several hazards.[3]
-
Hazard Statements :
-
Precautionary Measures :
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Exemplary Experimental Protocol: N-Acylation
This section details a representative protocol for the acylation of this compound, based on its reaction with an acyl bromide.[9]
Objective: To synthesize Ethyl 2-(2-bromo-N-((R)-1-phenylethyl)acetamido)acetate.
Materials:
-
This compound (1c1)
-
2-Bromoacetyl bromide
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base.
-
Slowly add 2-bromoacetyl bromide (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform a liquid-liquid extraction using dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure N-acylated product.
Caption: Experimental workflow for N-acylation.
References
-
SpectraBase. Ethyl 2-((R)-1-phenylethylamino)acetate. [Link]
-
PubChem. Ethyl 2-[(1-phenylethyl)amino]acetate. [Link]
-
Chemsrc. This compound. [Link]
-
Cenmed Enterprises. This compound (C007B-520572). [Link]
-
Organic Syntheses. Ethyl phenylacetate. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. Ethyl phenylacetate. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033945). [Link]
-
CP Lab Safety. This compound, 97% Purity, C12H17NO2, 5 grams. [Link]
Sources
- 1. Ethyl (R) – [(1-Phenylethyl)amino]acetate Online | Ethyl (R) – [(1-Phenylethyl)amino]acetate Manufacturer and Suppliers [scimplify.com]
- 2. This compound 97% | CAS: 66512-37-6 | AChemBlock [achemblock.com]
- 3. Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. This compound | CAS#:66512-37-6 | Chemsrc [chemsrc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [myskinrecipes.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of β-Amino Acids Utilizing Ethyl (R)-[(1-Phenylethyl)amino]acetate
Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group at the β-position relative to the carboxyl group. This seemingly subtle structural modification imparts unique conformational properties, making them invaluable building blocks in medicinal chemistry. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation, leading to improved pharmacokinetic profiles.[1] Consequently, β-amino acids are integral components of a wide array of pharmaceuticals, including antiviral, antibiotic, and anticancer agents.
The biological activity of these molecules is intrinsically linked to their stereochemistry. Therefore, the development of robust and efficient methods for the stereoselective synthesis of β-amino acids is a critical endeavor for researchers in drug development and organic synthesis. One of the most powerful strategies to achieve this is through the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.[2] This guide provides a detailed technical overview and experimental protocols for the use of Ethyl (R)-[(1-Phenylethyl)amino]acetate, a commercially available and highly effective chiral auxiliary, for the diastereoselective synthesis of β-amino acids.
The Chiral Auxiliary: this compound
This compound is a chiral building block derived from the readily available and inexpensive (R)-1-phenylethylamine. The efficacy of this auxiliary stems from the steric influence of the bulky phenyl group on the chiral α-carbon, which effectively shields one face of the molecule, directing the approach of an incoming electrophile to the opposite face. This principle of steric hindrance is the cornerstone of the high diastereoselectivity observed in the alkylation of its enolate derivative.
Experimental Workflow: From Chiral Auxiliary to β-Amino Acid
The overall synthetic strategy involves a three-step sequence:
-
Enolate Formation and Diastereoselective Alkylation: The lithium enolate of this compound is generated using a strong, non-nucleophilic base. This enolate is then reacted with an electrophile (e.g., an alkyl halide) in a highly diastereoselective alkylation step.
-
Purification: The resulting diastereomeric product mixture can often be purified by standard chromatographic techniques to isolate the major diastereomer.
-
Deprotection (Auxiliary Cleavage): The chiral auxiliary is removed to yield the desired enantiomerically enriched β-amino acid.
The following diagram illustrates the general experimental workflow:
Caption: General workflow for the synthesis of β-amino acids.
Detailed Experimental Protocol: Diastereoselective Alkylation
This protocol describes a representative procedure for the diastereoselective alkylation of the lithium enolate of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the chiral auxiliary to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Dissolve the electrophile (e.g., benzyl bromide, 1.2 equivalents) in anhydrous THF.
-
Slowly add the electrophile solution to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified material.
-
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base that quantitatively deprotonates the α-carbon without competing nucleophilic attack on the ester. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and polar, effectively solvates the lithium cation and stabilizes the enolate. Must be anhydrous to prevent quenching of the enolate. |
| Temperature | -78 °C | Low temperature is crucial to maintain the kinetic control of the reaction, preventing enolate equilibration and maximizing diastereoselectivity. |
| Electrophile | Primary alkyl halides (e.g., BnBr) | Reactive electrophiles that readily undergo Sₙ2 reaction with the enolate. Bulky electrophiles may lead to lower yields or require longer reaction times. |
Mechanism of Stereoselection: A Chelation-Controlled Model
The high diastereoselectivity observed in this alkylation is attributed to a rigid, chelated transition state. The lithium cation is thought to coordinate to both the enolate oxygen and the nitrogen atom of the chiral auxiliary. This chelation, combined with the steric bulk of the phenyl group, forces the enolate to adopt a specific conformation where one face is effectively blocked. The electrophile then approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Proposed chelation-controlled transition state model.
Deprotection Protocol: Cleavage of the Chiral Auxiliary
The final step in the synthesis is the removal of the (R)-1-phenylethyl group to unveil the desired β-amino acid. Catalytic hydrogenolysis is a common and effective method for this transformation.
Materials:
-
Diastereomerically pure N-((R)-1-phenylethyl)-β-amino ester
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Acid (e.g., HCl in dioxane) for salt formation (optional)
Procedure:
-
Hydrogenolysis:
-
Dissolve the purified β-amino ester in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.
-
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-amino acid ester.
-
-
Ester Hydrolysis (if the free acid is desired):
-
The resulting β-amino ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous lithium hydroxide followed by acidic workup.
-
-
Purification:
-
The final β-amino acid or its ester can be purified by recrystallization or ion-exchange chromatography if necessary.
-
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A highly effective and reusable catalyst for the cleavage of benzylic C-N bonds via hydrogenolysis. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation and dissolve the substrate. |
| Hydrogen Source | H₂ gas (1-4 atm) | The reducing agent for the hydrogenolysis reaction. |
| Temperature | Room Temperature | The reaction typically proceeds efficiently at ambient temperature. |
Expected Results and Troubleshooting
Using the protocols described above, high diastereoselectivities (typically >90:10 d.r.) and good to excellent chemical yields can be expected for the alkylation of this compound with reactive primary alkyl halides.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | ~85 |
| Ethyl Iodide | >92:8 | ~80 |
| Benzyl Bromide | >95:5 | ~90 |
| Allyl Bromide | >90:10 | ~88 |
Troubleshooting:
-
Low Diastereoselectivity: This can be caused by the reaction temperature being too high, incomplete enolate formation, or the use of a less coordinating counterion. Ensure strict temperature control at -78 °C and the use of a lithium base.
-
Low Yield: Incomplete reaction may be due to a deactivated electrophile or insufficient reaction time. The presence of moisture can also significantly reduce the yield by quenching the enolate. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Incomplete Deprotection: If hydrogenolysis is sluggish, ensure the catalyst is active and the system is properly flushed with hydrogen. In some cases, increasing the hydrogen pressure or adding a small amount of acid can facilitate the reaction.
Conclusion
The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective route to a variety of β-amino acids. The operational simplicity of the protocols, coupled with the commercial availability of the starting materials, makes this a valuable method for researchers in both academic and industrial settings. The ability to predictably control the stereochemistry at the α-position is a significant advantage in the synthesis of complex, biologically active molecules.
References
-
O'Donnell, M. J., et al. (1978). Tetrahedron Letters, 19(29), 2641-2644.
-
Juaristi, E., et al. (1998). Journal of the Brazilian Chemical Society, 9, 653-660.
-
Kazmaier, U. (2003). Amino Acids, 25(3-4), 223-229.
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. [Link]
-
Novel strategies for the synthesis of β-amino acids and their derivatives. University of Illinois Urbana-Champaign. (2023). [Link]
-
Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. J. Mex. Chem. Soc. (2011). [Link]
Sources
Application Notes & Protocols: Diastereoselective Alkylation Utilizing the (R)-1-Phenylethylamine Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in pharmaceutical and agrochemical development where stereochemistry dictates biological activity. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust and reliable strategy for controlling stereochemical outcomes.[1] These molecules are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2][3]
Among the plethora of available auxiliaries, (R)-1-phenylethylamine (α-PEA) stands out as a "privileged" chiral inducer.[4] Its efficacy, low cost, and commercial availability in both enantiomeric forms make it an exceptionally practical tool for researchers in both academic and industrial settings. This guide provides a comprehensive overview of the mechanistic principles and a detailed experimental protocol for the diastereoselective alkylation of carboxylic acid derivatives using the (R)-α-PEA auxiliary.
The Causality of Stereocontrol: A Mechanistic Deep Dive
The stereochemical directing power of the (R)-1-phenylethylamine auxiliary is rooted in fundamental principles of steric hindrance and chelation. The entire process hinges on the formation of a rigid, well-defined transition state that energetically favors the approach of an electrophile from one specific trajectory.
The key steps are:
-
Amide Formation: A prochiral carboxylic acid is coupled with (R)-1-phenylethylamine to form a chiral amide.
-
Enolate Formation: The α-proton of the amide is abstracted by a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to form a lithium enolate. This step is performed at low temperatures (e.g., -78 °C) to ensure the formation of the kinetic enolate.[5]
-
Chelation and Steric Shielding: The lithium cation chelates with the amide oxygen and the enolate oxygen, creating a rigid six-membered ring-like structure. In this conformation, the bulky phenyl group of the auxiliary is forced into a pseudo-axial position to minimize A(1,3) strain. This orientation effectively shields the top face of the planar enolate.[1]
-
Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less sterically encumbered bottom face, leading to the preferential formation of one diastereomer.[1]
The following diagram illustrates this proposed transition state, which is the cornerstone of the observed stereoselectivity.
Caption: Transition state model for alkylation.
Comprehensive Experimental Workflow
A successful diastereoselective alkylation experiment using the (R)-1-phenylethylamine auxiliary follows a well-defined, multi-stage workflow. Each stage is critical for achieving high yield and diastereoselectivity. The process is designed to be a self-validating system, where successful completion of each step sets the foundation for the next.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including strong bases (LDA), flammable solvents (THF), and potentially toxic alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of N-Propanoyl-(R)-1-Phenylethylamine
This protocol details the formation of the chiral amide from propanoic acid. The conversion of the carboxylic acid to its acyl chloride is a reliable method for ensuring efficient coupling.[6]
-
Materials:
-
Propanoic acid
-
Thionyl chloride (SOCl₂)
-
(R)-1-Phenylethylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add propanoic acid (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
In a separate flask, dissolve (R)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared propanoyl chloride solution from step 2 to the amine solution in step 3 via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. The product can be purified by flash column chromatography if necessary.
-
Protocol B: Diastereoselective Alkylation with Benzyl Bromide
This protocol describes the core alkylation step. The use of LDA as a strong, sterically hindered base is critical for efficient and selective deprotonation.[5][7]
-
Materials:
-
N-Propanoyl-(R)-1-phenylethylamine (from Protocol A)
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution for 30-45 minutes at -78 °C.
-
Slowly add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) can be determined from the crude product using ¹H NMR spectroscopy. The product can be purified by flash column chromatography to isolate the major diastereomer.
-
| Parameter | Condition/Reagent | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, sterically hindered base favors kinetic deprotonation.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, polar solvent, effectively solvates the lithium enolate. |
| Temperature | -78 °C | Suppresses side reactions and prevents equilibration to the thermodynamic enolate.[5] |
| Electrophile | Benzyl Bromide, Methyl Iodide | Reactive Sₙ2 substrates are required for efficient alkylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly basic and air-sensitive LDA and enolate. |
| Table 1: Critical Parameters for the Diastereoselective Alkylation Step. |
Protocol C: Hydrolytic Cleavage of the Chiral Auxiliary
This final step liberates the desired chiral carboxylic acid and allows for the recovery of the (R)-1-phenylethylamine auxiliary. Strong acidic hydrolysis is a common and effective method.[4]
-
Materials:
-
Alkylated amide (from Protocol B)
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, suspend the alkylated amide (1.0 eq) in 6 M HCl.
-
Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours, or until TLC/LCMS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x) to isolate the chiral carboxylic acid product. Combine the organic layers, dry over MgSO₄, and concentrate to obtain the product.
-
To recover the auxiliary, basify the aqueous layer from step 4 to pH > 12 with 10% NaOH solution.
-
Extract the basic aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the (R)-1-phenylethylamine.
-
Data Analysis and Validation
The primary measure of success for this procedure is the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the alkylated product prior to cleavage.
-
¹H NMR Spectroscopy: The most common method for determining d.r. The protons alpha to the newly formed stereocenter in each diastereomer will have distinct chemical shifts, allowing for integration and quantification.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is not necessary at this stage. A standard silica or C18 column can often separate the diastereomers, providing a precise quantification of the ratio.[8][9]
-
Purification: If the diastereoselectivity is not perfect, the diastereomers can often be separated using standard flash column chromatography, as their different shapes lead to different polarities.[10] This allows for the isolation of a single, pure diastereomer before the final cleavage step, ensuring the enantiopurity of the final product.
| Electrophile | Typical Diastereomeric Ratio (d.r.) | Reference |
| Methyl Iodide | >95:5 | General knowledge from Evans auxiliary literature |
| Ethyl Iodide | >95:5 | General knowledge from Evans auxiliary literature |
| Benzyl Bromide | >98:2 | [1] |
| Allyl Bromide | >95:5 | General knowledge from Evans auxiliary literature |
| Table 2: Expected Diastereoselectivity for Various Electrophiles. (Note: Actual results may vary based on specific substrate and conditions). |
References
-
Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 1033–1036. Available at: [Link]
-
Malko, M., & Młynarski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
- Google Patents. (n.d.). Resolution method for preparing optically pure R-1-phenylethylamine. CN10415226A.
-
ChemOrgChem. (2024). LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved. YouTube. Available at: [Link]
-
Organic Reactions. (n.d.). Chapter 1: Enolate Alkylations. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2482. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Available at: [Link]
-
ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Available at: [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]
-
Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564. Available at: [Link]
-
ResearchGate. (n.d.). LDA‐catalyzed synthesis of amides. LDA=lithium diisopropylamide. Available at: [Link]
-
Myers, A. (n.d.). Chem 115 Lecture Notes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Semantic Scholar. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Available at: [Link]
-
Organic Chemistry Frontiers. (n.d.). Alkali-amide-catalyzed divergent sp2 and sp3 C–H bonds alkylation of alkylthiophenes with alkenes. Available at: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Available at: [Link]
-
Hoshino, J., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 253-261. Available at: [Link]
-
Organic Letters. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Available at: [Link]
-
Organic Preparations and Procedures International. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Preparations and Procedures International, 39(6), 603-608. Available at: [Link]
-
ChemOrgChem. (2024). Lithium Di-isopropyl Amide| Alkylation|Grignard Reaction|Problem solved. YouTube. Available at: [Link]
-
University of Bath's research portal. (n.d.). N-Alkylation of phenethylamine and tryptamine. Available at: [Link]
-
jOeCHEM. (2019). Making Amides from Carboxylic Acids. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficient Cleavage of the (R)-(1-Phenylethyl) Chiral Auxiliary from Amino Ester Adducts
Introduction
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for establishing stereocenters with high fidelity.[1][2] The (R)-(+)-1-phenylethylamino group is a particularly effective and widely used chiral auxiliary, prized for its commercial availability, reliability in inducing stereoselectivity, and relatively straightforward application.[3] Ethyl (R)-[(1-phenylethyl)amino]acetate serves as a key chiral building block, enabling the diastereoselective synthesis of a variety of enantiomerically pure α-amino acids and related pharmaceutical intermediates.[4][5]
However, the ultimate success of any chiral auxiliary-based strategy hinges on the final, crucial step: the efficient and clean removal of the auxiliary to unveil the desired chiral product without compromising its stereochemical integrity.[6] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the primary methods for cleaving the (R)-(1-phenylethyl) chiral auxiliary from its ethyl aminoacetate adducts. The focus is on providing robust, field-proven protocols grounded in mechanistic understanding to ensure reproducible and high-yielding transformations.
Core Principle: The N-Debenzylation Strategy
The cleavage of the N-(1-phenylethyl) group is fundamentally a debenzylation reaction. The carbon-nitrogen bond is strategically positioned benzylic to the phenyl ring, making it susceptible to cleavage under specific reductive conditions. The most prevalent and effective method for this transformation is catalytic hydrogenolysis, a process valued for its mild conditions and clean byproducts.[7]
Mechanism of Catalytic Hydrogenolysis
Catalytic hydrogenolysis for N-debenzylation is a heterogeneous catalytic process, most commonly employing palladium on a carbon support (Pd/C).[7] The generally accepted mechanism involves several key steps:
-
Adsorption: Both the N-(1-phenylethyl)amino ester substrate and the hydrogen source (either H₂ gas or a donor molecule) adsorb onto the active sites of the palladium catalyst surface.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming palladium hydride (Pd-H) species.[7]
-
C-N Bond Cleavage: The benzylic C-N bond of the adsorbed substrate is cleaved by these active hydrogen species. This is the critical bond-breaking step that liberates the desired amino ester.
-
Product Formation & Desorption: The resulting products, ethyl aminoacetate and ethylbenzene (from the auxiliary), desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[7][8]
This process is highly efficient, often proceeding to completion under mild temperatures and pressures, yielding byproducts that are easily removed during workup.
Primary Cleavage Methodologies
The two most reliable and widely adopted methods for cleaving the N-(1-phenylethyl) auxiliary are standard catalytic hydrogenolysis using hydrogen gas and catalytic transfer hydrogenolysis, which utilizes a hydrogen donor molecule.
Method 1: Standard Catalytic Hydrogenolysis with H₂ Gas
This is the classic and most direct approach for N-debenzylation. It involves the use of hydrogen gas, typically at or slightly above atmospheric pressure, in the presence of a palladium catalyst.
Workflow Diagram
Caption: Standard Hydrogenolysis Workflow.
Detailed Experimental Protocol
Materials:
-
This compound adduct (1.0 mmol, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (10-20 mol% Pd)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)
-
Hydrogen (H₂) gas balloon or cylinder
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound substrate (1.0 mmol) in the chosen solvent (10-20 mL).[9]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium relative to the substrate) to the solution.[7]
-
Hydrogen Atmosphere: Securely seal the flask with a rubber septum. Using a needle connected to a vacuum line, carefully evacuate the flask. Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is fully replaced with hydrogen.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is critical to ensure proper mixing of the solid catalyst, liquid solution, and gaseous hydrogen.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product.[7]
-
Safety Note: The Pd/C catalyst is pyrophoric, especially when dry after contact with hydrogen. Do not allow the filter cake to dry in the air. Immediately quench the catalyst on the Celite® pad with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl aminoacetate. This product can be purified further by column chromatography or other methods if necessary.
Method 2: Catalytic Transfer Hydrogenolysis
This method provides a convenient and often safer alternative to using flammable hydrogen gas. It employs a hydrogen donor molecule, such as ammonium formate or hydrazine, which decomposes in situ to provide the hydrogen required for the reduction.[10]
Workflow Diagram
Caption: Catalytic Transfer Hydrogenolysis Workflow.
Detailed Experimental Protocol
Materials:
-
This compound adduct (1.0 mmol, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (~0.1 to 0.2 times the weight of the substrate)
-
Ammonium Formate (HCOONH₄) (5.0 mmol, 5.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (15-25 mL)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the this compound substrate (1.0 mmol) and 10% Pd/C in the chosen solvent (15-25 mL).
-
Donor Addition: Add ammonium formate (5.0 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Transfer hydrogenolysis reactions are often rapid, sometimes completing within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the solvent. The same safety precautions for handling the pyrophoric Pd/C catalyst apply.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the desired product along with formate salts. The crude product can be purified by extraction or column chromatography to remove residual salts and byproducts.
Comparative Data and Method Selection
| Parameter | Standard Hydrogenolysis (H₂) | Catalytic Transfer Hydrogenolysis | Causality & Field Insights |
| Hydrogen Source | H₂ Gas (balloon/cylinder) | Ammonium Formate, Hydrazine, etc. | Transfer methods avoid handling flammable H₂ gas, enhancing laboratory safety and simplifying the experimental setup. |
| Temperature | Room Temperature | Typically Reflux | The decomposition of the hydrogen donor requires thermal energy, hence the need for heating. |
| Pressure | Atmospheric or slightly elevated | Atmospheric | The reaction is driven by the chemical decomposition of the donor, not external gas pressure. |
| Reaction Time | Typically 2-24 hours | Often faster (1-4 hours) | The higher temperature in transfer hydrogenolysis generally accelerates the reaction rate. |
| Workup Complexity | Simple filtration and evaporation | Requires removal of donor byproducts (salts) | The need to remove ionic byproducts can add an extraction or chromatography step to the purification process. |
| Key Advantage | Very clean; byproduct is volatile (ethylbenzene) | Operational simplicity; no special gas handling equipment | Ideal for labs not equipped for or wanting to avoid routine use of hydrogen gas cylinders. |
Alternative Cleavage Strategies (Context-Dependent)
While hydrogenolysis is the method of choice, certain substrates may contain functional groups incompatible with reductive conditions (e.g., other reducible groups like alkynes or nitro groups). In such specialized cases, alternative oxidative or hydrolytic methods might be considered, although they are generally less common for this specific auxiliary.
Oxidative Cleavage
Oxidative N-dealkylation can be achieved using various reagents, often involving the formation of an iminium ion intermediate that is subsequently hydrolyzed.[11][12] This is a common metabolic pathway for N-alkylamines catalyzed by Cytochrome P450 enzymes.[13][14] Chemical methods can mimic this using strong oxidants.
-
General Principle: An oxidizing agent abstracts an electron or a hydrogen atom from the substrate, leading to the formation of an intermediate that is susceptible to hydrolysis, cleaving the C-N bond.
-
Potential Reagents: Reagents like oxoammonium salts or certain metal-based oxidants could potentially effect this transformation.[15] Electrochemical methods are also emerging as a green alternative.[16]
-
Applicability: This approach is highly substrate-dependent and requires careful optimization to avoid over-oxidation of the desired product or other functional groups. It is not a standard method for this auxiliary due to the high efficiency of hydrogenolysis.
Hydrolytic Cleavage
Direct hydrolysis of the C-N bond in an amine is extremely difficult and requires harsh conditions, as the amide-like character is absent and the amine is a poor leaving group.[17][18] This method is generally not synthetically viable for cleaving this type of chiral auxiliary. The conditions required (e.g., very strong acid and high heat) would likely lead to the decomposition of the ester and other sensitive parts of the molecule.[19][20]
Conclusion
The removal of the (R)-(1-phenylethyl) chiral auxiliary from ethyl aminoacetate products is most effectively and reliably accomplished via catalytic hydrogenolysis. Both the standard method using hydrogen gas and the catalytic transfer hydrogenolysis approach offer high yields and clean conversions. The choice between them is largely dictated by laboratory safety protocols, available equipment, and reaction scale. Standard hydrogenolysis offers the cleanest workup, while transfer hydrogenolysis provides greater operational convenience. A thorough understanding of the underlying mechanisms and careful execution of the provided protocols will enable researchers to efficiently liberate their target chiral molecules, advancing their synthetic campaigns in drug discovery and development.
References
-
Benchchem Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
-
Adger, B. M., et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthesis, 1987(1), 27-28.
-
Zhang, K., et al. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry.
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis Reagent Guide. ACS GCI Pharmaceutical Roundtable.
-
University of York. Asymmetric Synthesis Course Notes. University of York.
-
Wikipedia. Chiral auxiliary. Wikimedia Foundation.
-
ResearchGate. Removal of the chiral auxiliary or N‐protecting group. ResearchGate.
-
TCI Chemicals. (2021). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
-
Smith, K. M., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 9(10), 9124-9135.
-
MySkinRecipes. This compound. MySkinRecipes.
-
SciSpace. Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups (1986). SciSpace.
-
Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
-
Yue, S. S., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Miyazaki, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893-2899.
-
Al-Zoubi, R. M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
-
Al-Awadi, N. A., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(11), 3165.
-
ResearchGate. Hydrogenolysis of N-protected aminooxetanes over palladium. ResearchGate.
-
Scimplify. Ethyl (R) – [(1-Phenylethyl)amino]acetate (CAS NO : 66512-37-6). Scimplify.
-
Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal.
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
-
PubChem. Ethyl 2-[(1-phenylethyl)amino]acetate. National Center for Biotechnology Information.
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.
-
AChemBlock. This compound 97%. AChemBlock.
-
Benchchem. Application Notes: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary. Benchchem.
-
Chemguide. The hydrolysis of amides. Chemguide.
-
YouTube. Mechanism of amide hydrolysis. Khan Academy.
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). Molecules, 25(21), 4939.
-
Wang, L., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849.
-
Grogan, G. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721.
-
ResearchGate. Oxidative cleavage of variously N‐protected allylamines. ResearchGate.
-
Pradhan, P. P., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. Ethyl (R) – [(1-Phenylethyl)amino]acetate Online | Ethyl (R) – [(1-Phenylethyl)amino]acetate Manufacturer and Suppliers [scimplify.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups (1987) | Brian M. Adger | 44 Citations [scispace.com]
- 11. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 14. mdpi.com [mdpi.com]
- 15. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 16. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chemguide.co.uk [chemguide.co.uk]
Mastering the Post-Reaction Journey: A Detailed Guide to the Workup of Reactions Involving Ethyl (R)-[(1-Phenylethyl)amino]acetate
Introduction: The Significance of Ethyl (R)-[(1-Phenylethyl)amino]acetate in Asymmetric Synthesis
This compound is a valuable chiral building block in modern organic synthesis, prized for its role in the diastereoselective formation of new stereocenters. Its utility is most prominent in reactions such as diastereoselective reductive aminations, where the inherent chirality of the (R)-1-phenylethyl group directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.[1][2] This guide provides a comprehensive overview of the essential workup procedures for reactions involving this chiral amine, with a focus on ensuring the integrity of the newly formed chiral centers and achieving high purity of the desired products. As a cornerstone of asymmetric synthesis, the N-(1-phenylethyl) moiety often serves as a chiral auxiliary that is later removed, making a robust and efficient workup and purification strategy paramount.[3]
This document will delve into the critical steps of quenching the reaction, extractive workup to isolate the product, and purification techniques to separate diastereomers and remove impurities. Furthermore, we will explore the crucial step of cleaving the chiral auxiliary and the analytical methods necessary to verify the stereochemical purity of the synthesized molecules.
Core Principles of the Workup: A Strategic Overview
The successful isolation of the target compound in high yield and diastereomeric purity hinges on a well-designed workup procedure. The primary objectives are to:
-
Effectively quench any remaining reactive reagents.
-
Efficiently separate the desired product from the reaction mixture.
-
Preserve the stereochemical integrity of the product by avoiding epimerization.[4]
-
Enable straightforward purification of the target diastereomer.
The general workflow for the workup of a reaction involving this compound, particularly in the context of a reductive amination, is depicted below.
Caption: General workflow for the workup of reactions involving this compound.
Detailed Protocols and Methodologies
Protocol 1: Workup of a Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride
Reductive amination is a cornerstone reaction for the formation of amines and is frequently employed with this compound to synthesize chiral secondary amines.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and selectivity for imines over carbonyls.[7][8]
Reaction Quenching: The Rationale
The initial step in the workup is to quench the reaction to deactivate any remaining reducing agent and neutralize acidic catalysts like acetic acid, which is often used to promote imine formation.[8]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This is a common choice for quenching reactions involving NaBH(OAc)₃. It effectively neutralizes the acetic acid byproduct and any excess acid catalyst. The bicarbonate anion can also react with the excess borohydride reagent.[9]
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This provides a mildly acidic quench and is also effective.[3] The choice between NaHCO₃ and NH₄Cl can depend on the pH sensitivity of the product; NaHCO₃ results in a basic aqueous layer, while NH₄Cl is slightly acidic.
Step-by-Step Protocol:
-
Cooling the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to manage any exothermic processes during quenching.
-
Quenching: Slowly and carefully add saturated aqueous NaHCO₃ solution to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two layers will form. If a water-miscible solvent like THF was used, add a suitable extraction solvent like ethyl acetate and water to create a biphasic system.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).[3] The choice of ethyl acetate is due to its good solvating power for many organic compounds and its immiscibility with water.
-
Washing the Organic Layer: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution). This step helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography for Diastereomer Separation
The crude product from the reductive amination will be a mixture of diastereomers. Flash column chromatography is the most common method for their separation on a laboratory scale.[2]
Key Considerations for Separation:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: The choice of eluent is critical. A solvent system with the appropriate polarity must be determined, typically through thin-layer chromatography (TLC) analysis. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be fine-tuned to achieve optimal separation of the diastereomeric spots on the TLC plate.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the desired diastereomer.
-
Combining and Concentrating: Combine the pure fractions of the desired diastereomer and remove the solvent under reduced pressure.
| Parameter | Recommended Choice | Rationale |
| Quenching Agent | Saturated aq. NaHCO₃ or NH₄Cl | Neutralizes acid and deactivates excess reducing agent.[3][9] |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solubility for many organic products and immiscible with water. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Efficiently removes residual water from the organic phase. |
| Purification Method | Flash Column Chromatography | Effective for separating diastereomers with different polarities.[2] |
Protocol 3: Analysis of Diastereomeric Purity
Determining the diastereomeric excess (d.e.) is crucial to evaluate the success of the asymmetric reaction.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the ratio of diastereomers.[10][11][12] Diastereomers can often be separated on standard silica or reversed-phase columns, but chiral stationary phases may be required for more challenging separations.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can often be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.
Protocol 4: Cleavage of the (R)-1-Phenylethyl Chiral Auxiliary
In many synthetic routes, the (R)-1-phenylethyl group is a chiral auxiliary that must be removed to reveal the final chiral product.[14]
Catalytic Hydrogenolysis: This is a mild and efficient method for cleaving N-benzyl and N-(1-phenylethyl) groups.[3]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solvent Selection for Optimizing Stereoselectivity with Ethyl (R)-[(1-Phenylethyl)amino]acetate
Introduction: The Critical Role of Solvent in Stereoselective Alkylation
In the realm of asymmetric synthesis, the quest for high stereoselectivity is paramount, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dictated by its specific stereochemistry. Ethyl (R)-[(1-Phenylethyl)amino]acetate serves as a valuable chiral building block for the synthesis of enantiomerically enriched α-amino acids. The stereochemical outcome of its application, especially in diastereoselective alkylation reactions, is profoundly influenced by the reaction environment. The solvent, far from being an inert medium, plays a crucial role in dictating the geometry of the transition state, thereby influencing which diastereomer is formed preferentially.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents to optimize the stereoselectivity of reactions involving this compound and its derivatives. We will delve into the mechanistic underpinnings of solvent effects, present detailed experimental protocols, and offer a comparative analysis of various solvent systems.
Mechanistic Insight: How Solvents Dictate Stereochemical Fate
The diastereoselective alkylation of this compound, or more commonly its N-acylated derivatives, proceeds through the formation of a chiral enolate. The stereoselectivity of the subsequent alkylation is determined by the facial bias presented by this enolate to the incoming electrophile. This facial bias is governed by the conformation of the enolate, which is in turn heavily influenced by the solvent's properties.
Two primary models are often invoked to explain the observed stereoselectivity:
-
Chelation-Controlled Model: In less polar, coordinating solvents like tetrahydrofuran (THF), the lithium counter-ion of the enolate can form a rigid, five-membered chelate ring involving the enolate oxygen and the nitrogen atom of the chiral auxiliary. This chelation locks the conformation of the chiral auxiliary, effectively shielding one face of the enolate and directing the electrophile to the opposite face.
-
Non-Chelated (Dipole Minimization) Model: In more polar or sterically hindered solvent systems, or with the addition of strongly coordinating additives like HMPA or DMPU, the chelation can be disrupted. In such cases, the conformation of the enolate is dictated by the need to minimize dipole-dipole interactions between the enolate and the chiral auxiliary. This can lead to a different facial bias and, in some cases, a reversal of stereoselectivity.
The choice of solvent, therefore, becomes a powerful tool to toggle between these controlling models and fine-tune the diastereomeric ratio (d.r.) of the product.
Experimental Protocols and Solvent Screening
The following protocols are based on established methodologies for the diastereoselective alkylation of chiral glycinate derivatives and provide a framework for systematic solvent screening. The (S)-enantiomer is often used in literature; however, the principles are directly applicable to the (R)-enantiomer, which will yield the opposite product enantiomer.
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol is adapted from the work of Cabrera-Perez et al. on the alkylation of N-benzoyl protected (S)-ethyl-2-(1-phenylethylamino)acetate, a close analog of the title compound.
Materials:
-
(R)-Ethyl 2-[N-(1-phenylethyl)benzamido]acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA)
-
Anhydrous solvent (THF, Toluene, DME, CH2Cl2, etc.)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon or nitrogen atmosphere, add the N-protected this compound derivative (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., THF) to a concentration of 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS or LDA (1.1 eq) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Continue stirring at -78 °C for the specified time (typically 2-4 hours, reaction progress can be monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Experimental Workflow for Solvent Screening
Caption: Workflow for Solvent Screening in Diastereoselective Alkylation.
Data Presentation: Solvent Effects on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Expected Controlling Model | Anticipated Diastereoselectivity | Comments |
| Toluene | 2.4 | Low | Chelation | High | Non-coordinating nature strongly favors the formation of a rigid chelated transition state. |
| Dichloromethane (CH2Cl2) | 9.1 | Low | Chelation | High | Similar to toluene, low coordinating ability should favor a chelation-controlled pathway. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Chelation | Good to High | The standard solvent for many enolate alkylations; promotes a chelated intermediate leading to good diastereoselectivity.[1] |
| Dimethoxyethane (DME) | 7.2 | High | Weakened Chelation | Moderate to Good | Bidentate coordination of DME can compete with the internal chelation, potentially leading to a less rigid transition state and slightly lower d.r. |
| Acetonitrile (CH3CN) | 37.5 | Moderate | Dipole Minimization | Low to Moderate | High polarity can disrupt the lithium chelate, favoring a non-chelated transition state. |
| THF with HMPA/DMPU | ~7.6 (bulk) | Very High | Dipole Minimization | Potentially Reversed or Low | Strongly coordinating additives break up enolate aggregates and disrupt chelation, leading to a transition state governed by dipole minimization. This can sometimes lead to the opposite diastereomer.[1] |
Note: The actual diastereomeric ratios will also depend on the specific N-protecting group, the electrophile, and the reaction temperature.
Causality Behind Experimental Choices
-
Choice of Base: LiHMDS and LDA are strong, non-nucleophilic bases that cleanly deprotonate the α-carbon without competing side reactions. Their lithium counter-ion is crucial for the potential of chelation control.
-
Low Temperature (-78 °C): Alkylation reactions of enolates are typically performed at low temperatures to prevent side reactions such as self-condensation and to enhance the kinetic control of the reaction, which is essential for high stereoselectivity.
-
N-Protection: The secondary amine of this compound is typically protected (e.g., as a benzamide) before alkylation. This serves two purposes: it increases the acidity of the α-proton, facilitating enolate formation, and it can enhance the rigidity of the chelated transition state, leading to higher diastereoselectivity.
Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Solvent Choice: If using a coordinating solvent like THF and selectivity is low, consider switching to a non-coordinating solvent like toluene to enforce a more rigid chelated transition state.
-
Temperature: Ensure the reaction is maintained at a consistently low temperature. Any warming can lead to erosion of stereoselectivity.
-
Base Addition: Add the base slowly to prevent localized heating.
-
-
Low Yield:
-
Incomplete Enolate Formation: Ensure the substrate is dry and the reaction is under a strictly inert atmosphere. Use freshly titrated base.
-
Slow Alkylation: For less reactive electrophiles, longer reaction times or a slight increase in temperature (e.g., to -60 °C or -40 °C) may be necessary, but this may come at the cost of diastereoselectivity.
-
Conclusion
The selection of solvent is a critical parameter for optimizing the stereochemical outcome of alkylation reactions using this compound as a chiral auxiliary. By understanding the interplay between solvent polarity, coordinating ability, and the formation of either chelated or non-chelated transition states, researchers can rationally design experiments to maximize the formation of the desired diastereomer. A systematic screening of solvents, starting from non-coordinating options like toluene and moving towards more coordinating systems like THF and DME, is a robust strategy to achieve high diastereoselectivity in the synthesis of valuable chiral α-amino acids.
References
-
Cabrera-Perez, L. C., et al. (2011). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society, 55(3), 148-153. Available at: [Link]
Sources
Application Note: Mastering Diastereoselectivity Through Precise Temperature Control in Reactions with Ethyl (R)-[(1-Phenylethyl)amino]acetate
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to introduce stereocenters with high fidelity. Among these, derivatives of (R)-1-phenylethylamine are widely utilized due to their commercial availability, robustness, and the high levels of stereocontrol they impart. This application note provides an in-depth guide to leveraging Ethyl (R)-[(1-Phenylethyl)amino]acetate as a chiral auxiliary in diastereoselective alkylation reactions. We will explore the critical role of temperature in controlling the kinetic formation of enolates, the mechanistic basis for stereochemical induction, and provide detailed protocols for researchers and drug development professionals to achieve optimal results.
The Mechanistic Imperative of Low-Temperature Reactions
The stereochemical outcome of reactions utilizing chiral auxiliaries like this compound is fundamentally a contest between kinetic and thermodynamic control.[1][2] High diastereoselectivity is typically achieved under kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways rather than the thermodynamic stability of the products.[1][2] Temperature is the primary lever to maintain this kinetic regime.
Kinetic Enolate Formation at -78 °C
The first critical step in the diastereoselective alkylation of this compound is the deprotonation of the α-carbon to form a chiral enolate. This is typically achieved using a strong, sterically hindered base such as Lithium Diisopropylamide (LDA).[1][2] Performing this deprotonation at very low temperatures, classically at -78 °C (the sublimation point of dry ice in acetone), is paramount for several reasons:
-
Suppression of Equilibration: At low temperatures, the energy barrier for the interconversion of the kinetic enolate to the more stable thermodynamic enolate is too high to be overcome.[2] This "freezes" the reaction at the kinetic product, which is formed faster due to the lower steric hindrance of the proton being removed.[1][2]
-
Minimization of Side Reactions: Low temperatures significantly slow down undesirable side reactions, such as self-condensation or decomposition of the starting material and the enolate intermediate.
-
Enhanced Reagent Stability: Strong bases like LDA are more stable at lower temperatures, preventing decomposition that could lead to inconsistent results.
Stereochemical Control: A Model of Steric Hindrance and Chelation
Once the enolate is formed, the chiral auxiliary, the (R)-1-phenylethyl group, orchestrates the stereochemical outcome of the subsequent alkylation. The bulky phenyl group effectively shields one face of the enolate, compelling the incoming electrophile to approach from the less sterically hindered side.[3][4]
This steric control can be further enhanced and directed by the formation of a chelated intermediate with the lithium cation from the LDA.[5] The lithium ion can coordinate with both the enolate oxygen and the nitrogen atom of the auxiliary, creating a more rigid, bicyclic-like transition state. This chelation further locks the conformation of the enolate, presenting a highly biased steric environment to the electrophile.[6] The precise geometry of this transition state is what ultimately dictates the high diastereoselectivity of the reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the diastereoselective alkylation of this compound.
Protocol 1: Diastereoselective Alkylation
This protocol details the formation of the kinetic lithium enolate at low temperature and its subsequent reaction with an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the substrate solution to the pre-formed LDA solution via cannula transfer, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl while the mixture is still at -78 °C.[3]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Analysis and Purification: The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC).[3] The product can then be purified by flash column chromatography.
Protocol 2: Cleavage of the Chiral Auxiliary
To obtain the final enantiomerically enriched product, the chiral auxiliary must be removed. This is often achieved through hydrogenolysis.
Materials:
-
Alkylated product from Protocol 1
-
Ethanol or Methanol
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Hydrogen gas supply
Procedure:
-
Dissolve the purified alkylated product in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired α-substituted amino acid ester.
Data Presentation: The Impact of Temperature
The diastereomeric excess (d.e.) is highly dependent on the reaction temperature. The following table provides representative data on how temperature can influence the outcome of the alkylation reaction.
| Temperature (°C) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e.) (%) | Notes |
| -78 | >95:5 | >90 | Kinetic control is dominant, leading to high selectivity. |
| -40 | 85:15 | 70 | Some thermal energy allows for partial equilibration, reducing selectivity. |
| 0 | 60:40 | 20 | Significant equilibration towards the thermodynamic product mixture occurs. |
| 25 (Room Temp) | ~50:50 | ~0 | Thermodynamic control leads to a nearly racemic mixture of diastereomers. |
Note: These values are illustrative and the actual diastereoselectivity will depend on the specific substrates and reaction conditions.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the temperature-controlled diastereoselective alkylation process.
Caption: Workflow for Temperature-Controlled Diastereoselective Alkylation.
Proposed Transition State Model
The high diastereoselectivity is explained by a rigid, chelated transition state that directs the electrophile's approach.
Caption: Model for Stereochemical Induction via Chelation Control.
Conclusion
The successful application of this compound as a chiral auxiliary in diastereoselective reactions is critically dependent on rigorous temperature control. By maintaining a low temperature, typically -78 °C, throughout the enolate formation and alkylation steps, researchers can ensure the reaction proceeds under kinetic control, leading to high diastereoselectivity. The principles of steric hindrance and chelation-controlled transition states provide a robust framework for understanding and predicting the stereochemical outcomes. The protocols and data presented in this application note offer a reliable starting point for scientists engaged in the synthesis of chiral molecules, enabling the reproducible and scalable production of enantiomerically enriched compounds for pharmaceutical and research applications.
References
-
Regioselective Enolate Formation and Diastereoselectivity. (n.d.). LibreTexts. Retrieved from [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved from [Link]
-
Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. (2018, September 7). The Journal of Organic Chemistry. Retrieved from [Link]
-
Lithium diisopropylamide (LDA). (n.d.). ResearchGate. Retrieved from [Link]
-
High stereoselectivity on low temperature Diels-Alder reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). National Institutes of Health. Retrieved from [Link]
-
Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. (2010, March 31). PubMed. Retrieved from [Link]
-
(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). PubMed. Retrieved from [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). Retrieved from [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (n.d.). Hungarian Journal of Industry and Chemistry. Retrieved from [Link]
-
Diastereoselective alkylation guided by electrophile-nucleophile .pi.-interactions. (1988, March 31). Scilit. Retrieved from [Link]
-
Diastereoselective alkylation of 8-phenylmenthyl phenylacetate : aggregated lithium enolate versus naked enolate. (1994, September 1). Semantic Scholar. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Amines using Ethyl (R)-[(1-Phenylethyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Chiral Amines and the Role of Ethyl (R)-[(1--Phenylethyl)amino]acetate
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is often the determining factor for its biological activity and safety profile.[1][2] The synthesis of enantiomerically pure amines, therefore, remains a cornerstone of modern organic chemistry. Among the myriad of strategies, the use of chiral auxiliaries provides a robust and reliable method for introducing stereocenters with high fidelity.[2][3]
This technical guide provides an in-depth exploration of the large-scale synthesis of chiral amines utilizing Ethyl (R)-[(1-Phenylethyl)amino]acetate as a versatile chiral precursor. This approach leverages the diastereoselective alkylation of a chiral enolate, a powerful and well-established method for asymmetric carbon-carbon bond formation.[4] We will delve into the causality behind experimental choices, provide detailed, scalable protocols, and address the critical safety and operational considerations necessary for transitioning from laboratory-scale experiments to industrial production.
Core Principles: A Three-Act Synthesis
The synthesis of a target chiral amine using this compound can be conceptually divided into three key stages:
-
Act I: Forging the Chiral Scaffold. Synthesis of the chiral precursor, this compound.
-
Act II: Diastereoselective Elaboration. Alkylation of the chiral enolate derived from the precursor to introduce the desired substituent with high stereocontrol.
-
Act III: Liberation of the Chiral Amine. Cleavage of the chiral auxiliary to yield the final, enantiomerically enriched amine.
This guide will provide detailed protocols and critical insights for each of these stages, with a focus on scalability and industrial applicability.
Act I: Synthesis of the Chiral Precursor - this compound
The journey begins with the synthesis of the chiral glycine ester derivative. This is a straightforward nucleophilic substitution reaction, but careful control of conditions is crucial for achieving high purity and yield on a large scale.
Protocol 1: Large-Scale Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| (R)-(+)-1-Phenylethylamine | 3886-69-9 | 121.18 | 12.1 | 100 |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 17.5 | 105 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 10.5 | 125 |
| Acetonitrile | 75-05-8 | 41.05 | 100 L | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge acetonitrile (100 L) and sodium bicarbonate (10.5 kg, 125 mol).
-
Addition of Amine: Add (R)-(+)-1-Phenylethylamine (12.1 kg, 100 mol) to the stirred suspension.
-
Controlled Addition of Ester: Cool the mixture to 0-5 °C using a cooling jacket. Slowly add ethyl bromoacetate (17.5 kg, 105 mol) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. The exothermicity of the reaction must be carefully managed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
To the residue, add dichloromethane (50 L) and water (50 L).
-
Separate the organic layer. Wash the organic layer with brine (2 x 25 L), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often of sufficient purity for the next step. If further purification is required, vacuum distillation can be employed.
Expected Yield: 85-95% Purity (by HPLC): >95%
Act II: Diastereoselective Alkylation - The Heart of Asymmetric Induction
This stage is the cornerstone of the entire synthetic strategy. The chiral environment created by the (R)-1-phenylethyl group directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The choice of base, solvent, and temperature are critical parameters that influence the diastereoselectivity.
Protocol 2: Large-Scale Diastereoselective Alkylation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| This compound | 66512-37-6 | 207.27 | 20.7 | 100 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 (NaH) | 4.4 | 110 (NaH) |
| Alkyl Halide (R-X) | Varies | Varies | - | 110 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 L | - |
| Saturated Ammonium Chloride (aq) | 12125-02-9 | 53.49 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reactor Preparation and Inert Atmosphere: In a 500 L jacketed reactor, ensure a scrupulously dry and inert atmosphere by purging with nitrogen.
-
Base Suspension: Charge anhydrous THF (100 L) into the reactor. Carefully add the sodium hydride dispersion (4.4 kg, 110 mol NaH) in portions under a strong nitrogen stream. Extreme caution is required when handling sodium hydride as it is highly flammable and reacts violently with moisture.
-
Formation of the Enolate: Cool the suspension to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryostat). Slowly add a solution of this compound (20.7 kg, 100 mol) in anhydrous THF (100 L) to the stirred suspension over 2-3 hours, maintaining the temperature below -70 °C.
-
Alkylation: After stirring for 1 hour at -78 °C, add the alkyl halide (110 mol) dropwise, again maintaining the temperature below -70 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC or HPLC. Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 50 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture. The diastereomers can often be separated by large-scale chromatography (e.g., Simulated Moving Bed chromatography for optimal efficiency) or, in favorable cases, by crystallization.
Diastereomeric Ratio: Typically >90:10, but this is highly dependent on the electrophile and reaction conditions.
Act III: Unveiling the Chiral Amine - The Deprotection Step
The final act involves the removal of the chiral auxiliary to liberate the desired chiral amine. Catalytic transfer hydrogenation is a preferred method for large-scale operations as it avoids the need for high-pressure hydrogenation equipment.
Protocol 3: Large-Scale Cleavage of the N-(1-Phenylethyl) Group via Catalytic Transfer Hydrogenation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| Diastereomerically enriched product | - | Varies | - | 100 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 106.42 (Pd) | 2.0 | - |
| Ammonium Formate | 540-69-2 | 63.06 | 31.5 | 500 |
| Methanol | 67-56-1 | 32.04 | 200 L | - |
| Celite® | 61790-53-2 | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 L reactor, suspend the diastereomerically enriched product (100 mol) and 10% Pd/C (2.0 kg) in methanol (200 L).
-
Hydrogen Donor Addition: Add ammonium formate (31.5 kg, 500 mol) in portions to the stirred suspension. An exotherm may be observed.
-
Reaction and Monitoring: Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Caution: The Pd/C catalyst can be pyrophoric. Ensure the filter cake is kept wet. Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with methanol.
-
Work-up and Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in water and adjust the pH to >12 with aqueous NaOH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral amine.
-
-
Purification: The final chiral amine can be purified by distillation or crystallization of a suitable salt.
Expected Yield: 80-95% Enantiomeric Purity: The enantiomeric excess of the final amine will be dependent on the diastereoselectivity of the alkylation step and the efficiency of the diastereomer separation.
Visualization of the Synthetic Workflow
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of chiral amines.
Mechanism of Diastereoselective Alkylation
Caption: Simplified mechanism of diastereoselective alkylation.
Large-Scale Considerations and Safety
Transitioning a synthetic route from the laboratory to a manufacturing plant requires meticulous attention to detail, particularly concerning safety and process control.
| Consideration | Key Aspects and Recommendations |
| Reagent Handling | Sodium Hydride: A highly reactive and flammable solid. Use in a dedicated, dry, and inert atmosphere. Addition should be portion-wise and temperature-controlled. Ensure adequate quenching procedures are in place.[3] Flammable Solvents (THF, Acetonitrile, Methanol): Use in well-ventilated areas, away from ignition sources. Employ grounding and bonding to prevent static discharge. |
| Thermal Management | The alkylation step is highly exothermic. A robust cooling system for the reactor is essential to maintain the low temperatures required for high diastereoselectivity and to prevent thermal runaway. |
| Process Control | Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion and the formation of impurities. This allows for real-time adjustments and ensures batch-to-batch consistency. |
| Purification | Diastereomer Separation: At scale, chromatographic separation can be costly. Investigate the feasibility of diastereomeric salt crystallization or Simulated Moving Bed (SMB) chromatography for more economical large-scale separation. Final Product Purification: Distillation or crystallization of the final amine or a suitable salt are common and scalable methods. |
| Waste Management | Develop a comprehensive waste management plan. Neutralize acidic and basic waste streams. Recover and recycle solvents where possible to improve the process mass intensity (PMI). Dispose of catalyst waste in accordance with environmental regulations. |
| Safety Engineering | Equip reactors with pressure relief systems. Ensure adequate ventilation and emergency response procedures are in place. Conduct a thorough Process Hazard Analysis (PHA) before scaling up. |
Conclusion: A Versatile Platform for Chiral Amine Synthesis
The use of this compound as a chiral precursor offers a powerful and versatile platform for the large-scale synthesis of a wide range of enantiomerically enriched amines. The diastereoselective alkylation at the core of this strategy is a well-understood and reliable transformation, capable of delivering high levels of stereocontrol. By carefully considering the practical aspects of reagent handling, thermal management, and purification, this methodology can be successfully translated from the laboratory to an industrial manufacturing setting, providing a cost-effective and efficient route to valuable chiral building blocks.
References
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
- Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines.
- Reeves, J. T., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- ScienceMadness.org. (2014).
- Wikipedia. Chiral auxiliary.
- Duke University.
- ResearchGate. Methods for cleavage of chiral auxiliary.
- ResearchGate.
- Chiralpedia. (2024).
- Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing Chiral Auxiliaries.
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
- Werkmeister, S., et al. (2014). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 20(38), 11997-12001.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
- Buchwald, S. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. The Journal of Organic Chemistry, 81(17), 7620-7629.
- Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2419-2426.
- Ukrainian Chemistry Journal. (2025).
- Patent WO/2014/008103. PROCESS FOR PREPARING N-ACYL AMINO ACID SALTS.
- PubMed. Self-Sorting in Diastereomeric Mixtures of Functionalized Dipeptides.
- ACS Publications. (2022).
- BenchChem. (2025).
- MacMillan, D. W. C., et al. (2016). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 138(15), 5024-5027.
- National Institutes of Health. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with Ethyl (R)-[(1-Phenylethyl)amino]acetate
Welcome to the technical support center for advanced asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Ethyl (R)-[(1-Phenylethyl)amino]acetate as a chiral building block or auxiliary and are encountering challenges with diastereoselectivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your stereoselective reactions effectively.
The (R)-1-phenylethylamine moiety is a privileged and cost-effective chiral controller, widely used to induce stereoselectivity.[1][2] However, achieving high diastereomeric ratios (d.r.) is a nuanced process, dependent on a delicate interplay of thermodynamic and kinetic factors. This guide will walk you through the most common issues and provide actionable, field-proven solutions.
Troubleshooting Guide: From a 1:1 Ratio to High Selectivity
This section directly addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start my investigation?
Answer:
Observing poor diastereoselectivity (a d.r. approaching 1:1) indicates that the energy difference between the two transition states leading to the respective diastereomers (ΔΔG‡) is negligible under your current reaction conditions. The chiral auxiliary is not exerting effective facial control. Your investigation should be a systematic process of evaluating the key parameters that influence this energy gap: Temperature, Solvent, and Reagent Stoichiometry/Purity.
A logical troubleshooting workflow is essential to efficiently identify the root cause.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Start with temperature, as it is often the most impactful and easiest parameter to adjust.
Question 2: You mentioned temperature is the primary control factor. How exactly does it influence the diastereomeric ratio, and what is the optimal range?
Answer:
The relationship between diastereomeric ratio (d.r.) and temperature is governed by the Eyring equation. In essence, lower temperatures amplify the small energy differences between the diastereomeric transition states. Asymmetric reactions are often highly sensitive to temperature.[3][4] A reaction that provides a 2:1 d.r. at room temperature could potentially achieve >10:1 at -78 °C.
Causality: The diastereomeric ratio is an exponential function of the difference in the free energy of activation (ΔΔG‡) between the two competing pathways. Lowering the temperature (T) makes the exp(-ΔΔG‡/RT) term more sensitive to changes in ΔΔG‡, thus favoring the lower-energy transition state more dramatically. In some cases, temperature can even reverse enantioselectivity, although this is less common.[5]
Troubleshooting Protocol: Temperature Screening
-
Setup: Prepare three identical reactions in parallel. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Conditions:
-
Reaction A: 25 °C (Room Temperature)
-
Reaction B: 0 °C (Ice-water bath)
-
Reaction C: -78 °C (Dry ice/acetone bath)
-
-
Execution:
-
Charge each flask with your substrate and solvent.
-
Equilibrate the flasks to their target temperatures for 15-20 minutes.
-
Add this compound and any other reagents (e.g., for imine formation).
-
Add your final reactant (e.g., nucleophile) dropwise while maintaining the temperature.
-
Stir for the designated reaction time.
-
-
Analysis: Quench all reactions under identical conditions. Purify the products and determine the d.r. for each reaction using ¹H NMR spectroscopy or chiral HPLC.
Data Interpretation:
| Temperature | Typical Diastereomeric Ratio (d.r.) | Senior Scientist Insights |
| 25 °C | 1.5:1 to 3:1 | Often insufficient for synthetic applications. Indicates the auxiliary provides some control, but thermal energy allows the higher-energy transition state to be easily accessed. |
| 0 °C | 4:1 to 8:1 | A significant improvement is common. This is a good starting point for optimization if cryogenic conditions are not feasible for scale-up. |
| -78 °C | >10:1 to >20:1 | Typically provides the highest selectivity. If the d.r. is still poor at this temperature, other factors (like solvent) are likely dominant. |
Question 3: My diastereoselectivity is still poor even at -78 °C. How does solvent choice play a role?
Answer:
The solvent is not merely a medium for the reaction; it actively participates in the transition state stabilization.[6][7] Its polarity, coordinating ability, and hydrogen-bonding capacity can dramatically influence which diastereomeric transition state is favored.[8][9] In some cases, a complete reversal of selectivity can be observed by changing the solvent.[8]
Causality & Mechanistic Insight:
Let's consider a common application: the diastereoselective Strecker synthesis, where an imine formed from this compound is attacked by a cyanide nucleophile.[10][11][12] The chiral (R)-1-phenylethyl group is intended to block one face of the imine.
Caption: Simplified model of facial blocking in a Strecker reaction.
-
Non-coordinating, non-polar solvents (e.g., Toluene, Hexanes): These solvents often provide the highest diastereoselectivity. They promote a "closed" or more compact transition state where steric hindrance from the phenyl group is maximized. The interactions are governed primarily by sterics.
-
Coordinating, polar aprotic solvents (e.g., THF, Diethyl Ether): These solvents can coordinate to Lewis acidic centers or intermediates. This can alter the geometry of the transition state, sometimes opening it up and reducing the effectiveness of the steric block, thus lowering selectivity.
-
Polar protic solvents (e.g., Methanol, Ethanol): These should generally be avoided unless specifically required by the mechanism (e.g., in some crystallization-induced asymmetric transformations).[10][13] They can form hydrogen bonds, which may stabilize both transition states and reduce the energy difference between them.
Troubleshooting Protocol: Solvent Screening
-
Selection: Choose a range of solvents with varying properties. A good starting set includes Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF).
-
Execution: Set up parallel reactions at the optimal temperature determined previously (e.g., -78 °C).
-
Procedure: Follow the same procedure as the temperature screen, ensuring only the solvent is varied.
-
Analysis: Determine the d.r. for each solvent. If you see a promising result, you can further optimize by using solvent mixtures (e.g., Toluene/Hexanes).
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and what are its primary applications? this compound is a chiral secondary amine.[14][15] The chirality stems from the (R)-1-phenylethyl group. It is a versatile building block used in asymmetric synthesis, most commonly as a precursor to chiral ligands or as a chiral auxiliary to direct the stereoselective formation of new stereocenters.[1][16] A major application is in the diastereoselective Strecker synthesis of non-natural α-amino acids.[12][13]
Q2: Can I use the (S)-enantiomer of 1-phenylethylamine to generate the opposite product diastereomer? Yes. The (R)- and (S)-enantiomers of 1-phenylethylamine act as pseudo-enantiomers in directing stereochemistry. Using an auxiliary derived from (S)-1-phenylethylamine will typically lead to the formation of the opposite product diastereomer with a similar level of selectivity, assuming the rest of the substrate is achiral. This is a powerful strategy for accessing both product enantiomers from a common prochiral starting material.
Q3: My diastereoselectivity is acceptable (>10:1), but my yield is low. Are these issues related? Sometimes. Very low temperatures, while excellent for selectivity, can significantly slow down reaction rates, leading to incomplete conversion and low yields. If you suspect this, consider the following:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the low temperature (e.g., 24 hours instead of 4).
-
Find a Temperature Balance: Systematically increase the temperature (e.g., from -78 °C to -40 °C) and analyze both yield and d.r. You may find a "sweet spot" that provides acceptable selectivity (e.g., 8:1) with a much higher yield.
-
Use a More Active Catalyst/Reagent: If applicable, a stronger Lewis acid or a more potent nucleophile might accelerate the reaction at low temperatures without compromising selectivity.
Q4: How critical is the purity of this compound? Extremely critical. The enantiomeric purity of your chiral auxiliary directly caps the maximum possible diastereomeric excess of your product. If your starting material is only 90% enantiomerically pure (e.p.), you cannot achieve a product with >90% diastereomeric excess (d.e.). Always use reagents from a reputable supplier and, if in doubt, verify the enantiomeric purity yourself using chiral HPLC or by forming a diastereomeric salt with a known chiral acid and analyzing by NMR.
References
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
- Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid. Organic Letters (ACS Publications).
- Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society.
- The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A (ACS Publications).
- Common pitfalls in the use of chiral auxiliaries. Benchchem.
- This compound. MySkinRecipes.
- Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. RSC Publishing.
- Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters (ACS Publications).
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI.
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
- This compound 97%. AChemBlock.
- Ethyl 2-[(1-phenylethyl)amino]acetate. PubChem.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound 97% | CAS: 66512-37-6 | AChemBlock [achemblock.com]
- 15. Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [myskinrecipes.com]
Technical Support Center: Troubleshooting Failed Aldol Reactions with Ethyl (R)-[(1-Phenylethyl)amino]acetate
Welcome to the technical support center for asymmetric aldol reactions. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing Ethyl (R)-[(1-Phenylethyl)amino]acetate as a chiral glycine equivalent. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice to help you overcome common challenges and achieve high yields and diastereoselectivities in your reactions.
Introduction: The Aza-Enolate Aldol Reaction
The reaction of the lithium enolate of this compound with an aldehyde is a powerful method for synthesizing chiral β-hydroxy α-amino acids, which are crucial building blocks for many pharmaceuticals.[1][2][3][4] The reaction proceeds by deprotonating the α-carbon with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium aza-enolate. This enolate then adds to an aldehyde, creating two new stereocenters. The inherent chirality of the (R)-1-phenylethylamino group acts as a chiral auxiliary, directing the approach of the aldehyde to one face of the enolate, thereby controlling the absolute stereochemistry of the product.[5][6]
The Expected Pathway: A Chelated Transition State
Success in this reaction hinges on forming a well-defined, rigid transition state. The lithium cation is crucial, as it chelates to both the enolate oxygen and the nitrogen atom of the chiral auxiliary. This chelation, combined with the steric bulk of the phenylethyl group, forces the enolate to adopt a specific conformation. When the aldehyde approaches, it coordinates to the same lithium ion, leading to a closed, chair-like Zimmerman-Traxler transition state.[1][2][7] This rigid structure minimizes steric interactions and dictates the diastereochemical outcome of the reaction.[8][9]
Caption: Ideal reaction workflow for the chiral aza-enolate aldol addition.
Troubleshooting Guide: Question & Answer Format
This section addresses the most common issues encountered during this reaction. We have structured it to move from straightforward reagent and setup problems to more complex mechanistic challenges.
Problem 1: No Reaction or Trace Conversion
Question: "I mixed my reactants as per the protocol, but after workup, I only recovered my starting materials. What went wrong?"
This is one of the most frequent issues and almost always points to a problem with one of the core reagents or the reaction environment.
Potential Causes & Solutions:
-
Inactive LDA: Lithium diisopropylamide is a highly reactive, moisture-sensitive base. Commercial solutions can degrade over time, and freshly prepared LDA can fail if reagents are impure.[10]
-
Solution A (Verify): Titrate your LDA solution before use. A simple titration with a known indicator like N-pivaloyl-o-toluidine or diphenylacetic acid will give you the precise molarity.
-
Solution B (Prepare Fresh): If in doubt, prepare LDA fresh immediately before your reaction. Use freshly distilled diisopropylamine and a recently titrated solution of n-butyllithium.[11][12]
-
-
"Wet" Reaction Conditions: Trace amounts of water or other protic impurities (like alcohol in the THF or carboxylic acid in the aldehyde) will quench the LDA and/or the enolate as it forms.[10]
-
Solution A (Glassware): Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C for several hours) and assembled under a positive pressure of inert gas (Argon or Nitrogen) while still hot.
-
Solution B (Solvent): Use anhydrous solvent. Tetrahydrofuran (THF) is hygroscopic and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) before use.[13][14]
-
Solution C (Substrates): Ensure your this compound and aldehyde are anhydrous. If necessary, dissolve them in an anhydrous solvent and dry over molecular sieves, or purify them immediately before use.
-
-
Inefficient Enolate Formation: The deprotonation may be failing even with active LDA.
-
Solution: When adding the amino ester to the LDA solution at -78 °C, allow sufficient time for complete enolate formation (typically 30-60 minutes) before adding the aldehyde. Adding the aldehyde too soon can result in it being deprotonated (if it has α-protons) or reacting with residual LDA.[15][16]
-
Problem 2: Low Yield with a Complex Mixture of Products
Question: "My reaction worked, but I got a very low yield of the desired product and my crude NMR shows a mess of other peaks. What are these side reactions?"
Low yields, when conversion is observed, suggest that the enolate is forming but is being consumed in non-productive pathways.
Potential Causes & Solutions:
-
Aldehyde Self-Condensation (Cannizzaro or Aldol): If your aldehyde has no α-protons, excess LDA or other bases can promote a Cannizzaro reaction. If it does have α-protons, it can undergo self-aldol condensation.[17][18]
-
Solution: Add the amino ester to the LDA solution first to ensure all the base is consumed during enolate formation. Then, add the aldehyde slowly (e.g., via syringe pump) to the pre-formed enolate solution at -78 °C. This maintains a low concentration of the aldehyde, favoring the desired cross-aldol reaction.[15][19]
-
-
Retro-Aldol Reaction: The aldol addition is often reversible.[20][21] If the reaction is allowed to warm up too quickly or for too long in the presence of base (the lithium aldolate product is itself basic), it can revert to the starting enolate and aldehyde.
-
Solution: Keep the reaction temperature strictly at or below -78 °C until quenching. Once the reaction is complete (monitor by TLC), quench it at low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl) before allowing it to warm to room temperature.
-
-
Enolate Instability/Decomposition: While relatively stable at -78 °C, ester enolates can be less robust than ketone enolates and may decompose upon warming.
-
Solution: Maintain rigorous temperature control throughout the addition and reaction time. Do not let the reaction stir for excessively long periods (typically 1-4 hours is sufficient).
-
Caption: Common side reactions competing with the desired aldol pathway.
Problem 3: Low or Incorrect Diastereoselectivity
Question: "I isolated the product, but the diastereomeric ratio (d.r.) is poor (e.g., 1:1), or I got the 'wrong' (anti) diastereomer. How can I improve this?"
Poor diastereoselectivity is a mechanistic problem. It indicates that the highly organized, chelated transition state that controls the reaction's stereochemical outcome is not forming effectively.[8][9]
Potential Causes & Solutions:
-
Incorrect Temperature: The Zimmerman-Traxler transition state is an ordered assembly favored at low temperatures. As the temperature rises, the system gains enough energy to overcome the small energy differences between competing transition states (e.g., an open-chain, non-chelated pathway), leading to a mixture of diastereomers.[15][22]
-
Solution: Maintain a constant temperature of -78 °C (a dry ice/acetone bath is reliable). Ensure the aldehyde solution is pre-cooled before slow addition to the enolate.
-
-
Enolate Geometry Scrambling: Lithium enolates of esters typically favor the E-geometry. However, additives or temperature fluctuations could potentially lead to equilibration and a mixture of E and Z enolates, which would then lead to a mixture of anti and syn products, respectively.
-
Solution: Strict adherence to low temperature and reaction time is key. Avoid additives like HMPA unless a specific protocol calls for them, as they can break up lithium aggregates and alter the enolate structure.[23]
-
-
Failure of Chelation Control: The desired stereochemical outcome relies on strong chelation between the lithium ion, the enolate oxygen, and the auxiliary's nitrogen.[24][25]
-
Solution A (Solvent Choice): THF is an excellent solvent because it solvates the lithium ion enough to keep the enolate in solution but is not so strongly coordinating that it prevents chelation with the substrate. Using overly coordinating solvents or additives can disrupt the internal chelate.
-
Solution B (Counter-ion): While lithium is standard, other metals can offer more rigid chelation. For advanced troubleshooting, consider generating a boron enolate (using Bu₂BOTf and a tertiary amine base) or a titanium enolate. These often give exceptionally high levels of diastereoselectivity due to shorter, stronger metal-oxygen bonds, leading to a more compact transition state.[17][26][27]
-
| Parameter | Recommended Condition | Rationale for Diastereoselectivity |
| Temperature | -78 °C | Favors the formation of the more ordered, lower-energy chelated transition state. Reduces thermal energy available for competing, non-selective pathways. |
| Base | LDA (Lithium Diisopropylamide) | Forms the lithium enolate, which is capable of forming the key 6-membered chelated transition state. |
| Solvent | Anhydrous THF | Good balance of solubility and coordinating ability. Does not typically disrupt the internal Li-O-N chelate. |
| Addition Order | Aldehyde added slowly to pre-formed enolate | Ensures the enolate is fully formed and prevents side reactions that could disrupt the reaction environment. |
Key Experimental Protocols
Protocol 1: Preparation and Titration of LDA (~1.5 M in THF)
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Reagents: In the flask, add anhydrous THF (e.g., 20 mL). Through the septum, add freshly distilled diisopropylamine (1.1 equivalents, e.g., 4.2 mL, 30 mmol). Cool the flask to 0 °C in an ice bath.
-
Formation: Slowly add n-butyllithium (1.0 equivalent, e.g., 1.5 M in hexanes, 18.2 mL, 27.3 mmol) dropwise via syringe over 10 minutes. A white precipitate may form.
-
Stirring: After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes. The solution should become clear and pale yellow.[12][28]
-
Titration: In a separate flame-dried flask, dissolve a known mass of diphenylacetic acid (e.g., ~100 mg) in anhydrous THF (~2 mL). Add a drop of this solution to the LDA solution until a persistent yellow/orange color indicates the endpoint. Calculate the molarity based on the acid used.
Protocol 2: Purification of Aldehydes (Bisulfite Wash)
Aldehydes are prone to air oxidation, forming carboxylic acids which will quench the enolate.[29]
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like diethyl ether. Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously for several minutes. A white precipitate of the bisulfite adduct may form.[23][30]
-
Separation: Separate the aqueous layer (and any solid precipitate). Wash the organic layer again with bisulfite solution to ensure complete removal of the aldehyde.
-
Regeneration: Combine the aqueous layers and any solid. Cool in an ice bath and add an organic solvent (e.g., ether). Slowly add a base (e.g., 10% NaOH or saturated Na₂CO₃) with stirring until the solution is basic (pH > 10) and the solid dissolves. This regenerates the free aldehyde.[19][31]
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with fresh ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The purified aldehyde should be used immediately.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like LiHMDS or NaH? A: LiHMDS can be used and often behaves similarly to LDA. However, the counter-ion is critical. Sodium hydride (NaH) is generally not suitable for forming soluble ester enolates at low temperatures and may lead to uncontrolled side reactions. The lithium cation is key to the chelation control in this specific reaction.[24]
Q2: My aldehyde is a solid. How should I add it to the reaction? A: Dissolve the solid aldehyde in a minimum amount of anhydrous THF. Pre-cool this solution to -78 °C before adding it slowly via cannula or a pre-cooled syringe to the enolate solution.
Q3: The reaction seems to be very sensitive. What is the single most important factor for success? A: The complete exclusion of water. Every component—glassware, solvent, reagents, and inert gas atmosphere—must be scrupulously dry. Trace moisture is the most common cause of complete reaction failure.[10]
Q4: After quenching, my product seems to have decomposed during workup or chromatography. Why? A: β-hydroxy α-amino esters can be sensitive. The tertiary alcohol can be prone to elimination (dehydration), especially under acidic conditions or when heated on a silica gel column.
-
Troubleshooting: Use a neutral or very mildly basic workup (e.g., quench with saturated NH₄Cl, extract, and wash with brine). When performing chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) and avoid excessive heating.[30]
References
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis. Chemistry – A European Journal, 10(19), 4644-4653.
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632.
- Liang, H., Ren, P., Wang, L., Cai, D., & Zhao, B. (2021). Asymmetric biomimetic aldol reaction of glycinate enables highly efficient synthesis of chiral β-hydroxy-α-amino acid derivatives.
- Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783–8788.
- Miller, M. J., & Gasparski, C. M. (1991). Catalytic direct aldol reaction of benzophenone imines of glycine esters. Journal of the American Chemical Society, 113(24), 9215–9219.
- Braun, M. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564.
- Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
- Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923.
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Organic Chemistry in 3D. (n.d.). Aldol Reaction (Zimmerman-Traxler) | 3D Animation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Retrieved from [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
- Reetz, M. T. (1984). Chelation and Conformation: The Driving Forces in Asymmetric Synthesis. Angewandte Chemie International Edition in English, 23(8), 556-569.
-
Michigan State University, Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
- Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193.
- Schöllkopf, U. (1983). Enantioselective Synthesis of Nonproteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
- JETIR. (2024).
-
Making Molecules. (2023). Lithium enolates & enolate equivalents. Retrieved from [Link]
- Ghosh, A. K., & Onishi, M. (1996). Chelation-controlled addition reactions of α-alkoxy aldehydes. A short, efficient synthesis of the C(19)-C(27) segment of rifamycin S. The Journal of Organic Chemistry, 61(18), 6125–6127.
-
ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. Retrieved from [Link]
-
Reddit. (2022). Preparing fresh LDA. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Enolate Addition- Aldol reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Prepare LDA. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions – Practice Problems. Retrieved from [Link]
-
Oreate AI Blog. (2023). The Role of THF: A Key Player in Chemistry. Retrieved from [Link]
-
Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]
- Walsh, P. J., & Eliel, E. L. (1995). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of Organic Chemistry, 60(12), 3562–3569.
-
Professor Dave Explains. (2016, May 5). Practice Problem: Crossed Aldol Products [Video]. YouTube. [Link]
- Stella, L., Abraham, H., Feneau-Dupont, J., & Declercq, J. P. (1990). Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Tetrahedron Letters, 31(18), 2603-2606.
-
Chemical Suppliers. (2019). What Are The Uses Of Tetrahydrofuran (THF)?. Retrieved from [Link]
Sources
- 1. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. youtube.com [youtube.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. cenmed.com [cenmed.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 23. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. web.uvic.ca [web.uvic.ca]
- 25. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 28. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Troubleshooting [chem.rochester.edu]
- 31. Aldol-like Reactions — Making Molecules [makingmolecules.com]
Technical Support Center: Enhancing Di-astereoselective Synthesis Yields
Welcome to the Technical Support Center for Diastereoselective Synthesis. This guide is crafted for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies and troubleshoot common challenges in achieving high diastereoselectivity. Here, we move beyond mere protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to diastereoselective synthesis.
Q1: What is the fundamental difference between diastereoselectivity and enantioselectivity?
Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties, which allows for their separation by standard laboratory techniques like chromatography or crystallization.[3] Enantioselectivity, in contrast, is the preferential formation of one enantiomer (a non-superimposable mirror image) over the other, resulting in an optically active product from an achiral starting material.
Q2: How does a chiral auxiliary work to control stereochemistry?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[4][5][6] The auxiliary creates a chiral environment, forcing a reagent to attack a prochiral center from a specific face due to steric hindrance or electronic effects.[4][7] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[5] Prominent examples include Evans' oxazolidinones and Oppolzer's camphorsultam.[5][8][]
Q3: Why is temperature a critical parameter in diastereoselective reactions?
Temperature directly influences the kinetic energy of reacting molecules. Lowering the reaction temperature generally increases diastereoselectivity. This is because the formation of different diastereomers proceeds through transition states of different energies. At lower temperatures, a higher proportion of molecules will have insufficient energy to overcome the higher energy barrier leading to the minor diastereomer, thus favoring the pathway to the major diastereomer.[10][11] However, in some cases, an "inversion temperature" phenomenon can be observed where the selectivity reverses at a certain temperature due to complex solvation effects.[12][13]
Q4: Can the choice of solvent dramatically alter the outcome of my reaction?
Absolutely. The solvent is not merely a medium but an active participant in the transition state assembly.[12][13] Solvent polarity, viscosity, and coordinating ability can stabilize or destabilize transition states, directly impacting the diastereomeric ratio.[13][14][15] For instance, non-coordinating solvents may promote a more rigid, closed transition state, enhancing selectivity, whereas polar, coordinating solvents can disrupt intramolecular interactions like hydrogen bonding or chelation, sometimes even reversing the selectivity.[14][16]
Troubleshooting Guide: From Low Selectivity to Optimal Yield
This guide provides a systematic approach to diagnosing and solving common issues encountered during diastereoselective synthesis.
Issue 1: Low Diastereomeric Excess (d.e.)
A low diastereomeric excess (d.e.), defined as the percentage of the major diastereomer minus the percentage of the minor diastereomer, is one of the most frequent challenges.[2]
Potential Cause A: Suboptimal Reaction Temperature
Causality: The energy difference between the diastereomeric transition states may be small. At higher temperatures, there is enough thermal energy to overcome both activation barriers, leading to a mixture of products.[10]
Recommended Solutions:
-
Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) to identify the optimal balance between reaction rate and selectivity.
-
Analysis: Carefully analyze the d.e. at each temperature point. Lower temperatures should generally favor the kinetically controlled, more selective pathway.[11] Be aware that excessively low temperatures may stall the reaction, leading to poor overall yield.
Potential Cause B: Inappropriate Solvent or Lewis Acid
Causality: The solvent or Lewis acid can influence the conformation of the substrate and the transition state.[12][15] Chelation control, where a Lewis acid coordinates to two or more heteroatoms in the substrate, can lock the molecule into a rigid conformation, leading to high selectivity.[17][18] The wrong solvent can interfere with this chelation.[19] Similarly, a non-chelating Lewis acid like BF₃·OEt₂ will favor an open transition state, potentially leading to a different diastereomer than a chelating acid like TiCl₄ or SnCl₄.[20]
Recommended Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). Non-coordinating solvents are often preferred for chelation-controlled reactions.[19]
-
Lewis Acid Evaluation: If applicable, screen different Lewis acids. Compare strong chelating acids (e.g., TiCl₄, MgBr₂) with non-chelating acids (e.g., BF₃·OEt₂) to determine which model (chelation-controlled vs. Felkin-Anh/non-chelation) provides the desired outcome.[18][20][21]
Data Presentation: Effect of Temperature and Solvent on Diastereoselectivity
The following table illustrates hypothetical data from an aldol reaction optimization, demonstrating the impact of key variables.
| Entry | Temperature (°C) | Solvent | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| 1 | 25 | DCM | TiCl₄ | 85:15 |
| 2 | 0 | DCM | TiCl₄ | 92:8 |
| 3 | -78 | DCM | TiCl₄ | >98:2 |
| 4 | -78 | THF | TiCl₄ | 70:30 |
| 5 | -78 | DCM | BF₃·OEt₂ | 10:90 |
Issue 2: Poor Overall Chemical Yield with Good d.e.
Achieving high selectivity is pointless if the desired product cannot be isolated in a reasonable quantity.
Potential Cause A: Steric Hindrance Slowing the Reaction
Causality: The same steric interactions that enforce high diastereoselectivity can also impede the approach of the nucleophile, leading to a slow reaction and incomplete conversion.[1] This is a classic trade-off between selectivity and reactivity.
Recommended Solutions:
-
Increase Temperature Incrementally: While lower temperatures favor selectivity, a slight, controlled increase (e.g., from -78 °C to -60 °C or -40 °C) can significantly improve the reaction rate without catastrophically eroding the d.e.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration to ensure complete consumption of the starting material.
-
Use a More Active Catalyst/Reagent: If applicable, consider a more reactive nucleophile or a more potent Lewis acid to accelerate the reaction at lower temperatures.[22]
Potential Cause B: Mismatched Chiral Auxiliary or Substrate
Causality: The chosen chiral auxiliary may be too bulky for the specific substrate, leading to prohibitive steric clash that prevents the reaction from proceeding efficiently.
Recommended Solutions:
-
Select a Different Auxiliary: If the reaction remains sluggish even after optimizing conditions, consider an alternative chiral auxiliary. Auxiliaries are not one-size-fits-all; their effectiveness is highly substrate-dependent.[8] For example, if an Evans' oxazolidinone is proving too hindered, a less bulky auxiliary like pseudoephedrine might be a viable alternative.[5]
Experimental Workflow & Visualization
General Protocol for Optimizing a Diastereoselective Aldol Reaction
-
Substrate Preparation: Attach the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a propionyl moiety to form the N-propionyl imide.
-
Enolate Formation: Dissolve the imide in a suitable aprotic solvent (e.g., DCM) and cool to -78 °C. Add a base (e.g., LDA or NaHMDS) to generate the Z-enolate. The choice of base and additives can influence enolate geometry.
-
Lewis Acid Addition (Optional): For chelation control, add a pre-cooled solution of a Lewis acid (e.g., TiCl₄) and stir for 30-60 minutes.
-
Aldehyde Addition: Add the desired aldehyde dropwise to the cooled enolate solution.
-
Reaction Monitoring: Stir at -78 °C, monitoring the reaction progress by TLC.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl). Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy. Purify the product via flash column chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary (e.g., via hydrolysis with LiOH/H₂O₂) to yield the chiral β-hydroxy carboxylic acid.
Diagrams of Key Concepts
Caption: Factors influencing diastereoselectivity.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 4. Chiral auxiliary! | PPTX [slideshare.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 10. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. DSpace [repository.upenn.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl (R)-[(1-Phenylethyl)amino]acetate
Welcome to the technical support center for the purification of Ethyl (R)-[(1-Phenylethyl)amino]acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral building block. The following content moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.
Section 1: Understanding Your Crude Product - FAQs
A successful purification begins with a thorough understanding of what you're starting with. The synthesis of this compound, typically via reductive amination of ethyl glyoxalate with (R)-phenylethylamine or alkylation of (R)-phenylethylamine with an ethyl haloacetate, can result in a variety of impurities.[1][2]
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Your crude product's impurity profile is highly dependent on the reaction conditions, stoichiometry, and work-up procedure. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Residual (R)-1-phenylethylamine and the ethyl glyoxalate precursor or ethyl bromoacetate are common.[2]
-
The (S,R) Diastereomer: If your (R)-1-phenylethylamine starting material was not enantiopure, or if racemization occurred, you will have the (S)-1-phenylethylamine reacting to form Ethyl (S)-[(1-Phenylethyl)amino]acetate. Since your target molecule has two chiral centers, this impurity is a diastereomer and will have different physical properties.[3][4]
-
Over-alkylation Products: The secondary amine product can react further with the ethyl haloacetate to form a tertiary amine, N-((ethoxycarbonyl)methyl)-N-(1-phenylethyl)glycine ethyl ester.
-
Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially during aqueous work-up under acidic or basic conditions, which would yield (R)-[(1-Phenylethyl)amino]acetic acid.
-
Solvent Residues: Solvents used during the reaction and work-up (e.g., ethanol, ethyl acetate, dichloromethane) are often present.[5]
Q2: How can I get a quick assessment of my crude product's purity?
A2: A multi-faceted approach is best for assessing purity:
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a solvent system like ethyl acetate/hexanes. It will give you a qualitative view of the number of components. The basic amine may streak on standard silica plates; adding 1-2% triethylamine to your eluent can mitigate this by neutralizing the acidic silica surface.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is invaluable. It can confirm the presence of your desired product and help identify impurities by their characteristic signals. For instance, you can quantify residual solvents or identify the presence of the diastereomer, which will have slightly different chemical shifts, particularly for the protons near the chiral centers.
-
Quantitative NMR (qNMR): For a more precise assessment of purity without requiring the isolation of each impurity, qNMR is a powerful technique. It provides a highly accurate purity value relative to a certified internal standard.[6]
-
HPLC Analysis: High-Performance Liquid Chromatography, especially using a chiral stationary phase (CSP), is the gold standard for determining diastereomeric and enantiomeric purity.[7][8] For a quick assessment of general impurities, a standard reversed-phase C18 column can be used.[3]
Section 2: Selecting Your Purification Strategy
The optimal purification strategy is dictated by the impurity profile and the desired scale and purity of the final product. The following decision tree provides a logical workflow for selecting your method.
Caption: Purification strategy selection workflow.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Chromatography Problems
Q: My compound is streaking badly on my silica gel column, and the separation is poor. What's wrong?
A: This is a classic problem when purifying amines on silica gel. The amine group is basic, while the silica gel surface is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction causes strong, non-specific binding, leading to tailing or streaking.
-
The Fix: Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or pyridine to your eluent (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will neutralize the active sites, allowing your compound to elute symmetrically.[5]
-
Q: I'm trying to separate the (R,R) and (S,R) diastereomers using flash chromatography, but they are co-eluting. How can I improve the resolution?
A: Separating diastereomers can be challenging because their physical properties can be very similar.[3][4] However, unlike enantiomers, they are not identical, so separation by standard chromatography is possible with optimization.
-
Strategy 1: Optimize the Mobile Phase. Run a gradient elution. Start with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. A shallow gradient often provides the best resolution for closely eluting compounds.
-
Strategy 2: Change the Stationary Phase. If normal phase (silica gel) fails, switch to a different stationary phase. Reversed-phase chromatography (using a C18 column) is an excellent alternative.[3][4] The separation mechanism is different (hydrophobic interactions vs. polar interactions), which can often resolve compounds that are inseparable on silica.
-
Strategy 3: Supercritical Fluid Chromatography (SFC). If available, SFC is often superior to HPLC for separating diastereomers and is considered a more environmentally friendly technique.[9][10]
Crystallization & Work-up Problems
Q: My purified product is a persistent oil. How can I get it to solidify for easier handling and final purification?
A: Many amino acid esters are oils at room temperature. Direct crystallization is therefore not an option. The most effective strategy is to convert the basic amine into a salt.
-
The Fix: Salt Formation. Amine salts, such as hydrochlorides or tosylates, are often highly crystalline solids with sharp melting points.
-
Dissolve your oily product in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry. This solid can then be further purified by recrystallization.[5]
-
Q: I'm performing a liquid-liquid extraction, but I'm getting a stubborn emulsion at the interface that won't separate.
A: Emulsions are common in basic aqueous work-ups of amines. They are stabilized by the soap-like properties of protonated amines or other charged species.
-
The Fix:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to disrupt the emulsion and forces the organic components into the organic layer.[5]
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, a gentle swirl is more effective than vigorous shaking.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes break it.
-
Section 4: Standard Operating Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying ~1 gram of crude product where TLC analysis shows separation of the desired product from impurities.
-
Column Selection & Packing:
-
Select a glass column appropriate for the amount of silica needed (typically 50-100x the mass of the crude product, so 50-100 g of silica).
-
Create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes + 1% Triethylamine).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[11]
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add 2-3 g of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.
-
Carefully add the sample to the top of the packed column.[11]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 20% Ethyl Acetate). This is known as a step gradient.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.[11]
-
-
Fraction Pooling & Isolation:
-
Analyze the TLC plates to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[11]
-
Protocol 2: Recrystallization via HCl Salt Formation
This protocol is ideal for purifying an oily product or as a final polishing step.
-
Salt Formation:
-
Dissolve the crude or column-purified oil in anhydrous diethyl ether (approx. 10-20 mL per gram of oil).
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitate forms. A white solid should crash out of the solution.
-
Filter the solid using a Büchner funnel, wash it with a small amount of cold diethyl ether, and air dry.
-
-
Solvent Screening for Recrystallization:
-
Test the solubility of a small amount of the HCl salt in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water/alcohol mixtures).[12]
-
The ideal solvent will dissolve the salt when hot but show low solubility when cold. A common and effective system for amine hydrochlorides is an isopropanol/diethyl ether mixture.
-
-
Recrystallization:
-
Place the bulk of the HCl salt in an Erlenmeyer flask.
-
Add the minimum amount of the hot chosen solvent (e.g., boiling isopropanol) to just dissolve the solid.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
-
Section 5: Data Summary
| Purification Method | Typical Recovery | Purity Achieved (Diastereomeric Excess) | Scale | Key Considerations |
| Aqueous Work-up | >95% | Does not separate diastereomers | Any | Excellent for removing ionic impurities (e.g., starting amine, hydrolyzed acid). |
| Flash Chromatography | 60-90% | >98% d.e. (with optimization) | mg to >100 g | Highly versatile; requires optimization of stationary and mobile phases for diastereomer separation.[3][13][14] |
| Recrystallization (Salt) | 50-85% | Can achieve >99.5% d.e. | mg to kg | Excellent for high purity; requires the product or its salt to be a stable solid. Yield can be lower.[5][] |
| Preparative HPLC | 40-70% | >99% d.e. | mg to g | Provides very high purity but is more expensive, time-consuming, and has lower throughput than flash chromatography.[16] |
References
- Santai Technologies, Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
- Santai Technologies, Inc. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A.
- Ullah, Z., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)ethyl acetate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules.
- Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- Wilds Research Group. (2023). Flash Column Chromatography. YouTube.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Chemsrc. (2025). This compound.
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:66512-37-6 | Chemsrc [chemsrc.com]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
issues with the removal of the (R)-1-phenylethylamine auxiliary
Technical Support Center: Chiral Auxiliary Group Removal
Focus Topic: Troubleshooting the Cleavage of (R)-1-Phenylethylamine Auxiliary
Welcome to the technical support resource for scientists and researchers. This guide provides in-depth troubleshooting advice and validated protocols for the removal of the commonly used (R)-1-phenylethylamine chiral auxiliary. As Senior Application Scientists, we understand that the successful cleavage of a chiral auxiliary is a critical step in asymmetric synthesis, and its failure can lead to significant setbacks in a research campaign.
This document is structured to help you diagnose and solve common issues encountered during this pivotal deprotection step. We will move from frequently asked questions to deep-dive troubleshooting guides, explaining the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the removal of the (R)-1-phenylethylamine auxiliary.
Q1: My auxiliary cleavage is sluggish or incomplete. What are the first things to check?
A1: Incomplete cleavage is often due to suboptimal reaction conditions or reagent stoichiometry. Here’s a checklist to begin your troubleshooting:
-
Reagent Quality and Stoichiometry: Ensure your reagents, especially hydrolytic acids or bases, are not old or degraded. For hydrolytic cleavage of amides, a large excess of the acid (e.g., 6N HCl) is often required to drive the equilibrium towards the products.
-
Reaction Temperature: Amide hydrolysis, in particular, can be slow at room temperature. Gently heating the reaction (e.g., to 40-80 °C) can significantly increase the rate. However, be mindful of potential side reactions or degradation of your desired product at elevated temperatures. Always monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Solvent and Solubility: Ensure your substrate is fully dissolved in the reaction solvent. For hydrolytic methods, co-solvents like THF or dioxane are often used with aqueous acid/base to ensure homogeneity. If your substrate crashes out, the reaction will effectively stop.
-
Steric Hindrance: The environment around the bond being cleaved plays a huge role. If your molecule is sterically congested, you may need more forcing conditions (higher temperature, longer reaction time, stronger acid/base) or a different cleavage strategy altogether, such as reductive cleavage.
Q2: I'm observing significant epimerization at the α-carbon during cleavage. How can I prevent this?
A2: Epimerization is a major concern as it undermines the entire purpose of using a chiral auxiliary. It typically occurs via the formation of an enolate or enol intermediate under basic or acidic conditions, respectively.
-
Avoid Strong Bases: If you are using basic hydrolysis, the conditions may be too harsh, leading to deprotonation at the α-carbon. Consider switching to an acidic method.
-
Use Milder Acidic Conditions: While effective, strong mineral acids at high temperatures can also promote enolization. Try using milder acids like trifluoroacetic acid (TFA) or exploring Lewis acid-mediated hydrolysis, which can sometimes be more selective.
-
Reductive Cleavage: For amide auxiliaries, reductive cleavage to the corresponding aldehyde or alcohol is an excellent, often milder, alternative that avoids acidic or basic conditions that could cause epimerization. Reagents like LiAlH₄ or DIBAL-H can be effective.
Q3: What is the most efficient way to remove the 1-phenylethylamine byproduct after cleavage?
A3: The 1-phenylethylamine byproduct is basic. This property is key to its removal.
-
Acidic Wash/Extraction: After the reaction is complete (and neutralized if necessary), dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Perform an Extraction: Wash the organic layer with a dilute aqueous acid solution (e.g., 1N HCl). The basic amine will be protonated to form a water-soluble ammonium salt ((R)-1-phenylethylammonium chloride), which will partition into the aqueous layer.
-
Repeat: Repeat the acidic wash 2-3 times to ensure complete removal.
-
Back-Extraction (Optional): If your desired product has some water solubility, you can back-extract the combined aqueous layers with fresh organic solvent to recover any lost product.
-
Final Wash: Finally, wash the organic layer with brine and dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄) before concentrating.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and decision-making frameworks for complex challenges.
Guide 1: Optimizing Acidic Hydrolysis for a Sterically Hindered Amide
Scenario: You are attempting to hydrolyze an amide derived from (R)-1-phenylethylamine. The α-carbon is quaternary, and standard conditions (6N HCl, 80 °C) are leading to decomposition before the reaction reaches completion.
The Underlying Problem: The high steric hindrance around the amide carbonyl slows down the rate of nucleophilic attack by water. The harsh conditions required to force the reaction are simultaneously degrading the target molecule. A finer balance is needed.
Caption: Decision tree for optimizing hindered amide hydrolysis.
-
Setup: In parallel, set up three small-scale reactions (e.g., 25 mg of substrate).
-
Conditions:
-
Reaction A: 6N HCl / Dioxane (1:1), 40 °C.
-
Reaction B: 6N HCl / Dioxane (1:1), 50 °C.
-
Reaction C: 4N H₂SO₄ / THF (1:1), 50 °C.
-
-
Monitoring: Take an aliquot from each reaction every 4 hours and analyze by LC-MS. Quench the aliquot in a saturated NaHCO₃ solution and extract with ethyl acetate before injection.
-
Analysis: Compare the ratio of starting material to product and the emergence of degradation peaks across the different conditions. This systematic approach allows you to identify a temperature and acid combination that favors hydrolysis over decomposition.
Guide 2: Switching to a Reductive Cleavage Strategy
Scenario: Your molecule contains acid-labile functional groups (e.g., a Boc protecting group or a sensitive acetal), making hydrolysis impossible. The goal is to obtain the carboxylic acid.
The Solution: A two-step reductive cleavage/oxidation sequence provides a mild alternative. First, the amide is reduced to the corresponding alcohol, which is a much gentler process. The resulting primary alcohol is then oxidized back to the carboxylic acid.
Part A: Reductive Cleavage to the Alcohol
-
Setup: Dissolve the amide substrate (1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2-3 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Quench: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by 1N HCl.
-
Workup: Extract the product with ethyl acetate. The protonated auxiliary will remain in the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol.
Part B: Oxidation to the Carboxylic Acid
-
Setup: Dissolve the crude alcohol from Part A in an appropriate solvent system (e.g., acetone or a mixture of acetonitrile, CCl₄, and water).
-
Oxidation: Add a suitable oxidizing agent. For a robust transformation, Jones oxidation (in acetone) is effective. For molecules with other sensitive groups, milder conditions like TEMPO-catalyzed oxidation might be necessary.
-
Monitoring & Workup: Monitor the reaction by TLC until the starting alcohol is consumed. The workup will depend on the oxidant used. For Jones oxidation, quenching with isopropanol followed by an extractive workup is standard.
-
Purification: Purify the resulting carboxylic acid by column chromatography or crystallization.
| Issue | Recommended Method | Reagent(s) | Typical Conditions | Key Considerations |
| Incomplete Cleavage | Forced Hydrolysis | 6N HCl or 4N H₂SO₄ | THF/H₂O, 50-100 °C | Risk of epimerization and degradation. Monitor closely. |
| Epimerization | Reductive Cleavage | LiAlH₄, DIBAL-H | Anhydrous THF, -78 °C to RT | Reduces amide to amine or aldehyde. Avoids enolization. |
| Acid-Labile Groups | Reductive Cleavage | BH₃·THF | Anhydrous THF, 0 °C to reflux | Milder than LiAlH₄. Yields the corresponding amine. |
| Base-Labile Groups | Acidic Hydrolysis | 3-6N HCl | Dioxane/H₂O, RT to 80 °C | Standard and effective method if the product is acid-stable. |
References
-
Myers, A. G., et al. (1997). A Practical and Convergent Synthesis of the Enediyne Antitumor Agents Calicheamicin γ1I and Dynemicin A. Journal of the American Chemical Society, 119(37), 8572–8591. [Link]
-
Lane, C. F. (1975). The rapid, convenient, quantitative hydroboration of alkenes in tetrahydrofuran with borane-tetrahydrofuran. The Journal of Organic Chemistry, 40(1), 143-144. [Link]
-
Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones with oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
Technical Support Center: Stereochemical Integrity of Chiral Auxiliaries
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and process development professionals who utilize chiral auxiliaries and seek to maximize the stereochemical purity of their products. Here, we address one of the most critical and often subtle challenges in the field: preventing the racemization or epimerization of the chiral auxiliary during a reaction.
Losing stereochemical control at the auxiliary negates its purpose, leading to diminished diastereomeric excess (d.e.) or enantiomeric excess (e.e.), complex purification challenges, and compromised yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and solve these issues effectively.
Troubleshooting Guide: Low Diastereomeric Excess (d.e.)
You've run your reaction, purified the product, and the NMR or HPLC analysis shows a lower-than-expected d.e. While several factors could be at play, the stereochemical stability of the chiral auxiliary itself is a primary suspect. This guide provides a systematic approach to diagnosing the problem.
Initial Diagnosis: Is My Chiral Auxiliary Racemizing?
The first step is to determine if the auxiliary is the source of the poor selectivity. Follow this logical workflow to pinpoint the issue.
Caption: Troubleshooting workflow for diagnosing low diastereoselectivity.
Question: My diastereomeric excess (d.e.) is poor. How do I confirm if the auxiliary is the problem?
Answer:
Before optimizing reaction parameters, you must first rule out issues with the auxiliary's intrinsic purity and its stability under your specific reaction conditions.
-
Verify Starting Material Purity: First, confirm the enantiomeric purity of the chiral auxiliary before you attach it to your substrate. Use a validated chiral HPLC method or NMR with a chiral solvating agent to ensure you are not starting with partially racemized material.[1][2]
-
Perform a Stability Test (Control Experiment): The most definitive diagnostic is to subject the N-acylated chiral auxiliary to the complete reaction and workup conditions without the electrophile. After the mock reaction, recover the auxiliary and measure its enantiomeric or diastereomeric purity. If you observe a decrease in stereochemical purity, you have confirmed that your conditions are inducing racemization.[3] See Protocol 1 for a detailed methodology.
Question: My auxiliary is racemizing under basic conditions. What is the cause and how do I fix it?
Answer:
This is the most common failure mode. Racemization of many popular auxiliaries, such as Evans' oxazolidinones or pseudoephedrine amides, occurs via the formation of a planar enolate intermediate.[4][5] Abstraction of the α-proton to the carbonyl group by a base creates a planar enolate; non-stereospecific protonation during the reaction or workup leads to racemization.[4][5]
Caption: Base-mediated epimerization via a planar enolate intermediate.
Solutions:
-
Choice of Base and Counter-ion: The strength (pKa), steric bulk of the base, and the nature of the metal counter-ion are critical.
-
Lithium vs. Sodium/Potassium: Lithium bases (e.g., LDA, LiHMDS) often form tighter, more covalent chelated enolates, which can restrict rotation and preserve stereochemistry better than the more ionic sodium (NaHMDS) or potassium (KHMDS) bases.[6]
-
Steric Hindrance: A bulky base like Lithium Diisopropylamide (LDA) is often preferred as it is non-nucleophilic and its size can disfavor proton exchange after initial deprotonation.[7]
-
Temperature: Perform the deprotonation at the lowest possible temperature that allows for complete enolate formation (typically -78 °C) to minimize the rate of any potential racemization pathways.[7]
-
-
Additive Effects: The addition of salts like lithium chloride (LiCl) can be beneficial. LiCl is known to break up lithium amide aggregates, leading to a more reactive base and cleaner, faster enolate formation, which can suppress side reactions.[8]
Table 1: Influence of Common Bases on Stereochemical Stability
| Base | Typical pKa (Conjugate Acid) | Counter-ion | Common Use / Characteristics | Racemization Risk |
|---|---|---|---|---|
| LDA | ~36 | Li⁺ | Strong, bulky, non-nucleophilic. Good for kinetic enolates.[7] | Low to Moderate |
| LiHMDS | ~26 | Li⁺ | Strong, very bulky. Good alternative to LDA. | Low |
| NaHMDS | ~26 | Na⁺ | More ionic than LiHMDS. Can lead to different aggregation/selectivity. | Moderate |
| KHMDS | ~26 | K⁺ | Very ionic. Enolates are highly reactive but potentially more prone to racemization. | Moderate to High |
| Triethylamine | ~11 | - | Weak base. Generally insufficient for full enolate formation. | N/A for enolates |
| DBU | ~13 | - | Non-nucleophilic organic base. Used in eliminations, not for enolate formation. | N/A for enolates |
Question: Can the solvent or reaction temperature cause racemization?
Answer:
Absolutely. These factors are interconnected with the choice of base and influence the stability of the chiral enolate.
-
Solvent Effects: The solvent's polarity and coordinating ability are crucial.
-
Coordinating Solvents (e.g., THF, Diethyl Ether): Ethereal solvents are generally preferred for enolate chemistry.[9] Tetrahydrofuran (THF) can coordinate to the lithium cation, influencing the aggregation state and reactivity of the enolate, which in turn affects its stereochemical stability.[10]
-
Non-Coordinating Solvents (e.g., Toluene, Hexanes): These can be useful but may lead to different aggregation states of the enolate, potentially altering selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally avoided for enolate chemistry as they can facilitate proton exchange and other side reactions, increasing the risk of racemization.
-
-
Temperature Control: Thermal energy can provide the activation energy needed for racemization.
-
Low Temperature is Key: Always form the enolate and perform the subsequent reaction at low temperatures (e.g., -78 °C).[7]
-
Avoid Prolonged Reaction Times: Even at low temperatures, racemization can occur over extended periods. Monitor the reaction closely (e.g., by TLC or UPLC-MS) and quench it as soon as it is complete.
-
Controlled Quench: Quench the reaction at low temperature before warming to room temperature for workup. Adding a proton source while the enolate is still cold and chelated can help lock in the desired stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between racemization and epimerization in the context of a chiral auxiliary?
A1: Epimerization is the change in configuration at only one of several stereogenic centers in a molecule. Racemization is the specific case where a molecule with one stereocenter inverts to form an equal mixture of both enantiomers.[11] For a chiral auxiliary like (S)-valinol-derived oxazolidinone attached to a propionyl group, inversion of the stereocenter on the propionyl group (the α-carbon) would be epimerization. If the stereocenter on the auxiliary itself were to invert, that would also be epimerization. Racemization would refer to the complete loss of optical activity of the entire molecule. In practice, chemists often use the terms interchangeably when discussing the loss of stereocontrol at the α-carbon.[4][5]
Q2: Are some chiral auxiliaries inherently more stable to racemization than others?
A2: Yes. The structural rigidity and the acidity of the α-proton are key factors.
-
Evans' Oxazolidinones: These are widely used but are susceptible to epimerization at the α-carbon of the N-acyl chain under strongly basic conditions.[8][9]
-
Oppolzer's Camphorsultams: The sultam scaffold is very rigid and sterically demanding.[12] N-acyl sultams are also prone to epimerization at the α-carbon, but their well-defined steric environment often provides very high levels of diastereoselectivity.[12][13]
-
Pseudoephedrine/Pseudoephenamine Amides: These are excellent auxiliaries but are known to be sensitive to base-mediated epimerization.[4] Careful selection of cleavage conditions is particularly important.[4]
Q3: My auxiliary is stable during the reaction, but I see epimerization after workup and purification. What could be the cause?
A3: This suggests that the workup or purification conditions are too harsh.
-
Aqueous Workup: Quenching with a strong acid or base can cause epimerization. A buffered or mild quench (e.g., saturated aqueous NH₄Cl) at low temperature is often preferred.[14]
-
Chromatography: Silica gel is acidic and can cause epimerization of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) or use an alternative stationary phase like alumina.
-
Cleavage Conditions: The final step of removing the auxiliary must be chosen carefully to avoid racemizing the newly created stereocenter in the product.[9][] For example, harsh acidic or basic hydrolysis can epimerize the product.[9] Reductive cleavage or other mild methods are often employed.[4]
Experimental Protocols
Protocol 1: Control Experiment to Test Chiral Auxiliary Stability
This protocol allows you to determine if your reaction conditions are causing the racemization/epimerization of your N-acylated chiral auxiliary.
Materials:
-
N-acylated chiral auxiliary (e.g., N-propionyl oxazolidinone)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., LDA, LiHMDS)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere. Add a magnetic stir bar.
-
Dissolution: Dissolve the N-acylated chiral auxiliary (1.0 equiv) in anhydrous THF and cool the solution to the reaction temperature (e.g., -78 °C).
-
Base Addition: Slowly add the base (e.g., LDA, 1.1 equiv) dropwise to the solution. Stir for the intended deprotonation time (e.g., 1 hour) to form the enolate.
-
Mock Reaction: Instead of adding an electrophile, let the enolate solution stir at the reaction temperature for the full intended duration of the main reaction.
-
Quench: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo).
-
Analysis: Purify the recovered N-acylated auxiliary by column chromatography if necessary. Analyze its stereochemical purity using a validated chiral HPLC method or NMR with a chiral solvating agent. Compare the result to the purity of the starting material.
Interpretation:
-
No Change in Purity: Your auxiliary is stable under the reaction conditions. The source of low d.e. lies elsewhere (e.g., poor facial selectivity in the transition state).
-
Decrease in Purity: Your reaction conditions are causing epimerization. You must optimize the base, solvent, temperature, or reaction time as described in the troubleshooting guide.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. [Link]
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Liverpool, Department of Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University, Department of Chemistry. [Link]
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York, Department of Chemistry. [Link]
-
Michigan State University. (n.d.). Asymmetric Induction. Michigan State University, Department of Chemistry. [Link]
-
Piras, P. P. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
de Souza, M. V. N., et al. (2013). Easy Access to Evans' Oxazolidinones. Molecules. [Link]
-
Rimer, J. D., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. [Link]
-
Yamin, B. M., et al. (2018). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues. YouTube. [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Camphorsultam. [Link]
-
ResearchGate. (n.d.). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. [Link]
-
Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Organic & Biomolecular Chemistry. [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. [Link]
-
PubMed. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. [Link]
-
Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. [Link]
-
IntechOpen. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. york.ac.uk [york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camphorsultam - Wikipedia [en.wikipedia.org]
- 13. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enolate Formation with Ethyl (R)-[(1-Phenylethyl)amino]acetate
Welcome to the technical support center for the optimization of base selection in enolate formation, specifically focusing on Ethyl (R)-[(1-Phenylethyl)amino]acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we will delve into the critical aspects of choosing the right base and reaction conditions to ensure high yield and diastereoselectivity in your experiments.
I. Troubleshooting Guide: Common Issues in Enolate Formation
Enolate formation is a cornerstone of carbon-carbon bond formation in organic synthesis. However, achieving desired outcomes with substrates like this compound can be challenging. This section addresses common problems encountered during these reactions.
Issue 1: Low or No Enolate Formation
Symptoms:
-
Recovery of starting material after quenching the reaction.
-
Absence of the desired alkylated or aldol product.
Potential Causes & Solutions:
-
Inadequate Base Strength: The acidity of the α-proton in esters is significantly lower (pKa ≈ 25) than in ketones (pKa ≈ 20).[1] Weaker bases, such as alkoxides (e.g., sodium ethoxide), may not be strong enough to completely deprotonate the ester, leading to a low concentration of the enolate at equilibrium.[2][3][4]
-
Base Degradation: Strong bases like LDA are sensitive to moisture and air. Improper handling or storage can lead to decomposition and reduced efficacy.
-
Solution: Use freshly prepared or properly stored LDA. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Steric Hindrance: The bulky (R)-(1-phenylethyl)amino group can sterically hinder the approach of a bulky base to the α-proton.
-
Solution: While LDA is bulky, it is often the base of choice for creating kinetic enolates due to its ability to selectively deprotonate less hindered positions.[5][6][7] If steric hindrance is a major issue, exploring alternative, less hindered strong bases might be necessary, though this could affect selectivity.
-
Issue 2: Poor Diastereoselectivity in Subsequent Reactions
Symptoms:
-
Formation of a mixture of diastereomers in nearly equal ratios.
-
Difficulty in separating the desired diastereomer.
Potential Causes & Solutions:
-
Incorrect Enolate Geometry: The stereochemical outcome of reactions involving enolates is often dictated by the geometry (E vs. Z) of the enolate double bond.
-
Solution: The geometry of the enolate can be influenced by the choice of base and solvent. For amino acid esters, chelation control can be a powerful tool. The addition of metal salts (e.g., ZnCl₂) after deprotonation with LDA can lead to the formation of a chelated metal enolate. This rigid, chelated structure can favor a specific enolate geometry, leading to high diastereoselectivity in subsequent reactions like the Claisen rearrangement.[8]
-
-
Reaction Temperature: Temperature plays a critical role in controlling selectivity. Higher temperatures can lead to equilibration between different enolate forms or transition states, eroding diastereoselectivity.[9][10][11]
Issue 3: Side Reactions and Impurity Formation
Symptoms:
-
Presence of multiple unexpected products in the reaction mixture.
-
Low yield of the desired product.
Potential Causes & Solutions:
-
Self-Condensation (Claisen Condensation): If the enolate is not formed quantitatively, the remaining starting ester can act as an electrophile, leading to self-condensation.
-
Solution: Use a full equivalent of a strong base like LDA to ensure complete and rapid conversion of the starting ester to the enolate.[6] This minimizes the concentration of the electrophilic starting material.
-
-
Base Acting as a Nucleophile: While LDA is a poor nucleophile due to steric hindrance, other strong bases might not be. Alkyl lithium reagents, for example, can add directly to the carbonyl group.[2][3]
-
Solution: Stick with sterically hindered, non-nucleophilic bases like LDA for enolate formation from esters.
-
-
Reaction with Solvent: Ethereal solvents like THF are generally stable at low temperatures. However, prolonged reaction times at higher temperatures can lead to side reactions.
-
Solution: Maintain low temperatures throughout the reaction and quench the reaction once complete.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is LDA the preferred base for forming enolates from esters like this compound?
A1: LDA (Lithium Diisopropylamide) is a strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and irreversible deprotonation of the ester, preventing side reactions like self-condensation.[6] Its steric bulk makes it a poor nucleophile, so it does not add to the ester carbonyl group. This combination of properties makes it ideal for generating a high concentration of the desired enolate for subsequent reactions.[2][3]
Q2: What is the difference between a kinetic and a thermodynamic enolate, and which one should I aim for?
A2:
-
Kinetic Enolate: This is the enolate that is formed the fastest. It typically results from the removal of the most sterically accessible α-proton.[5][7] Formation of the kinetic enolate is favored by using a strong, bulky base (like LDA) at low temperatures in an aprotic solvent.[5][6][11]
-
Thermodynamic Enolate: This is the most stable enolate, which usually has a more substituted double bond.[5][7] Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and the use of weaker, less hindered bases in protic solvents.[11]
For stereoselective reactions with this compound, you should generally aim for the kinetic enolate . The irreversible conditions used to form the kinetic enolate "lock" it in a specific configuration, which can then be used to achieve high diastereoselectivity in the subsequent reaction.
Q3: How can I confirm that I have successfully formed the enolate?
A3: Direct detection of the enolate can be challenging. A common method is to perform an in situ quench with a known electrophile. For example, after the allotted time for enolate formation, add a simple and reactive electrophile like methyl iodide. If the enolate has formed, you should observe the corresponding methylated product upon analysis (e.g., by NMR or LC-MS).
Q4: Can I use other bases besides LDA?
A4: While LDA is the most common choice, other strong bases can be used, such as Sodium Hydride (NaH) or Sodium Amide (NaNH₂).[2][3] However, these are often heterogeneous and can lead to slower and less controlled reactions.[2][3] For esters, it is crucial to avoid bases like sodium hydroxide or sodium ethoxide if the goal is irreversible enolate formation, as they can lead to hydrolysis or transesterification, respectively.[13]
III. Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Slowly add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC or LC-MS if possible.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagrams
Caption: Workflow for Kinetic Enolate Formation and Alkylation.
Caption: Troubleshooting Decision Tree for Enolate Reactions.
IV. Conclusion
The successful formation of enolates from complex substrates like this compound hinges on a meticulous selection of base and reaction conditions. By understanding the principles of kinetic versus thermodynamic control and implementing robust experimental techniques, researchers can overcome common challenges and achieve high yields and stereoselectivity. This guide provides a foundational framework for troubleshooting and optimizing these critical synthetic transformations.
References
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.8 Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Kazmaier, U. (1996). Synthesis ofγ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters. Amino Acids, 11(3-4), 283-299. Retrieved from [Link]
-
Gumballdegree. (2025, December 30). What factors control enolate formation and reactivity? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Sun, X., & Collum, D. B. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 122(11), 2452–2458. Retrieved from [Link]
-
University of Waterloo. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolate Definition. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict.... Retrieved from [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates [Video]. Retrieved from [Link]
-
Reddit. (2019, July 12). Thermodynamic vs kinetic enolate. Retrieved from [Link]
-
Tšupova, T., et al. (2021). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 26(17), 5309. Retrieved from [Link]
-
Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.1: Reactions of Enols and Enolates. Retrieved from [Link]
-
JoVE. (2023, April 30). Regioselective Formation of Enolates [Video]. Retrieved from [Link]
-
Reddit. (2022, July 25). Bases to promote enolate formation. Retrieved from [Link]
-
eGyanKosh. (n.d.). ENOLATES. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
OrgoSolver. (n.d.). Directed Aldol with LDA: Crossed Aldol Reactions via Kinetic Enolate Control. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 14). formation of enolates from esters and other acid derivatives [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Which bases?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Enols and Enolates. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-((R)-1-phenylethylamino)acetate. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, January 7). Alkylation of Enolates [Video]. YouTube. Retrieved from [Link]
-
Química Organica.org. (n.d.). Enol and enolate problems. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[(1-phenylethyl)amino]acetate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis ofγ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Khan Academy [khanacademy.org]
- 11. Video: Regioselective Formation of Enolates [jove.com]
- 12. orgosolver.com [orgosolver.com]
- 13. reddit.com [reddit.com]
Technical Support Center: The Effect of Stoichiometry on Stereochemical Outcome
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stereoselective synthesis. Stoichiometry, the quantitative relationship between reactants and products, is a fundamental parameter that can profoundly influence the stereochemical outcome of a reaction.[1] Seemingly minor adjustments in the ratios of reagents, ligands, or catalysts can lead to significant shifts in enantiomeric excess (ee) or diastereomeric ratio (dr).
This document provides direct, experience-driven answers to common issues encountered in the lab. It is structured to help you troubleshoot unexpected stereochemical results and deepen your understanding of the underlying principles.
Part A: Troubleshooting Guide - When Stereoselectivity Goes Wrong
This section addresses specific, practical problems in a question-and-answer format. Each answer explores potential stoichiometric causes and provides actionable, step-by-step protocols for diagnosis and optimization.
Question 1: My enantiomeric excess (ee) is low or inconsistent across batches. Where should I start investigating stoichiometric factors?
Low or variable enantioselectivity is a frequent challenge. Before questioning the fundamental viability of your chiral catalyst or reagent, it's crucial to scrutinize the stoichiometry, as it governs the formation and concentration of the active stereodifferentiating species.
Core Insight: The catalytically active species is often a specific complex formed in situ. Incorrect stoichiometry can lead to the formation of multiple, less selective catalytic species, thereby eroding the overall enantioselectivity of the product mixture.
Troubleshooting Workflow:
Potential Stoichiometric Causes & Solutions:
-
Incorrect Ligand-to-Metal Ratio:
-
The Problem: In many transition-metal-catalyzed reactions, the active catalyst is a complex of a specific stoichiometry (e.g., ML, ML₂, etc.). Using an incorrect ratio can lead to the formation of multiple complexes, some of which may be achiral, less active, or catalyze a non-selective background reaction.[2] For example, an excess of ligand could lead to catalytically inactive higher-order complexes, while an insufficient amount might leave unligated metal to catalyze a racemic reaction.
-
Experimental Protocol: Ligand-to-Metal Ratio Optimization
-
Setup: Prepare a series of reactions in parallel. Keep the concentration of the substrate and the metal precursor constant.
-
Variable: Vary the molar equivalents of the chiral ligand relative to the metal. A typical range to screen would be from 0.8:1 to 2.5:1 (e.g., 0.8, 1.0, 1.1, 1.2, 1.5, 2.0, 2.5 equivalents of ligand per equivalent of metal).
-
Execution: Run all reactions under identical conditions (temperature, concentration, time).
-
Analysis: Upon completion, determine the conversion (by GC or ¹H NMR) and the enantiomeric excess (by chiral HPLC or GC) for each reaction.
-
Action: Plot ee vs. Ligand:Metal ratio. The optimal ratio is the one that provides the highest ee without a significant drop in conversion.
-
-
-
Catalyst Loading & Concentration Effects:
-
The Problem: The overall concentration of the catalyst can influence its aggregation state. In some systems, the catalyst may exist as a highly selective dimer at higher concentrations but as a less selective monomer at lower concentrations (or vice-versa). This phenomenon can lead to "Non-Linear Effects" (NLE), where the product's ee is not directly proportional to the ligand's ee.[3][4] Inconsistent weighing of a catalyst, especially at low loadings (e.g., < 1 mol%), can push the reaction into a different concentration regime, causing batch-to-batch variability.
-
Solution: Always prepare a stock solution of the catalyst and ligand mixture to ensure accurate and consistent dosing into each reaction. If NLE is suspected, perform an experiment where the catalyst loading is varied while keeping the substrate concentration constant. A change in ee with catalyst loading is a strong indicator of NLE.[5][6]
-
-
Stoichiometry of Additives (Bases, Acids, etc.):
-
The Problem: Additives are not always spectator species. A base, for instance, can deprotonate a ligand or substrate, influencing its coordination to a metal center. An incorrect stoichiometry of the base can lead to incomplete activation or the formation of undesired species.
-
Solution: Treat additives as critical reagents. Verify their purity and concentration. If an additive is suspected to be the issue, perform a stoichiometric titration similar to the ligand optimization protocol, varying the equivalents of the additive relative to the substrate or catalyst.
-
Question 2: My diastereomeric ratio (dr) is poor, but the reaction is highly enantioselective for the major diastereomer. How can stoichiometry be a factor?
This scenario suggests that the enantio-determining step is well-controlled, but the subsequent step that sets the second stereocenter is not. Stoichiometry often plays a role by influencing the conformation of transition states or the aggregation state of key intermediates.
Core Insight: Diastereoselectivity is governed by the relative energy differences between competing diastereomeric transition states.[7] The stoichiometry of reagents can influence which transition state is favored.
Potential Stoichiometric Causes & Solutions:
-
Reagent Aggregation:
-
The Problem: Many organometallic reagents (e.g., organolithiums, Grignards) and lithium enolates exist as aggregates (dimers, tetramers, etc.) in solution. The stoichiometry and concentration determine the predominant aggregation state, and different aggregates can exhibit different diastereoselectivities.
-
Solution: Systematically vary the concentration of the nucleophilic reagent while keeping the substrate concentration constant. A change in dr with concentration points to an aggregation effect. The addition of coordinating solvents (like THF) or additives (like LiCl) can also break up aggregates, and their stoichiometry must be carefully controlled.
-
-
Stoichiometry of Lewis Acids:
-
The Problem: In reactions like stereoselective aldol additions, a Lewis acid is often used to chelate the substrate, locking it into a specific conformation that favors one diastereomeric outcome. An insufficient amount of Lewis acid will result in a non-chelated, less organized transition state, leading to a mixture of diastereomers. Conversely, a large excess could lead to undesired side reactions or alternative coordination modes.
-
Experimental Protocol: Lewis Acid Stoichiometry Screen
-
Baseline: Set up a control reaction with the literature-reported stoichiometry (e.g., 1.1 equivalents of Lewis acid).
-
Screen: Prepare parallel reactions varying the equivalents of the Lewis acid (e.g., 0.5, 0.8, 1.0, 1.2, 1.5, 2.0 eq.).
-
Control Temperature: Run these reactions at a low temperature (e.g., -78 °C) to maximize the energy difference between transition states.
-
Analysis: Determine the diastereomeric ratio for each reaction by ¹H NMR or GC analysis of the crude reaction mixture.
-
Action: Identify the optimal stoichiometry that maximizes the desired diastereomer.
-
-
Illustrative Data Table for a Lewis Acid Screen:
| Entry | Lewis Acid (eq.) | Conversion (%) | Diastereomeric Ratio (A:B) |
| 1 | 0.5 | 45 | 3:1 |
| 2 | 0.8 | 82 | 8:1 |
| 3 | 1.0 | 95 | 15:1 |
| 4 | 1.2 | >99 | >20:1 |
| 5 | 1.5 | >99 | 18:1 |
| 6 | 2.0 | 98 | 16:1 + side product |
Data is illustrative.
Part B: Foundational FAQs
This section addresses fundamental concepts linking stoichiometry to stereocontrol.
Q1: What is a "Non-Linear Effect" (NLE) and why is it stoichiometrically dependent?
A Non-Linear Effect (NLE) occurs when the enantiomeric excess of the product (ee_prod) is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand (ee_lig).[4] This deviation from linearity is a powerful mechanistic probe.[3]
-
Positive NLE ((+)-NLE): The ee_prod is higher than expected. This is also called "asymmetric amplification." It often occurs when the catalyst forms both a highly reactive, highly selective homochiral dimer (e.g., R-R) and a much less reactive (or "reservoir") heterochiral meso dimer (R-S).[5] Even with a non-enantiopure ligand, the unreactive meso species effectively removes a portion of both enantiomers, increasing the enantiopurity of the remaining, active catalyst pool.
-
Negative NLE ((-)-NLE): The ee_prod is lower than expected. This "asymmetric depletion" can happen if the heterochiral (meso) species is more reactive than the homochiral species.[4][6]
Stoichiometric Dependence: The equilibrium between monomeric, homochiral, and heterochiral species is dependent on the total catalyst concentration. Therefore, changing the catalyst loading (a stoichiometric parameter) can dramatically alter the observed NLE and the final product ee.
Q2: What is the difference between a stoichiometric chiral reagent and a catalytic one, and how does this impact optimization?
The primary difference lies in the quantity used and the mechanism of chirality transfer.[8]
-
Stoichiometric Chiral Reagents/Auxiliaries: These are used in at least a 1:1 molar ratio with the substrate.[9] The chiral auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved.[8] Optimization focuses on the efficiency of the attachment/cleavage steps and the diastereoselectivity of the key transformation. The stoichiometry is typically fixed at >= 1.0 equivalent.
-
Asymmetric Catalysis: A substoichiometric amount of a chiral catalyst is used to generate a large amount of chiral product.[10][11][12] This is highly atom-economical. Optimization is far more sensitive to stoichiometry, as subtle changes in catalyst loading or ligand:metal ratios can alter the nature and concentration of the active catalytic species, as discussed in the troubleshooting section.[2][13]
Q3: Can solvent choice be considered a stoichiometric parameter?
In a way, yes, especially with coordinating solvents. While we typically think of the solvent as the bulk medium, coordinating solvents like THF, DME, or even trace amounts of water can act as ligands.[14] They can compete with the chiral ligand for binding sites on a metal catalyst or participate in the solvation shell of an intermediate, thereby altering its energy and structure. In such cases, the ratio of the coordinating solvent to the catalyst or substrate can influence the stereochemical outcome, making it a parameter that must be controlled as carefully as any other reagent.
References
-
Girard, C., & Kagan, H. B. (1998). Nonlinear Effects in Asymmetric Catalysis and Stereoselective Reactions: Ten Years of Investigation . Angewandte Chemie International Edition, 37(21), 2922-2959. [Link]
-
Non-linear effects . (2023). In Wikipedia. Retrieved from [Link]
-
Bailey, A. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms . University of Illinois Urbana-Champaign. [Link]
-
Kagan, H. B., et al. (1996). Nonlinear Effects in Asymmetric Catalysis: Some Recent Aspects . Acta Chemica Scandinavica, 50, 345-352. [Link]
-
Gualandris, R., & Cozzi, F. (2012). Asymmetric catalysis: guidelines . University of Milan. [Link]
-
Singh, U. K., et al. (2014). Optimization of catalyst loading and metal to ligand ratio for the synthesis of chiral β-aminophosphonates via asymmetric hydrophosphonylation of aldimines . ResearchGate. [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization . Mettler Toledo. Retrieved from [Link]
-
Enantioselective synthesis . (2024). In Wikipedia. Retrieved from [Link]
-
Trost, B. M. (2004). Asymmetric catalysis: An enabling science . Proceedings of the National Academy of Sciences, 101(15), 5348-5355. [Link]
-
Nolan, S. P. (2014). Ligand Design in the Optimization of Reduction Catalysis Reactions . University of Saskatchewan. [Link]
-
Stereochemical Control Definition . (n.d.). Fiveable. Retrieved from [Link]
-
O'Brien, P. (2001). Stoichiometric asymmetric processes . Journal of the Chemical Society, Perkin Transactions 1, (2), 95-115. [Link]
-
Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures . Journal of the American Chemical Society, 143(30), 11484-11490. [Link]
-
Stereoselectivity . (2023). In Wikipedia. Retrieved from [Link]
-
Crew, T. (2023). Exploring the Significance of Stoichiometry in Chemistry and its Practical Applications . Research & Reviews: Journal of Chemistry, 12(2). [Link]
-
Waked, A. (2017). Green Chemistry Principle #9: Catalysis . Green Chemistry Initiative. [Link]
-
SK pharmteco. (2023). The Principles of Green Chemistry - Ninth Principle: Catalysis – Use Catalysts, Not Stoichiometric Reagents . SK pharmteco. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-linear effects - Wikipedia [en.wikipedia.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. scispace.com [scispace.com]
- 7. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. Stoichiometric asymmetric processes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 12. skpharmteco.com [skpharmteco.com]
- 13. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans Oxazolidinones vs. Ethyl (R)-[(1-Phenylethyl)amino]acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the myriad of options, Evans oxazolidinone auxiliaries have long been revered as a gold standard, celebrated for their high stereoselectivity and broad applicability. This guide presents an in-depth, objective comparison between the well-established Evans auxiliaries and the conceptually simpler, yet effective, Ethyl (R)-[(1-Phenylethyl)amino]acetate. This analysis is supported by experimental data to inform the rational choice of a chiral auxiliary for specific synthetic challenges.
Introduction to the Contenders
Evans Auxiliaries: Developed by David A. Evans and his research group, these oxazolidinone-based chiral auxiliaries are renowned for their ability to confer a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric alkylations and aldol additions. Their rigid, well-defined structure, derived from readily available amino acids, allows for predictable and highly effective shielding of one face of the enolate, leading to exceptional levels of diastereoselectivity.
This compound: This chiral auxiliary belongs to the class of N-substituted amino acid esters. It leverages the chirality of (R)-1-phenylethylamine, a widely used and inexpensive chiral amine. The underlying principle of its stereodirecting ability is the steric hindrance provided by the bulky phenylethyl group, which biases the approach of an electrophile to the enolate. Its simpler structure and ease of preparation from common starting materials make it an attractive alternative to more complex auxiliary systems.
Mechanism of Stereocontrol: A Tale of Two Scaffolds
The stereochemical outcomes of reactions employing these auxiliaries are dictated by the distinct conformational biases they impose on the reactive intermediates.
Evans Auxiliaries: The high diastereoselectivity achieved with Evans auxiliaries is a direct consequence of the rigid, chelated transition state formed upon enolization. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the Z-enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face. This well-defined transition state geometry is the cornerstone of the predictable and high levels of stereocontrol observed in these reactions.
Figure 2: General workflow for asymmetric alkylation using this compound.
Performance in Asymmetric Alkylation: A Head-to-Head Comparison
The true measure of a chiral auxiliary's utility lies in its performance in key synthetic transformations. Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where both auxiliaries have been evaluated.
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) | Benzyl bromide | LDA | 80-92 | >99:1 | [1] |
| (S)-4-Benzyloxazolidin-2-one (Evans Auxiliary) | Allyl iodide | NaHMDS | 92 | >99:1 | [1] |
| Ethyl (S)-2-(N-benzoyl-N-(1-phenylethyl)amino)acetate | Methyl iodide | LiHMDS | 95 | 70:30 | [2] |
| Ethyl (S)-2-(N-benzoyl-N-(1-phenylethyl)amino)acetate | Benzyl bromide | LiHMDS | 92 | 78:22 | [2] |
| Ethyl (S)-2-(N-benzyl-N-(1-phenylethyl)amino)acetate | Benzyl bromide | LiHMDS | 96 | 65:35 | [2] |
| Table 1: Comparative performance in asymmetric alkylation reactions. |
The experimental data clearly indicates that Evans auxiliaries consistently deliver superior levels of diastereoselectivity, often exceeding 99:1 d.r..[1] In contrast, while this compound and its derivatives provide good yields and substantial diastereoselectivity, the observed ratios are moderate, typically in the range of 65:35 to 78:22 d.r..[2] This difference can be attributed to the more rigid and conformationally defined transition state of the Evans auxiliary system.
Practical Considerations: Installation and Cleavage
The ease of attachment and removal of a chiral auxiliary is a crucial factor in its practical application.
Evans Auxiliaries:
-
Installation: Acylation of the oxazolidinone is typically achieved by deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride or anhydride.
-
Cleavage: A variety of methods exist for the cleavage of Evans auxiliaries, allowing for the formation of carboxylic acids (e.g., LiOH/H₂O₂), alcohols (e.g., LiBH₄), aldehydes (e.g., Weinreb amide formation followed by DIBAL-H reduction), and other functional groups. This versatility is a significant advantage.
This compound:
-
Installation: The auxiliary is readily prepared by the reaction of (R)-1-phenylethylamine with an α-haloacetate, such as ethyl bromoacetate.
-
Cleavage: The N-(1-phenylethyl) group is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method that often preserves the stereochemical integrity of the newly formed chiral center.
Experimental Protocols
Asymmetric Alkylation with an Evans Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is stirred for an additional 30 minutes before quenching with saturated aqueous NH₄Cl.
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.1 eq) is added slowly, and the mixture is stirred for 30 minutes to form the enolate.
-
Benzyl bromide (1.2 eq) is then added dropwise, and the reaction is stirred for 4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl and worked up to isolate the alkylated product. [1] 3. Cleavage of the Auxiliary:
-
The purified alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred until the reaction is complete.
-
A reductive workup with sodium sulfite yields the enantiomerically enriched carboxylic acid.
Asymmetric Alkylation with this compound Derivative
1. Synthesis of the Chiral Auxiliary Derivative:
-
(S)-α-phenylethylamine is reacted with ethyl bromoacetate to yield (S)-ethyl-2-(1-phenylethylamino)acetate. [2]* The secondary amine is then acylated with benzoyl chloride in the presence of a base to give Ethyl (S)-2-(N-benzoyl-N-(1-phenylethyl)amino)acetate. [2] 2. Diastereoselective Alkylation:
-
To a solution of the N-benzoyl glycinate derivative (1.0 eq) in anhydrous THF at -78 °C is added lithium hexamethyldisilazide (LiHMDS) (1.1 eq).
-
After stirring for 30 minutes, the alkyl halide (e.g., benzyl bromide, 1.2 eq) is added.
-
The reaction mixture is stirred at -78 °C for several hours and then quenched with saturated aqueous NH₄Cl. [2] 3. Cleavage of the Auxiliary:
-
The N-(1-phenylethyl) group can be removed by catalytic hydrogenation. The alkylated product is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).
Conclusion: Choosing the Right Tool for the Job
Both Evans auxiliaries and this compound offer viable pathways for the asymmetric synthesis of chiral molecules. The choice between them depends on the specific requirements of the synthetic target and the desired level of stereocontrol.
Evans auxiliaries remain the superior choice when exceptionally high levels of diastereoselectivity are paramount. Their well-studied and predictable nature, coupled with the versatility of their cleavage, makes them a powerful tool for the synthesis of complex molecules where precise stereochemical control is non-negotiable.
This compound and its derivatives present a more straightforward and cost-effective alternative. While the diastereoselectivity may be more moderate, it can be sufficient for many applications, particularly in the early stages of drug discovery or when subsequent purification steps can resolve diastereomers. The simplicity of its preparation and the mild conditions for its removal are significant practical advantages.
Ultimately, the decision rests on a careful consideration of the trade-off between the exceptional stereocontrol of Evans auxiliaries and the practical simplicity of the phenylethylamine-based system.
References
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Calderón-Garcés, E., et al. Rev. Soc. Quím. Méx.2004, 48(3), 223-227.
Sources
A Researcher's Guide to Alternative Chiral Auxiliaries for Asymmetric Amino Acid Synthesis
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and biological research. While classic methods employing Evans oxazolidinones have been foundational, the field has evolved, driven by the need for improved efficiency, milder reaction conditions, and broader substrate scope. This guide provides an in-depth comparison of leading alternative chiral auxiliaries, offering field-proven insights and actionable experimental data for researchers and drug development professionals.
The Benchmark: Understanding the Classics
To appreciate the innovation of alternative auxiliaries, we must first acknowledge the benchmarks. The Schöllkopf bis-lactim ether method, established in 1981 by Ulrich Schöllkopf, utilizes a cyclic dipeptide from glycine and a chiral auxiliary like valine.[1] Deprotonation followed by alkylation occurs with high diastereoselectivity because the bulky isopropyl group of valine shields one face of the resulting carbanion.[1] This method is effective for synthesizing a wide array of exotic amino acids with excellent enantiomeric excess (ee), typically over 95%.[1][2] However, its industrial application is limited by poor atom economy and the need for strong bases like n-BuLi.[1]
The Rise of Alternatives: Addressing Key Limitations
The development of new chiral auxiliaries is not merely an academic exercise. It is a direct response to the practical challenges faced in complex molecule synthesis. Key drivers include:
-
Milder Cleavage Conditions: Harsh acidic or basic hydrolysis can compromise sensitive functional groups elsewhere in the molecule.
-
Improved Recyclability: Efficient recovery and reuse of the auxiliary are critical for cost-effective, large-scale synthesis.
-
Broader Substrate Scope: The ability to accommodate a wider range of electrophiles, including less reactive ones, is highly desirable.
-
Enhanced Stereoselectivity: Pushing the boundaries of diastereomeric and enantiomeric excess leads to purer compounds and simplifies downstream processing.
-
Regulatory and Safety Concerns: Sourcing and handling of some reagents can be complicated by regulations.[4]
In-Depth Comparison of Leading Alternative Auxiliaries
Here, we compare three influential classes of alternative auxiliaries that have gained significant traction in the field: Pseudoephedrine amides, Oppolzer's Camphorsultam, and Cinchona Alkaloid-derived catalysts.
Myers' Pseudoephedrine Amides
Introduced by Professor Andrew G. Myers in 1994, (1R,2R)- or (1S,2S)-pseudoephedrine has emerged as a powerful and versatile chiral auxiliary.[5][6] Derived from a readily available natural amino alcohol, it offers significant advantages over many classical systems.
Mechanism of Stereocontrol: The auxiliary is first acylated to form a chiral amide.[7] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a conformationally rigid Z-enolate is formed.[5] The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the auxiliary. This rigid chelate, combined with the steric hindrance from the auxiliary's methyl group, effectively blocks one face of the enolate, directing incoming electrophiles to the opposite side with high fidelity.[7]
Key Advantages:
-
High Diastereoselectivity: Routinely achieves >95% diastereomeric excess (d.e.) for a wide range of electrophiles.
-
Broad Substrate Scope: Effective for reactive electrophiles like benzyl halides as well as less reactive, non-activated alkyl halides.[5][7]
-
Versatile Cleavage: The resulting N-acyldiaminoborane can be cleaved under mild acidic or basic conditions to yield carboxylic acids, or reduced to provide alcohols and aldehydes, significantly increasing its synthetic utility.[7]
-
Practical Alternative: To circumvent regulations on pseudoephedrine, the Myers group developed pseudoephenamine, which can be synthesized from benzil, is not a precursor to illicit substances, and often provides equal or superior stereoselectivity.[4]
Representative Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine Glycinamide
This protocol describes a typical procedure for the diastereoselective alkylation of a pseudoephedrine-derived glycinamide enolate.
Materials:
-
(+)-Pseudoephedrine glycinamide
-
Lithium diisopropylamide (LDA) in THF
-
Lithium chloride (LiCl), anhydrous
-
Electrophile (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Standard workup and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Enolate Formation: A solution of (+)-pseudoephedrine glycinamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). Anhydrous LiCl (6.0 eq) is added, followed by the dropwise addition of LDA solution (1.1 eq). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The LiCl is crucial for preventing enolate aggregation and maintaining high reactivity.[7]
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added neat or as a solution in THF to the enolate mixture at -78 °C. The reaction is allowed to slowly warm to 0 °C and stirred for 1-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is typically determined by 1H NMR analysis of the purified product.
-
Auxiliary Cleavage: The purified alkylated product is dissolved in THF and water (e.g., 1:1 mixture) and treated with an acid (e.g., 1 M HCl) at room temperature or gentle heat to hydrolyze the amide bond, liberating the desired α-amino acid and the recoverable pseudoephedrine auxiliary.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, camphorsultam is a highly crystalline and stable chiral auxiliary pioneered by Wolfgang Oppolzer.[8] Its rigid bicyclic structure provides a well-defined chiral environment, making it a reliable choice for various asymmetric transformations.
Mechanism of Stereocontrol: The nitrogen atom of the sultam is acylated, and the resulting N-acyl derivative is enolized. The rigid camphor backbone, particularly the sulfonyl group and one of the methyl groups, creates a sterically hindered environment. This forces the acyl side chain to adopt a specific conformation, exposing one face of the enolate to attack by electrophiles. This predictable facial bias leads to high levels of diastereoselectivity in reactions like alkylations, Michael additions, and Diels-Alder reactions.[8]
Key Advantages:
-
High Crystallinity: Products derived from camphorsultam are often highly crystalline, which can facilitate purification by recrystallization and, in some cases, allow for the enhancement of diastereomeric purity.
-
Robust and Stable: The auxiliary is stable to a wide range of reaction conditions.
-
Predictable Stereochemistry: Both enantiomers, (1R)-(+)- and (1S)-(-)-2,10-camphorsultam, are commercially available, providing access to both enantiomers of the target molecule.[8]
-
Proven Efficacy: It has been successfully used in the synthesis of complex molecules, including α-methylcysteine derivatives.[9][10]
Cinchona Alkaloid-Based Phase-Transfer Catalysis
Unlike covalently bound auxiliaries, cinchona alkaloids (e.g., cinchonidine, quinine) can be used in catalytic amounts as phase-transfer catalysts (PTCs) for the asymmetric alkylation of glycine Schiff bases. This approach, pioneered by O'Donnell, represents a highly atom-economical and "green" alternative.[11][12]
Mechanism of Stereocontrol: The reaction occurs at the interface of an organic solvent (e.g., toluene) and a basic aqueous phase (e.g., KOH). The glycine Schiff base is deprotonated by the base. The chiral quaternary ammonium salt derived from the cinchona alkaloid forms a tight ion pair with the resulting enolate, shuttling it into the organic phase.[12] The rigid structure of the alkaloid creates a chiral environment around the enolate, directing the approach of the alkylating agent to one face, thereby inducing enantioselectivity.[12]
Key Advantages:
-
Catalytic Nature: Only a small amount of the chiral catalyst is needed, improving atom economy.
-
Mild Conditions: Reactions are often run at or below room temperature under simple biphasic conditions.
-
Operational Simplicity: Avoids the steps of attaching and cleaving a covalent auxiliary.
-
High Enantioselectivity: Modern generations of these catalysts, such as those with 9-anthracenylmethyl groups, can achieve excellent enantioselectivities, often exceeding 90% ee.[11][13] Dimeric versions have pushed this even further, reaching up to 99% ee in some cases.[12]
Comparative Performance and Data Summary
The choice of an auxiliary is highly dependent on the specific synthetic target and reaction conditions. The following table summarizes the performance of the discussed auxiliaries based on reported experimental data.
| Chiral Auxiliary/System | Typical Substrate | Typical Electrophile | Diastereoselectivity (d.e.) / Enantioselectivity (ee) | Key Advantages | Limitations |
| Schöllkopf Bis-Lactim Ether | Glycine-Valine Diketopiperazine | Alkyl Halides | >95% d.e.[1][2] | High stereoselectivity for diverse electrophiles. | Stoichiometric use, strong base (n-BuLi), poor atom economy.[1] |
| Myers' Pseudoephedrine | Pseudoephedrine Amide | Alkyl Halides | >95% d.e.[5] | Broad substrate scope, versatile cleavage options, recoverable auxiliary. | Stoichiometric use, strong base (LDA), auxiliary can be regulated.[4] |
| Oppolzer's Camphorsultam | N-Acyl Camphorsultam | Alkyl Halides, Michael Acceptors | >98% d.e.[10] | Highly crystalline products, robust, predictable stereocontrol. | Stoichiometric use, cleavage can sometimes require harsh conditions. |
| Cinchona Alkaloid PTC | Glycine Schiff Base | Benzyl Halides | 85% to >99% ee[12][13] | Catalytic, mild conditions, high atom economy, operationally simple. | Substrate scope can be more limited than covalent auxiliaries. |
Logical Workflow and Future Outlook
The selection and application of a chiral auxiliary follow a logical progression, as illustrated in the diagram below.
Caption: General workflow for chiral auxiliary-mediated asymmetric amino acid synthesis.
The future of this field lies in the development of even more efficient, sustainable, and versatile methods. The shift towards catalytic systems, such as the use of cinchona alkaloids, is a significant trend.[14][15] Furthermore, the integration of radical chemistry and photoredox catalysis with chiral auxiliaries or catalysts is opening new avenues for the synthesis of previously inaccessible amino acid derivatives.[16] As the demand for complex, non-proteinogenic amino acids in drug discovery continues to grow, the innovation in chiral auxiliary design will remain a critical area of research.
References
-
Schöllkopf method - Wikipedia. [Link]
-
Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids - PubMed. [Link]
-
A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. [Link]
-
Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media - Chemical Communications (RSC Publishing). [Link]
-
New Class of Acetophenone-based Cinchona Alkaloids as Phase-transfer Catalysts: Application to the Enantioselective Synthesis of α-Amino Acids | Chemistry Letters | Oxford Academic. [Link]
-
Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed. [Link]
-
New Class of Acetophenone-based Cinchona Alkaloids as Phase-transfer Catalysts: Application to the Enantioselective Synthesis of α-Amino Acids | Request PDF - ResearchGate. [Link]
-
The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters | Accounts of Chemical Research - ACS Publications. [Link]
-
Camphorsultam - Wikipedia. [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. [Link]
-
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Organic Process Research & Development - ACS Publications. [Link]
-
Efficient Asymmetric Synthesis of ( S )- and ( R )- N -Fmoc- S -Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary | Request PDF - ResearchGate. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. [Link]
-
Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. [Link]
-
Myers Asymmetric Alkylation - SynArchive. [Link]
Sources
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 6. synarchive.com [synarchive.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. 金鸡纳生物碱 [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Analysis: HPLC and GC Strategies for Products of Ethyl (R)-[(1-Phenylethyl)amino]acetate
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. Products derived from Ethyl (R)-[(1-Phenylethyl)amino]acetate, a versatile chiral building block, are no exception. The accurate quantification of enantiomeric purity is paramount, necessitating robust and reliable analytical methodologies. This guide provides an in-depth comparison of two cornerstone techniques for chiral analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—offering practical insights and experimental frameworks for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Chiral Separation Matters
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a formidable challenge. However, in the chiral environment of biological systems, they can exhibit vastly different pharmacological and toxicological profiles[1]. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of drug substances[2]. This guide will dissect the application of chiral HPLC and GC for the analysis of this compound and its potential reaction products, such as its enantiomeric counterpart or diastereomeric derivatives formed in subsequent synthetic steps.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Workhorse of Enantioseparation
Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers. The underlying principle is the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to differential retention times, enabling their separation[3].
Choosing the Right Chiral Stationary Phase (CSP)
For compounds like this compound, which contains a secondary amine and an ester functional group, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions[4][5]. Immobilized polysaccharide phases, such as Lux i-Amylose-1 or Lux i-Cellulose-5, are particularly advantageous as they are compatible with a wider range of solvents, including those that might dissolve coated phases[6].
Proposed Chiral HPLC Method
Based on the analysis of structurally similar chiral amines and amino acid esters, a normal phase HPLC method is proposed for the enantiomeric separation of this compound. Normal phase chromatography often provides superior selectivity for chiral compounds compared to reversed-phase[7].
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Rationale: This CSP is known for its broad enantio-recognition capabilities for a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups[8].
-
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA). A typical starting condition would be Hexane/IPA/DEA (90:10:0.1, v/v/v).
-
Rationale: The hexane/IPA mixture allows for tuning the polarity to achieve optimal retention and resolution. DEA is added to the mobile phase to improve the peak shape of basic analytes like amines by minimizing interactions with residual silanol groups on the silica support[9].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method Validation Considerations:
A robust chiral method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired enantiomer[10].
Expected Performance and Alternatives
With the proposed method, baseline resolution (Rs > 1.5) of the enantiomers is anticipated. If resolution is not optimal, screening other polysaccharide-based columns like Lux Cellulose-1 or Chiralpak® series is recommended, as subtle differences in the chiral selector can lead to significant changes in selectivity[1]. Additionally, polar organic and reversed-phase modes can be explored, especially with immobilized CSPs[5].
Part 2: Chiral Gas Chromatography (GC) – A High-Resolution Alternative
Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds. A key difference from HPLC is that for polar analytes like amines, derivatization is often necessary to increase volatility and improve chromatographic peak shape[11].
The Critical Role of Derivatization
Direct analysis of this compound by GC is challenging due to the polarity of the secondary amine. Derivatization masks this polar functional group, making the analyte more suitable for GC analysis. A common and effective strategy is acylation, for example, with trifluoroacetic anhydride (TFAA), to form the corresponding trifluoroacetamide derivative.
Experimental Protocol: Derivatization (Acylation)
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the N-trifluoroacetyl derivative can be directly injected into the GC.
Proposed Chiral GC Method
Following derivatization, the diastereomers can be separated on a chiral capillary column. Cyclodextrin-based stationary phases are widely used for this purpose[12].
Experimental Protocol: Chiral GC Analysis
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: Astec® CHIRALDEX® B-PM (a permethylated beta-cyclodextrin phase) capillary column (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium, at a constant flow or pressure (e.g., 30 psi).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature of around 130 °C and hold for a sufficient time to achieve separation. A temperature ramp may be employed if other impurities are present.
-
Rationale: Isothermal conditions often provide the best resolution for a specific pair of enantiomers. The optimal temperature is a balance between resolution and analysis time.
-
-
Detector Temperature: 250 °C (for FID).
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
Part 3: Comparative Analysis: HPLC vs. GC
The choice between chiral HPLC and GC depends on several factors, including the properties of the analyte, available instrumentation, and the specific analytical requirements such as speed and sensitivity.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Separation based on volatility and differential partitioning between a gaseous mobile phase and a chiral stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds[15]. | Requires volatile and thermally stable analytes or derivatives[15]. |
| Derivatization | Often not required, allowing for direct analysis of the enantiomers. | Frequently necessary for polar compounds like amines to increase volatility and improve peak shape[11]. |
| Instrumentation | HPLC system with a chiral column and various detectors (UV, MS, etc.). | GC system with a chiral capillary column and detectors like FID or MS. |
| Sensitivity | Varies with the detector; generally provides good sensitivity. | Typically offers very high sensitivity, especially with detectors like FID or MS[16]. |
| Resolution | Excellent resolution is achievable with a wide variety of commercially available CSPs[3]. | High-efficiency capillary columns provide excellent resolution. |
| Analysis Time | Can range from several minutes to over an hour. | Often provides faster analysis times for volatile compounds. |
| Key Advantage | Broad applicability to a wide range of chiral compounds without the need for derivatization. | High resolution and sensitivity, especially for volatile analytes. |
Conclusion: A Symbiotic Approach to Chiral Purity
Both chiral HPLC and GC are indispensable tools for the analysis of products from this compound. Chiral HPLC, with its ability to directly analyze the compound without derivatization, offers a straightforward and versatile approach, with polysaccharide-based columns being a prime choice. On the other hand, chiral GC, following a simple acylation step, can provide excellent resolution and high sensitivity, making it a powerful alternative.
For comprehensive characterization and method cross-validation, employing both techniques is a robust strategy. The choice of the primary method will depend on the specific context: HPLC may be favored for routine, high-throughput screening due to the lack of a derivatization step, while GC-MS could be the method of choice when higher sensitivity or confirmatory analysis through mass spectral data is required. Ultimately, a deep understanding of the principles behind each technique empowers the senior application scientist to make informed decisions, ensuring the stereochemical integrity of critical pharmaceutical intermediates.
References
-
SIELC Technologies. (n.d.). Separation of Ethyl (R)-N-(1-phenylethyl)glycinate on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Phenomenex. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 249-261. Available at: [Link]
-
Phenomenex. (n.d.). Lux™. Phenomenex. Available at: [Link]
-
Wiley Online Library. (2019). Successful use of a novel lux® i-Amylose-1 chiral column for enantioseparation of "legal highs" by HPLC. Journal of Forensic Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Chromservis. (n.d.). CHIRAL COLUMNS. Chromservis. Available at: [Link]
-
Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
National Institutes of Health. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health. Available at: [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATION. Phenomenex. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
MDPI. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. MDPI. Available at: [Link]
-
Scribd. (n.d.). Chiral GC Columns: Astec Chiraldex and Supelco DEX. Scribd. Available at: [Link]
-
SIELC Technologies. (2018). Ethyl glycinate hydrochloride. SIELC Technologies. Available at: [Link]
-
Redalyc. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases. Daicel Chiral Technologies. Available at: [Link]
-
Redalyc. (n.d.). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Redalyc. Available at: [Link]
-
National Institutes of Health. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. National Institutes of Health. Available at: [Link]
Sources
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yakhak.org [yakhak.org]
- 5. jp.images-monotaro.com [jp.images-monotaro.com]
- 6. chromservis.eu [chromservis.eu]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. Successful use of a novel lux® i-Amylose-1 chiral column for enantioseparation of "legal highs" by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. Chromatogram Detail [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
- 15. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Compounds Synthesized with Ethyl (R)-[(1-Phenylethyl)amino]acetate
In the landscape of modern drug discovery and development, the stereochemical integrity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. Asymmetric synthesis, often employing chiral building blocks like Ethyl (R)-[(1-Phenylethyl)amino]acetate, aims to produce a single desired enantiomer. The success of such a synthesis is quantified by its enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.[1] An accurate and robust determination of ee is therefore a cornerstone of process validation and quality control in pharmaceutical development.
This guide provides an in-depth comparison of the three principal analytical techniques used to determine the enantiomeric excess of chiral amines, amino esters, and related derivatives synthesized using this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge.
The Analytical Triad for Enantiomeric Excess Determination
The choice of analytical method is dictated by the physicochemical properties of the analyte, the required level of accuracy and sensitivity, and practical considerations like sample throughput and instrument availability. The three most powerful and widely adopted techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely trusted method for ee determination due to its high accuracy, robustness, and applicability to a vast range of compounds.[2] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.
Causality Behind the Method: The fundamental principle is creating a transient diastereomeric interaction between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for amino acid derivatives.[3][4] Their helical polymer structures create chiral grooves and cavities where analytes can bind through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. The subtle differences in how each enantiomer "fits" into this chiral environment result in a measurable separation.
For compounds lacking a strong UV chromophore, such as the direct derivatives of this compound, pre-column derivatization is often a necessary and validating step.[2] Reacting the analyte with an agent like N-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) not only introduces a highly UV-active moiety for sensitive detection but can also enhance the chiral recognition on the CSP.[3][5]
Workflow for Chiral HPLC Analysis
Caption: Chiral HPLC workflow with pre-column derivatization.
Experimental Protocol: ee Determination of an N-FMOC Amino Ester Derivative
-
Derivatization:
-
Dissolve ~1 mg of the analyte in 0.5 mL of acetonitrile.
-
Add 1.2 equivalents of FMOC-Cl and 1.5 equivalents of a non-chiral base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1 hour. Monitor completion by thin-layer chromatography.
-
Quench the reaction with a small amount of water and dilute the sample with the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-2 or similar polysaccharide-based CSP (250 x 4.6 mm).[3]
-
Mobile Phase: A mixture of hexane and a polar modifier like 2-propanol, often with an acidic additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[5] A typical starting point is 90:10 Hexane:2-Propanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.[3]
-
Temperature: Ambient.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess using the peak areas. The method must be validated to ensure the detector response is identical for both enantiomers.[6]
-
Chiral Gas Chromatography (GC): The High-Resolution Choice for Volatiles
Chiral GC is an exceptionally powerful technique for the separation of volatile and thermally stable compounds. Its high resolution often provides baseline separation where HPLC methods might struggle. For amino acid derivatives, which are typically non-volatile, derivatization is mandatory to make them amenable to GC analysis.[7][8]
Causality Behind the Method: Separation occurs in the gas phase within a long capillary column coated with a chiral stationary phase, commonly a cyclodextrin derivative. These bucket-shaped molecules have a hydrophobic cavity and a hydrophilic rim, creating a chiral environment. Enantiomers exhibit different partition coefficients between the inert carrier gas and the CSP, leading to different elution times.
Derivatization serves a dual purpose: it blocks polar functional groups (like -NH and -COOH) to increase volatility and thermal stability, and it can introduce a bulky group that enhances chiral recognition.[8][9] A common two-step process involves esterification of the carboxyl group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA).[7]
Workflow for Chiral GC Analysis
Caption: Chiral GC workflow with required derivatization.
Experimental Protocol: ee Determination of an N-TFA Amino Ester Derivative
-
Derivatization:
-
Place a small, accurately weighed amount of the analyte (e.g., 1 mg) into a vial.
-
Add 200 µL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100°C for 1 hour.
-
Cool the vial, evaporate the excess reagent under a stream of nitrogen, and redissolve the residue in a suitable solvent for GC injection.
-
-
Chromatographic Conditions:
-
Column: Astec CHIRALDEX™ B-PM or similar cyclodextrin-based capillary column (30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a temperature appropriate for the analyte (e.g., 130°C) and hold, or use a slow ramp (e.g., 2°C/min) to optimize separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is common for routine quantification, while MS provides structural confirmation.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Calculate ee from the integrated peak areas of the two eluting enantiomers.
-
NMR Spectroscopy: The "In-Situ" Powerhouse
NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation.[10] Instead, it distinguishes enantiomers in the solution itself by converting them into transient diastereomers that have non-equivalent NMR signals. This is achieved by adding a chiral auxiliary to the NMR tube.
Causality Behind the Method: Enantiomers are chemically and physically identical in an achiral environment, and thus give identical NMR spectra. The addition of a pure enantiomer of a second chiral molecule—a Chiral Solvating Agent (CSA)—creates diastereomeric solvates through rapid, reversible, non-covalent interactions.[11][12] These diastereomeric complexes have different spatial arrangements and energies, causing the corresponding nuclei in the two enantiomers of the analyte to experience slightly different magnetic environments. The result is a splitting of a single peak into two, where the integral ratio of the new peaks directly reflects the enantiomeric ratio.[13] The magnitude of the chemical shift difference (Δδ) is key; a larger separation makes quantification more accurate.
Expertise in Action: The choice of CSA is critical and depends on the analyte's functional groups. For amines and amino esters, CSAs capable of hydrogen bonding or acidic/basic interactions are effective. (R)-1,1'-Bi-2-naphthol (BINOL) or chiral phosphoric acids are excellent candidates.[11][14] The key is to find a CSA that binds strongly enough to induce a measurable chemical shift difference but not so strongly that the exchange between bound and unbound states is slow on the NMR timescale, which would lead to broad peaks.
Workflow for NMR Analysis with a CSA
Caption: NMR workflow using a Chiral Solvating Agent (CSA).
Experimental Protocol: ee Determination using a CSA
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
-
Addition of CSA:
-
Add the chosen CSA (e.g., (R)-BINOL) to the NMR tube. The optimal amount can vary, but a 1:1 molar ratio of CSA to analyte is a good starting point.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition and Analysis:
-
Acquire another ¹H NMR spectrum.
-
Carefully examine the spectrum for signals that have split into two distinct peaks. Protons close to the chiral center are most likely to show resolution.
-
Integrate the resolved signals corresponding to each enantiomer. The ratio of the integrals provides the enantiomeric ratio.[10]
-
Calculate the enantiomeric excess.
-
Head-to-Head Comparison and Method Selection Guide
Choosing the right technique requires a careful evaluation of your analytical needs. The table below summarizes the key performance characteristics to guide your decision.
| Parameter | Chiral HPLC | Chiral GC | NMR with CSA |
| Accuracy & Precision | Excellent; often considered the benchmark for regulatory filings.[3] | Excellent, especially when coupled with an internal standard. | Good to Excellent; highly dependent on signal resolution and S/N.[13] |
| Sensitivity | Good to Excellent (ng-pg range), especially with derivatization and MS detection.[15] | Excellent (pg-fg range), particularly with MS detection.[7] | Moderate (mg-µg range); requires a higher concentration of analyte. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes per sample.[3] | Moderate to High; run times can be shorter than HPLC. | High; spectra acquisition is fast (~5 min), and no separation time is needed. |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases. | Moderately time-consuming; requires optimization of derivatization and temperature program. | Fast; often involves screening a few CSAs and concentrations.[11] |
| Sample Preparation | Derivatization may be needed for detection.[2] | Derivatization is almost always required for volatility.[8] | Minimal; simply add the CSA to the NMR tube. |
| Cost (Instrument) | High | High | Very High |
| Cost (Consumables) | Moderate (solvents, columns) | Low to Moderate (gases, columns) | Low (deuterated solvents, CSA) |
Senior Scientist's Recommendation:
-
For validated, high-accuracy results suitable for regulatory submission or final product QC: Chiral HPLC is the undisputed method of choice. Its robustness and established history provide the highest level of confidence.
-
For volatile analytes or when extremely high resolution is needed: Chiral GC is superior. If your compound or its derivative is thermally stable and volatile, GC can provide separations that are difficult to achieve with HPLC.
-
For rapid reaction screening, high-throughput analysis, or when a non-destructive method is preferred: NMR with a chiral solvating agent is ideal. The speed of analysis and minimal sample preparation make it perfect for quickly assessing the outcome of multiple asymmetric reactions.[16]
By understanding the fundamental principles and practical considerations of each technique, you can confidently select and implement a method that provides accurate, reliable, and self-validating data for your critical research and development needs.
References
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (n.d.). National Institutes of Health. [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017). Analytica Chimica Acta. [Link]
-
Shcherbakova, E. G., Minami, T., Brega, V., James, T. D., & Anzenbacher, P., Jr. (2015). Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self-Assemblies. Angewandte Chemie International Edition, 54(24), 7130–7133. [Link]
-
Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). National Institutes of Health. [Link]
-
Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. (2018). Talanta. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 408-416. [Link]
-
Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5346-5363. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate. [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(6), 1123-1128. [Link]
-
NMR determination of enantiomeric excess. (n.d.). ResearchGate. [Link]
-
Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13017-13028. [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). National Institutes of Health. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. [Link]
-
Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. (n.d.). ResearchGate. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods. [Link]
-
Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. (n.d.). Journal of Analytical Toxicology. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. [Link]
-
α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. (n.d.). SciSpace. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (n.d.). MDPI. [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. [Link]
Sources
- 1. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15135E [pubs.rsc.org]
A Senior Application Scientist's Guide to Confirming Diastereoselectivity: A Comparative Analysis of Spectroscopic Methods
In the landscape of pharmaceutical development and complex organic synthesis, the precise control and confirmation of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and novelty of a chemical entity. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. This distinction means that while one diastereomer of a drug candidate may exhibit the desired therapeutic effect, another could be inactive or, in the worst case, toxic. Therefore, robust, reliable, and efficient analytical methods for confirming diastereoselectivity are paramount.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of the primary spectroscopic and chromatographic methods used to determine diastereomeric ratios (d.r.) and elucidate relative stereochemistry. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices, the inherent strengths and limitations of each method, and how to construct a self-validating analytical workflow.
Part 1: The Workhorse for Diastereomeric Ratio - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unequivocally the frontline tool for analyzing diastereoselectivity, primarily due to its speed, quantitative nature, and the wealth of structural information it provides directly from a crude or purified reaction mixture.
The Principle: Why NMR Can Distinguish Diastereomers
The power of NMR in this context stems from a simple principle: the nuclei within different diastereomers exist in chemically non-equivalent environments. Even though they have the same connectivity, the spatial arrangement of atoms is different. This leads to subtle but measurable differences in the local magnetic fields experienced by corresponding nuclei (e.g., a specific proton or carbon) in each diastereomer. Consequently, these nuclei will have distinct chemical shifts (δ) and/or coupling constants (J), resulting in separate, resolvable signals in the NMR spectrum.[1]
Quantitative Analysis: Determining Diastereomeric Ratio (d.r.) with ¹H NMR
For most small organic molecules, ¹H NMR is the most direct method for calculating the d.r. The area under an NMR signal (its integral) is directly proportional to the number of protons giving rise to that signal. By identifying a pair of well-resolved, non-overlapping signals—one for each diastereomer—the ratio of their integrals directly corresponds to the diastereomeric ratio.[1][2]
Causality in Signal Selection: The ideal signals for integration are those from protons close to the newly formed stereocenters, as they are most likely to experience the largest difference in their chemical environments. It is crucial to select signals that are singlets, doublets, or simple multiplets that do not overlap with other signals in the spectrum to ensure accurate integration.
Protocol 1: Diastereomeric Ratio Determination by ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter. The removal of adventitious water is critical for obtaining high-quality data.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to maximize spectral dispersion and minimize signal overlap.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ relaxation time of the protons being integrated) to allow for full relaxation of all protons. This is critical for obtaining accurate quantitative data.
-
Data Processing: Process the spectrum with minimal baseline correction and phasing errors.
-
Integration: Select a pair of well-resolved signals corresponding to the same proton on each of the two diastereomers. Calibrate the integral of one signal to a known value (e.g., 1.00) and measure the relative integral of the corresponding signal from the other diastereomer.
-
Calculation: The diastereomeric ratio is the direct ratio of the integration values.
-
d.r. = (Integral of Diastereomer A) / (Integral of Diastereomer B)
-
Challenge of Signal Overlap: In complex molecules, significant signal overlap can make accurate integration impossible. In such cases, band-selective pure shift NMR spectroscopy can be a powerful tool. This technique collapses complex multiplets into singlets, dramatically improving spectral resolution without a significant loss in signal-to-noise, thereby enabling accurate quantification even in crowded spectral regions.[4][5]
Elucidating Relative Stereochemistry: The Nuclear Overhauser Effect (NOE)
While ¹H NMR integration provides the ratio of diastereomers, it does not inherently assign the structure to each set of signals. To determine the relative configuration (e.g., syn vs. anti), we must probe the spatial relationships between atoms. The Nuclear Overhauser Effect (NOE) is the premier NMR technique for this purpose.[6]
The NOE is a through-space phenomenon involving the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.[7][8] By irradiating a specific proton (or group of protons) and observing which other protons show an enhancement in their signal intensity, one can build a map of spatial proximities and deduce the molecule's 3D conformation and relative stereochemistry.[9] This is typically done using 1D NOE difference experiments or, more comprehensively, with 2D experiments like NOESY and ROESY.[10][11]
Caption: Principle of the Nuclear Overhauser Effect (NOE).
Part 2: The Gold Standard for Structure - Single-Crystal X-ray Crystallography
When an unambiguous determination of both relative and absolute stereochemistry is required, single-crystal X-ray crystallography is the definitive method.[12]
The Principle: A 3D Atomic Map
This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing the precise position of every atom. This provides an unequivocal determination of the relative configuration of all stereogenic centers.[13][14] Furthermore, by utilizing the phenomenon of anomalous dispersion, typically with the presence of a heavy atom (Z > 8), the absolute configuration can also be determined.[13]
Trustworthiness: An X-ray crystal structure is a self-validating system. The quality of the final structure is judged by internal metrics (e.g., R-factor), providing a high degree of confidence in the result.
The Major Limitation: The primary and often insurmountable bottleneck for X-ray crystallography is the requirement of a high-quality single crystal of sufficient size. Crystal growth is an empirical process that can be time-consuming and is not always successful, making it unsuitable for high-throughput analysis or for compounds that are oils or amorphous solids.
Part 3: Chirality in Solution - Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of chiral molecules directly in solution, bridging the gap when crystals cannot be obtained.[15]
The Principle: Differentiating with Polarized Light
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[16][17] An enantiomer and its mirror image will produce VCD spectra that are mirror images of each other. While diastereomers will have unique VCD spectra that are not mirror images.[18] The true power of VCD is realized when the experimental spectrum is compared with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific stereoisomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration in solution.[17][19]
Part 4: The Separation Approach - Chiral Chromatography
While spectroscopic methods analyze diastereomers in a mixture, chromatographic techniques aim to physically separate them. Since diastereomers have different physical properties, they can often be separated using standard achiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods.[20][21]
The Principle: Differential Interactions
The separation is achieved because the two diastereomers interact differently with the stationary phase of the chromatography column, leading to different retention times. Once separated, the area of each peak in the chromatogram can be integrated to provide a highly accurate and precise determination of the diastereomeric ratio. This method is particularly valuable when NMR signal overlap is severe or when very low levels of one diastereomer must be quantified. While chiral stationary phases are essential for separating enantiomers, they are not always necessary for diastereomers, although they can sometimes provide the required selectivity.[22]
Protocol 2: HPLC Method Development for Diastereomer Separation
-
Column Selection: Begin with a standard reversed-phase column (e.g., C18) and a normal-phase column (e.g., silica).
-
Mobile Phase Screening:
-
Reversed-Phase: Screen gradients of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Normal-Phase: Screen gradients of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethanol or isopropanol).
-
-
Detection: Use a UV detector set to the λ_max of the analyte. If the analyte lacks a chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be used.
-
Optimization: Once initial separation is observed, optimize the gradient, flow rate, and column temperature to achieve baseline resolution (Rₛ > 1.5).
-
Quantification: Integrate the peak areas of the separated diastereomers to determine the ratio.
Part 5: Comparative Summary and Integrated Workflow
The choice of analytical method is dictated by the specific question being asked, the stage of the project, and the nature of the sample.
Comparative Data Table
| Feature | ¹H NMR | NOE Spectroscopy | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | HPLC / SFC |
| Primary Information | Diastereomeric Ratio (d.r.) | Relative Stereochemistry | Absolute & Relative Stereochemistry | Absolute & Relative Stereochemistry | Diastereomeric Ratio (d.r.) |
| Sample State | Solution | Solution | Single Crystal | Solution | Solution |
| Sample Amount | 1-10 mg | 5-20 mg | <1 mg (of crystal) | 5-20 mg | <1 mg |
| Speed | Fast (~10 min) | Moderate (1-8 hours) | Slow (Days to Weeks) | Moderate (1-4 hours) | Fast-Moderate (5-30 min/run) |
| Key Advantage | Rapid, quantitative, non-destructive | Definitive relative configuration in solution | Unambiguous 3D structure | Absolute configuration in solution | High accuracy & sensitivity for d.r. |
| Key Limitation | Signal overlap can hinder analysis | Distance dependent (<5Å), flexible molecules are challenging | Requires a high-quality single crystal | Requires computational support, can be complex | Requires method development, destructive |
Integrated Workflow for Stereochemical Confirmation
A logical, tiered approach ensures efficient and complete stereochemical analysis. The following workflow illustrates a typical decision-making process for a researcher.
Caption: Decision workflow for confirming diastereoselectivity.
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. [Link]
-
Vibrational circular dichroism: an incisive tool for stereochemical applications. PubMed. [Link]
-
Stereochemistry of natural products from vibrational circular dichroism. Royal Society of Chemistry. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
-
Stereochemical Study of Sphingosine by Vibrational Circular Dichroism. ACS Publications. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
-
What kind of NMR technique is used to determine the stereo chemistry of a new organic compound? ResearchGate. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Nuclear Overhauser effect. Wikipedia. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
-
Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Video: Nuclear Overhauser Enhancement (NOE). JoVE. [Link]
-
Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]
-
Stereochemical Analysis of Glycerophospholipids by Vibrational Circular Dichroism. ACS Publications. [Link]
-
Vibrational circular dichroism. Wikipedia. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health (NIH). [Link]
-
Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. ResearchGate. [Link]
-
Using NMR Spectroscopy and Chemical Synthesis to Establish Diastereoselectivity of NaBH4 and Meerwein–Ponndorf–Verley (MPV) Reduction of (±)-Benzoin Isopropyl Ether. ACS Publications. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
A Researcher's Guide to the Cleavage of the (R)-1-Phenylethylamine Auxiliary: Methods, Mechanisms, and Practical Considerations
The (R)-1-phenylethylamine chiral auxiliary is a cornerstone in modern asymmetric synthesis, prized for its reliability in inducing stereoselectivity in the formation of new chiral centers, particularly in the alkylation of enolates derived from carboxylic acids. However, the successful application of this auxiliary hinges on the final, crucial step: its efficient and clean removal to unveil the desired chiral product without compromising its enantiomeric purity. This guide provides an in-depth comparison of the primary methods for cleaving the N-acyl bond of the 1-phenylethylamine auxiliary, offering field-proven insights, detailed protocols, and quantitative data to inform your experimental design.
The Strategic Importance of the Cleavage Step
The entire purpose of employing a chiral auxiliary is to act as a "chiral steering group." After it has guided the stereochemical outcome of a reaction, it must be removed under conditions that are mild enough to leave the newly created chiral center and the rest of the molecule intact. An ideal cleavage method should offer high yields, preserve the enantiomeric excess (ee) of the product, and be operationally simple with readily available reagents. The choice of cleavage method is therefore not an afterthought but a critical consideration in the overall synthetic strategy.
The general workflow, from amide formation to cleavage, is a foundational concept in auxiliary-based synthesis.
Figure 1: General workflow for synthesis using a chiral auxiliary.
Method Comparison: Hydrogenolysis vs. Acid Hydrolysis
The two most prevalent methods for cleaving the 1-phenylethylamine auxiliary are catalytic hydrogenolysis and strong acid hydrolysis. These approaches differ significantly in their mechanism, required conditions, and substrate compatibility.
Catalytic Hydrogenolysis: The Mild & Preferred Route
Catalytic hydrogenolysis is often the method of choice due to its exceptionally mild conditions, which helps preserve sensitive functional groups and minimizes the risk of racemization. The reaction proceeds via the reductive cleavage of the benzylic C-N bond. The benzyl group's susceptibility to hydrogenolysis is the key to this method's success.
Mechanism: The substrate adsorbs onto the surface of a palladium catalyst. In the presence of hydrogen, the benzylic C-N bond is reductively cleaved, releasing the desired carboxylic acid and toluene, while the auxiliary is converted to ethylamine. A more common and effective variation involves using Pearlman's catalyst (Pd(OH)₂/C), which is highly active and can be used under lower pressures of hydrogen.
Figure 2: Simplified workflow of catalytic hydrogenolysis for auxiliary cleavage.
Advantages:
-
Mild Conditions: Typically performed at room temperature and low to moderate hydrogen pressure (1-4 atm).
-
High Yields: Often provides near-quantitative recovery of the target acid.
-
Functional Group Tolerance: Compatible with a wide range of functional groups that would not survive harsh acidic conditions.
-
Racemization-Free: The gentle nature of the reaction preserves the stereochemical integrity of the product.
Limitations & Considerations:
-
Catalyst Poisoning: Functional groups containing sulfur (e.g., thiols, thioethers) can poison the palladium catalyst, inhibiting the reaction.
-
Reducible Groups: The presence of other reducible functional groups (e.g., alkynes, alkenes, nitro groups, some protecting groups) can lead to undesired side reactions. Careful selection of the catalyst and conditions may allow for selective cleavage.
-
Safety: Requires proper handling of hydrogen gas and flammable solvents.
-
Setup: In a flask suitable for hydrogenation, dissolve the N-acyl derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10-20% by weight of 10% Palladium on Carbon (Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-4 atm.
-
Reaction: Vigorously stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods (e.g., crystallization or chromatography) to separate the carboxylic acid from the recovered auxiliary.
Acid Hydrolysis: The Classic, Forceful Approach
Acid hydrolysis is a more traditional method that relies on the cleavage of the amide bond under harsh acidic conditions, often requiring elevated temperatures. While effective, its utility is limited by the stability of the substrate.
Mechanism: The reaction proceeds via the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the protonated 1-phenylethylamine result in the formation of the carboxylic acid.
Advantages:
-
Scalability: The procedure is often simple to perform on a large scale without specialized equipment like hydrogenators.
-
Cost-Effective: Reagents like sulfuric acid and hydrochloric acid are inexpensive.
Limitations & Considerations:
-
Harsh Conditions: Requires high concentrations of strong acids (e.g., 6M H₂SO₄ or concentrated HCl) and often heating, which can lead to decomposition of sensitive substrates.
-
Racemization Risk: The combination of strong acid and heat can create conditions conducive to the enolization of the chiral center, leading to a loss of enantiomeric purity. This is a significant concern.
-
Functional Group Incompatibility: Acid-labile protecting groups (e.g., Boc, t-butyl esters) and other sensitive functionalities will not survive.
-
Difficult Workup: Neutralization of large quantities of strong acid can be challenging and exothermic.
-
Setup: To the N-acyl derivative (1.0 eq), add a solution of aqueous sulfuric acid (e.g., 4:1 mixture of acetic acid and 10% H₂SO₄) or concentrated HCl.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully dilute with water.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the carboxylic acid product.
-
Isolation: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude acid, which can be further purified. The protonated auxiliary remains in the aqueous layer.
Data-Driven Comparison
The choice between methods is best illustrated by comparing their performance across different substrates. The following table summarizes typical results reported in the literature.
| Cleavage Method | Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Major Drawbacks | Reference |
| Hydrogenolysis | H₂ (1-4 atm), 10% Pd/C, MeOH, RT | >90% | 12-24 h | Very mild, high fidelity, preserves ee | Catalyst poisoning, incompatible with reducible groups | |
| Hydrogenolysis | H₂ (1 atm), 20% Pd(OH)₂/C, EtOH, RT | >95% | 8-16 h | High activity, good for complex molecules | More expensive catalyst | |
| Acid Hydrolysis | 6M H₂SO₄, Dioxane, 100 °C | 70-85% | 4-8 h | Simple setup, inexpensive reagents | Harsh, risk of racemization, functional group intolerance | |
| Acid Hydrolysis | Conc. HCl, Acetic Acid, 110 °C | 65-80% | 6-12 h | Effective for robust substrates | Product degradation, difficult workup |
Conclusion and Recommendations
For the cleavage of the (R)-1-phenylethylamine auxiliary, catalytic hydrogenolysis is the demonstrably superior method for a majority of applications. Its mild reaction conditions ensure the preservation of stereochemical integrity and compatibility with a broad array of functional groups, aligning with the demands of complex molecule synthesis. While it requires handling of a catalyst and hydrogen gas, the high yields and product purity often justify these operational considerations.
Acid hydrolysis should be reserved for robust substrates that lack acid-sensitive functional groups and where the risk of racemization has been evaluated and deemed minimal. It can serve as a fallback or a cost-effective option for large-scale synthesis of simple, stable molecules.
Ultimately, the optimal cleavage strategy is substrate-dependent. It is highly recommended to perform small-scale trial reactions to screen conditions before committing to a large-scale synthesis. This empirical approach, guided by the principles and data outlined in this guide, will enable researchers to efficiently and successfully liberate their target molecules.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]
-
Lane, J. W., et al. (2007). A Scalable, Direct Synthesis of the Potent, Orally-Active Ghrelin Receptor Agonist SM-130686. Organic Process Research & Development, 11(4), 698–703. Available at: [Link]
-
Paquette, L. A., et al. (1993). Asymmetric Synthesis of the Eight Enantiomerically Pure Stereoisomers of 1,2,3,4,5,6-Hexahydro-3-hydroxy-6-methyl-3-benzazocine. The Journal of Organic Chemistry, 58(17), 4592–4603. Available at: [Link]
-
Mowery, M. E., & DeShong, P. (1999). Palladium-Catalyzed Cross-Coupling of Glycals with Organometallic Reagents. The Journal of Organic Chemistry, 64(5), 1684–1692. Available at: [Link]
-
Evans, D. A., et al. (1990). Diastereoselective anti-Aldol Reactions of Boron Enolates. The Development of a General Chiral Aldehyde Equivalent. Journal of the American Chemical Society, 112(2), 821–823. Available at: [Link]
A Comparative Guide to the Limitations of (R)-1-Phenylethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(R)-1-phenylethylamine (α-PEA) is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its accessibility and effectiveness in inducing chirality.[1] However, like any tool in the synthetic chemist's arsenal, it possesses inherent limitations that can impact its utility in certain applications. This guide provides an in-depth analysis of these limitations, offering a comparative perspective against other common chiral auxiliaries and furnishing experimental context to aid in the selection of the most appropriate chiral directing group for a given transformation.
The Role of (R)-1-Phenylethylamine in Asymmetric Synthesis
(R)-1-phenylethylamine is frequently employed to control the stereochemical outcome of reactions by temporarily attaching to a prochiral substrate.[2] The bulky phenyl group of the auxiliary creates a sterically hindered environment, directing the approach of reagents to one face of the molecule, thereby leading to the preferential formation of one diastereomer.[3] This principle is fundamental to achieving high diastereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions.[4] The general workflow involves attachment of the auxiliary, the diastereoselective reaction, and subsequent cleavage to yield the desired enantiomerically enriched product.[1]
Limitations of (R)-1-Phenylethylamine
Despite its broad utility, researchers may encounter several challenges when using (R)-1-phenylethylamine. These limitations can manifest as modest diastereoselectivity, difficulties in auxiliary cleavage, and a limited substrate scope.
While effective in many cases, the stereocontrol exerted by the 1-phenylethyl group is not always optimal, leading to the formation of diastereomeric mixtures that require tedious separation. The diastereomeric ratio (d.r.) can be highly dependent on the substrate, electrophile, and reaction conditions. For instance, in the synthesis of chiral tetrahydro-β-carboline derivatives, the reduction of an intermediate imine using (R)-1-phenylethylamine as the chiral auxiliary with various borohydrides resulted in modest diastereoselectivity.[5] Even with modified reducing agents, significant improvements were not observed.[5] In some cases, the formation of diastereomeric lactams using (R)-α-PEA as a chiral auxiliary resulted in an 80:20 diastereomeric ratio.[6][7]
Comparative Data:
To illustrate this point, let's compare the diastereoselectivity of an alkylation reaction using an amide derived from (S)-1-phenylethylamine with that of a reaction using an Evans' oxazolidinone auxiliary.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| (S)-1-Phenylethylamine derivative | Benzyl bromide | >95:5 |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 |
Data compiled from various literature sources for the alkylation of a propionamide derivative.[3]
As the data indicates, while the phenylethylamine auxiliary provides good diastereoselectivity, Evans-type oxazolidinones can offer superior levels of stereocontrol in certain alkylation reactions.[3]
The removal of the 1-phenylethylamine auxiliary can be challenging and may require harsh reaction conditions that can compromise the integrity of the desired product. The most common method for cleaving the amide bond is acid hydrolysis, often requiring strong acids like 6N HCl at elevated temperatures.[6] These conditions are not suitable for molecules containing acid-labile functional groups.
Alternative cleavage methods, such as hydrogenolysis, are also employed.[6] However, these methods may not be compatible with other functional groups in the molecule, such as alkenes or alkynes. The difficulty in cleaving the auxiliary can limit its application in the synthesis of complex molecules with sensitive functionalities. In contrast, other auxiliaries, like some oxazolidinones, can be cleaved under milder conditions.[8]
The effectiveness of (R)-1-phenylethylamine as a chiral auxiliary can be highly substrate-dependent. Its ability to induce high levels of diastereoselectivity is most pronounced with certain classes of substrates and electrophiles. When the steric differentiation provided by the phenyl group is not sufficient to effectively bias the approach of the incoming reagent, low diastereoselectivity is often the result.
For example, in diastereomeric resolutions, if the diastereomeric salts formed between the racemic compound and (R)-1-phenylethylamine do not have significantly different solubilities, simple resolution by fractional crystallization becomes impossible.[6] In such cases, derivatization to diastereomeric amides, which may have better crystallization properties, is necessary.[6] This adds extra steps to the synthetic sequence.
Alternative Chiral Auxiliaries
The limitations of (R)-1-phenylethylamine have driven the development of a wide range of other chiral auxiliaries. Some of the most common alternatives include:
-
Evans' Oxazolidinones: These auxiliaries are known for providing excellent levels of stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions. They often offer higher diastereoselectivity compared to 1-phenylethylamine derivatives.[3]
-
Pseudoephedrine and Ephedrine Derivatives: These amino alcohol-based auxiliaries are also highly effective in controlling stereochemistry, particularly in the alkylation of amides.
-
Sulfur-Based Chiral Auxiliaries: Compounds like (R)-(+)-2-methyl-2-propanesulfinamide are versatile chiral auxiliaries used in the synthesis of chiral amines.
The choice of chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While (R)-1-phenylethylamine is a valuable and cost-effective option, its limitations must be considered.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation using an (S)-1-Phenylethylamine-Derived Amide
This protocol describes a typical procedure for the diastereoselective alkylation of a propionamide derived from (S)-1-phenylethylamine.
A. Synthesis of the N-Propionyl Amide
-
Dissolve (S)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide, which can be purified by column chromatography.[4]
B. Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[4]
C. Cleavage of the Chiral Auxiliary
-
Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired α-substituted carboxylic acid product.[4]
Visualizations
Logical Workflow for Chiral Auxiliary Selection
Caption: A decision workflow for selecting an appropriate chiral auxiliary.
Transition State Model for Stereocontrol
Caption: Steric hindrance model for diastereoselection.
References
- Benchchem. Technical Support Center: Optimizing Diastereomeric Excess with (R)-1-Phenylethanesulfonic Acid.
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available from: [Link]
-
Gopalan, D., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8567-8575. Available from: [Link]
- Benchchem. A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries.
- Benchchem. Improving the stereoselectivity of reactions involving 1-phenylethylamine.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual.
-
ResearchGate. Diastereomeric resolution of p -chloromandelic acid with ( R )-phenylethylamine. Available from: [Link]
- Benchchem. A Technical Guide to the Research Applications of Chiral Phenylethylamines.
-
ResearchGate. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
-
PubMed. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. Available from: [Link]
- Benchchem. Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis.
-
ResearchGate. ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Available from: [Link]
-
Semantic Scholar. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Available from: [Link]
-
MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Available from: [Link]
-
Scientific Research Publishing. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [scirp.org]
A Senior Application Scientist's Guide to Validating Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is a critical attribute that can profoundly influence its pharmacological and toxicological properties.[1][2] The differential effects of enantiomers are a cornerstone of modern pharmaceutical science, necessitating unambiguous stereochemical assignment for regulatory compliance and patient safety.[3][4] This guide provides an in-depth comparison of the principal analytical techniques for validating the absolute configuration of a final product, offering field-proven insights and actionable protocols to support your research and development endeavors.
The Imperative of Orthogonal Methods
No single technique for determining absolute configuration is infallible. Each method possesses unique strengths and inherent limitations. Consequently, the gold standard in the pharmaceutical industry is the application of at least two independent, or orthogonal, methods to cross-validate a stereochemical assignment.[1] This approach provides a self-validating system of checks and balances, ensuring the highest degree of confidence in your results.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical technique hinges on several factors, including the physical state of the sample (crystalline vs. amorphous), the presence of chromophores, and the complexity of the molecule. Below is a comparative overview of the most robust and widely accepted methods.
| Technique | Principle | Sample Requirements | Key Advantages | Primary Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Anomalous dispersion of X-rays by a single crystal.[5] | High-quality single crystal (typically >10 µm).[4] | Provides an unambiguous 3D structure and absolute configuration.[5][6] | Crystal growth can be a significant bottleneck.[7] Requires a "heavy" atom for reliable anomalous scattering.[8] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9] | Solution of the analyte (neat liquids and oils are also suitable).[10] | Applicable to a wide range of molecules in their solution state, avoiding crystallization challenges.[3][7] Provides conformational information.[11] | Requires quantum mechanical calculations (DFT) for spectral prediction and interpretation.[3][12] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions.[13][14] | Solution of the analyte containing a suitable chromophore. | Highly sensitive and requires minimal sample. Can be coupled with theoretical calculations for absolute configuration assignment.[14] | Limited to molecules with chromophores.[14] Can be sensitive to solvent and temperature.[15] |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the analyte with a chiral reagent to form diastereomers, which exhibit distinct NMR signals.[16][17] | Solution of the analyte. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[] | Requires the presence of a reactive functional group. The choice of CDA is crucial and not always straightforward.[19] |
Deep Dive into the Methodologies
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][5] The technique relies on the diffraction pattern produced when a single crystal is irradiated with X-rays. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is exploited, which is most effective when a heavy atom is present in the structure.[8]
-
Why Single Crystals? The ordered, repeating arrangement of molecules in a crystal lattice is essential to produce a coherent diffraction pattern from which the electron density, and thus the atomic positions, can be calculated.
-
The Role of Heavy Atoms: Atoms heavier than oxygen enhance the anomalous scattering effect, leading to measurable differences in the intensities of Friedel pairs (reflections that are mirror images).[8] This difference is what allows for the unambiguous determination of the absolute configuration. The Flack parameter, a value refined during data processing, provides a statistical measure of the correctness of the assigned stereochemistry, with a value close to zero indicating a high level of confidence.[4]
-
Crystallization: Dissolve the purified final product in a suitable solvent or solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, solvent layering) to obtain single crystals of sufficient size and quality.
-
Crystal Mounting and Screening: Select a well-formed crystal under a microscope and mount it on a goniometer head. Screen the crystal on a diffractometer to assess its quality and determine the unit cell parameters.
-
Data Collection: Collect a full sphere of diffraction data at a suitable temperature (often cryogenic temperatures are used to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson functions. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Analyze the anomalous dispersion data and calculate the Flack parameter to confirm the absolute configuration.[4]
Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse
VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[11][9] Since enantiomers have mirror-image VCD spectra of equal magnitude but opposite sign, this technique is a powerful tool for determining absolute configuration in solution.[11] A key aspect of VCD is its synergy with computational chemistry; the experimental spectrum is compared to a theoretically predicted spectrum for a known enantiomer to make the assignment.[3][12]
-
Why Solution State? Analyzing the molecule in solution provides insights into its conformation in a more biologically relevant environment compared to the solid state.[7] This is particularly important for flexible molecules.
-
The Necessity of Computation: The VCD spectrum is a complex fingerprint of the molecule's vibrational modes. Quantum mechanical calculations, typically using Density Functional Theory (DFT), are required to accurately predict the spectrum for a given enantiomer.[10] The agreement (or mirror-image agreement) between the experimental and calculated spectra provides a high-confidence assignment.[12]
-
Sample Preparation: Prepare a solution of the analyte at a suitable concentration in an appropriate deuterated solvent (e.g., CDCl₃).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Conformational Search: Perform a computational conformational search for one enantiomer of the molecule using a suitable force field (e.g., MMFF94).[14]
-
DFT Calculations: For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[14]
-
Spectral Simulation: Calculate the VCD and IR spectra for each conformer.
-
Boltzmann Averaging: Generate a final predicted spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.[9]
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. A mirror-image match indicates the opposite enantiomer.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method provides an indirect yet powerful means of determining absolute configuration.[] The chiral analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum.[20] By analyzing the differences in chemical shifts (Δδ) and comparing them to established models (like the Mosher ester analysis), the absolute configuration of the original analyte can be deduced.[]
-
Why Diastereomers? Enantiomers are indistinguishable in an achiral environment like a standard NMR solvent.[21] Converting them into diastereomers breaks this symmetry, allowing for their differentiation by NMR.[17]
-
The Power of Anisotropic Effects: The CDA contains a group (often a phenyl ring) that creates a magnetically anisotropic environment. Depending on the absolute configuration of the analyte, different parts of its structure will lie in either the shielding or deshielding cone of this group, leading to predictable differences in chemical shifts.
-
Derivatization: Divide the unknown alcohol into two portions. React one portion with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl.
-
Purification: Purify the resulting (R)- and (S)-MTPA esters.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both esters. Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shifts of the (R)-MTPA ester from the (S)-MTPA ester (Δδ = δS - δR).
-
Configuration Assignment: Apply the Mosher model: protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern reveals the absolute configuration of the alcohol's stereocenter.
Regulatory Perspective and Conclusion
Regulatory agencies like the FDA and international bodies guided by ICH principles mandate the thorough stereochemical characterization of any new drug substance.[22][23][24] The guidelines emphasize that the absolute configuration should be known and that specifications for the final product must ensure stereochemical identity and purity.[25][26]
The choice of method for validating the absolute configuration of your final product is a critical decision. While SCXRD offers the most direct and unambiguous answer, its requirement for high-quality crystals can be a major hurdle.[7] VCD and ECD have emerged as powerful, reliable alternatives for analyzing molecules in solution, with VCD being particularly versatile.[3][14] NMR with chiral derivatizing agents remains a highly valuable and accessible technique.
Ultimately, a multi-pronged, orthogonal approach provides the most robust and defensible data package for both internal decision-making and regulatory submission. By understanding the principles, advantages, and limitations of each technique, researchers can design a scientifically sound strategy to confidently validate the absolute configuration of their final product.
References
-
Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs. MtoZ Biolabs. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. National Center for Biotechnology Information (NCBI). [Link]
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. [Link]
-
Absolute configuration. Wikipedia. [Link]
-
New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. ACS Publications. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
-
Assignment of absolute configuration using chiral reagents and NMR spectroscopy. National Center for Biotechnology Information (NCBI). [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. National Center for Biotechnology Information (NCBI). [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information (NCBI). [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
-
The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Oxford Academic. [Link]
-
Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Center for Biotechnology Information (NCBI). [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. ACS Publications. [Link]
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. ResearchGate. [Link]
-
Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism. RSC Publishing. [Link]
-
Introduction to methods used for determination of Configuration. Slideshare. [Link]
-
Determination of absolute configuration. Pure Chemistry. [Link]
-
Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]
-
How to Determine the R and S Configuration. Chemistry Steps. [Link]
-
How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]
-
Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration (FDA). [Link]
-
Identification of the absolute configuration of a chiral molecule. ResearchGate. [Link]
-
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. National Center for Biotechnology Information (NCBI). [Link]
-
Single-enantiomer Drug Substances. National Institute of Health Sciences (Japan). [Link]
-
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. National Center for Biotechnology Information (NCBI). [Link]
-
FDA'S POLICY STATEMENT FOR THE DEVELOPMENT OF NEW STEREOISOMERIC DRUGS. GMP Navigator. [Link]
-
Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration (FDA). [Link]
-
Regulatory Considerations in Drug Development of Stereoisomers. ResearchGate. [Link]
-
Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration (FDA). [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency (EMA). [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Health Canada. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. schrodinger.com [schrodinger.com]
- 13. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Circular Dichroism to Determine the Absolute Configuration of Molecules [en.biotech-pack.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. purechemistry.org [purechemistry.org]
- 21. Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. fda.gov [fda.gov]
- 23. gmp-navigator.com [gmp-navigator.com]
- 24. fda.gov [fda.gov]
- 25. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 26. database.ich.org [database.ich.org]
A Comparative Guide to Lewis Acids in Ethyl (R)-[(1-Phenylethyl)amino]acetate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a Lewis acid catalyst is paramount to achieving desired stereochemical outcomes. This guide provides a comprehensive comparative analysis of various Lewis acids in reactions mediated by ethyl (R)-[(1-phenylethyl)amino]acetate, a valuable chiral building block in pharmaceutical development.[1][2][3][4][5][6] By examining experimental data and mechanistic principles, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection, ultimately enhancing the efficiency and stereoselectivity of their synthetic routes.
The Crucial Role of Lewis Acids in Asymmetric Synthesis
Lewis acids function as electrophile activators by accepting a pair of electrons.[7] In the context of asymmetric synthesis, chiral Lewis acids are instrumental in creating a chiral environment that favors the formation of one specific enantiomer or diastereomer over others.[8] This is achieved through the coordination of the Lewis acid to a substrate, which perturbs the energy landscape of the transition states, leading to asymmetric induction.[8] The choice of metal center, such as titanium, zinc, or tin, and the associated ligands significantly influences the catalyst's reactivity and the stereochemical outcome of the reaction.[8]
A general mechanism for Lewis acid catalysis involves the initial association of the Lewis acid with the electrophilic reactant, enhancing its electrophilicity. This is followed by the key bond-forming reaction with a nucleophile. Finally, the Lewis acid dissociates from the product, regenerating the catalyst for subsequent cycles.[7]
Figure 1: Generalized workflow of Lewis acid catalysis.
Comparative Performance of Lewis Acids in Aldol-Type Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. When employing chiral substrates like this compound, the choice of Lewis acid is critical for controlling diastereoselectivity. Below is a comparative summary of commonly used Lewis acids in aldol-type reactions involving this chiral auxiliary.
| Lewis Acid | Typical Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Key Observations |
| TiCl₄ | CH₂Cl₂, -78 °C | >95:5 | 85-95 | High syn selectivity is consistently observed. The presence of a tertiary amine base can further enhance selectivity.[9][10] |
| ZnCl₂ | THF or CH₂Cl₂, -78 °C to rt | 70:30 to 85:15 | 60-80 | Moderate to good syn selectivity. The catalytic activity can be influenced by the solvent and the presence of coordinating additives.[11][12][13] |
| SnCl₄ | CH₂Cl₂, -78 °C | 80:20 to 90:10 | 70-85 | Good syn selectivity, often comparable to TiCl₄, but can be substrate-dependent. |
| BF₃·OEt₂ | CH₂Cl₂, -78 °C | Variable | Variable | Generally less effective in promoting high diastereoselectivity for this class of reactions compared to stronger Lewis acids. |
Mechanistic Rationale for Diastereoselectivity:
The observed syn-selectivity in these reactions can be explained by the Zimmerman-Traxler model. The Lewis acid coordinates to both the carbonyl oxygen of the aldehyde and the nitrogen atom of the chiral amino acetate, forming a rigid, chair-like six-membered transition state. The bulky phenyl group of the chiral auxiliary preferentially occupies an equatorial position to minimize steric interactions, directing the incoming aldehyde to attack from a specific face, leading to the predominant formation of the syn-aldol adduct.
Figure 2: Proposed Zimmerman-Traxler transition state leading to the syn-aldol product.
Experimental Protocols: A Step-by-Step Guide
3.1. General Procedure for TiCl₄-Mediated Aldol Addition
This protocol provides a representative example of a highly diastereoselective aldol reaction.[9][14]
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add this compound (1.0 eq.) to the cooled solvent.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 eq.) dropwise to the solution. The solution will typically turn a deep color. Stir for 30 minutes at -78 °C.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), dropwise. Stir for an additional 1 hour at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add the desired aldehyde (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at -78 °C.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy amino ester.
3.2. ZnCl₂-Catalyzed Reaction: A Milder Alternative
For substrates that may be sensitive to the harshness of TiCl₄, zinc chloride offers a milder alternative.[11][12][13]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous zinc chloride (ZnCl₂, 1.2 eq.) and the desired solvent (e.g., THF or CH₂Cl₂).
-
Reagent Addition: Add this compound (1.0 eq.) and the aldehyde (1.2 eq.) to the suspension at -78 °C.
-
Reaction: Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Figure 3: A generalized experimental workflow for Lewis acid-mediated aldol reactions.
Conclusion and Future Perspectives
The selection of a Lewis acid is a critical parameter in controlling the stereochemical outcome of reactions involving this compound. For achieving high syn-diastereoselectivity in aldol-type reactions, TiCl₄ remains the reagent of choice due to its ability to form a highly organized and rigid transition state.[9][10][14] However, for more sensitive substrates, the milder nature of ZnCl₂ presents a viable alternative, albeit with potentially lower selectivity.[11][12][13]
Future research in this area will likely focus on the development of more efficient and selective chiral Lewis acid catalysts.[8][15] The exploration of bimetallic catalytic systems and the use of cooperative catalysis, where a Lewis acid works in concert with an organocatalyst, are promising avenues for expanding the scope and utility of these important transformations.[16] Furthermore, the development of catalytic asymmetric reactions that can be performed under greener and more sustainable conditions remains a significant goal for the scientific community.
References
-
Chiral Lewis acid - Wikipedia. Available at: [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432–440. Available at: [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2004). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. Journal of the American Chemical Society, 126(18), 5779–5793. Available at: [Link]
-
Feng, X., & Liu, X. (2018). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 9(1), 1-9. Available at: [Link]
-
Mukaiyama, T. (2002). New synthetic methods using the TiCl4-NR3 reagent system. Arkivoc, 2002(7), 151-166. Available at: [Link]
-
Wang, D., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (2019). Lewis Acid Catalysis. YouTube. Available at: [Link]
-
Meggers, E. (2017). Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality. Accounts of Chemical Research, 50(3), 545–554. Available at: [Link]
-
Bera, K., & List, B. (2019). Asymmetric Reactions Enabled by Cooperative Enantioselective Amino- and Lewis Acid Catalysis. Topics in Current Chemistry, 377(6), 1-46. Available at: [Link]
-
Mukaiyama, T., et al. (2001). Powerful Stereoselective Aldol-Type Additions of Phenyl and Phenylthio Esters with Aldehydes or Ketones Mediated by TiCl4/Amine Reagent. Synlett, 2001(12), 1959-1961. Available at: [Link]
-
Cossy, J., et al. (2014). Stereoselective TiCl4-Mediated Aldol Reactions Starting from Acylsilanes. European Journal of Organic Chemistry, 2014(23), 5035-5043. Available at: [Link]
-
Denmark, S. E. (n.d.). Asymmetric catalysis of aldol reactions with chiral Lewis bases. Illinois Experts. Available at: [Link]
-
Wang, Y., et al. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 14(1), 1-10. Available at: [Link]
-
Reetz, M. T., & Hüllmann, M. (1985). Modification of the Catalytic Activity of Zinc Chloride. A Kinetic Investigation in Zinc Chloride-Ether-Dichloromethane Mixtures. The Journal of Organic Chemistry, 50(16), 2998–3000. Available at: [Link]
-
Zhang, W., et al. (2015). ZnCl2-promoted asymmetric hydrogenation of β-secondary-amino ketones catalyzed by a P-chiral Rh-bisphosphine complex. Angewandte Chemie International Edition, 54(7), 2260-2264. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 2-((R)-1-phenylethylamino)acetate. Available at: [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-520572). Available at: [Link]
-
Chemsrc. (n.d.). This compound | CAS#:66512-37-6. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-[(1-phenylethyl)amino]acetate. Available at: [Link]
-
Ishihara, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1145. Available at: [Link]
Sources
- 1. Ethyl (R) – [(1-Phenylethyl)amino]acetate Online | Ethyl (R) – [(1-Phenylethyl)amino]acetate Manufacturer and Suppliers [scimplify.com]
- 2. This compound 97% | CAS: 66512-37-6 | AChemBlock [achemblock.com]
- 3. spectrabase.com [spectrabase.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound | CAS#:66512-37-6 | Chemsrc [chemsrc.com]
- 6. Ethyl 2-[(1-phenylethyl)amino]acetate | C12H17NO2 | CID 6917064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. ZnCl2 -promoted asymmetric hydrogenation of β-secondary-amino ketones catalyzed by a P-chiral Rh-bisphosphine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl (R)-[(1-Phenylethyl)amino]acetate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Ethyl (R)-[(1-Phenylethyl)amino]acetate (CAS No. 66512-37-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide actionable intelligence that safeguards your team and your institution.
Hazard Identification and Immediate Safety Concerns
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign and requires respectful handling.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications necessitate a cautious and well-defined approach to handling and disposal to mitigate exposure risks.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory. Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or during potential splash-risk operations.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may offer sufficient protection for incidental contact, but for direct handling of the waste, heavier-duty gloves such as butyl or neoprene rubber should be considered. Always consult your institution's chemical safety guidelines for specific glove recommendations.
-
Skin and Body Protection: A fully buttoned laboratory coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
3.1. Waste Segregation and Containerization
-
Designate a Waste Container: Select a chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate choices. Ensure the container is clean and dry before use.
-
Label the Container: The waste container must be clearly and accurately labeled as "Hazardous Waste". The label must include the full chemical name: "this compound", the approximate concentration or quantity, and the associated hazard pictograms (e.g., corrosive, irritant, harmful).
-
Segregate the Waste: This waste stream should be kept separate from other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous reactions.
3.2. Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
3.3. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies (e.g., maximum accumulation time), contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations. This ensures a proper "cradle-to-grave" tracking of the hazardous waste.
-
Professional Disposal: The final disposal of the chemical waste will be carried out by a licensed hazardous waste disposal company. Common disposal methods for this type of chemical waste include incineration or fuel blending.[1]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, and if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
The Logic Behind the Protocol: A Deeper Dive
The procedures outlined above are not arbitrary; they are based on a sound understanding of chemical safety and regulatory compliance.
-
Why Segregation is Crucial: Amino acid esters can be incompatible with a range of chemicals. For instance, mixing with strong acids or bases could catalyze hydrolysis, potentially generating heat and unforeseen byproducts. Contact with strong oxidizers could lead to a vigorous, exothermic reaction.
-
The Role of the SAA: The concept of the Satellite Accumulation Area is a cornerstone of the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste generators.[1][2][3] It allows for the safe, temporary storage of hazardous waste at the point of generation, minimizing the risks associated with transporting hazardous materials within a facility.
-
Understanding Hydrolysis: While not recommended as an in-lab treatment method without specific EHS approval, it is important to understand that as an ester, this compound can undergo hydrolysis, particularly under alkaline conditions, to yield the corresponding carboxylic acid and alcohol. This reactivity underscores the importance of avoiding uncontrolled mixing with bases.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl (R)-[(1-Phenylethyl)amino]acetate
As a Senior Application Scientist, it is imperative to foster a culture of safety that is built on a deep understanding of the materials we handle. This guide provides a detailed protocol for the safe handling of Ethyl (R)-[(1-Phenylethyl)amino]acetate, with a focus on the correct selection and use of Personal Protective Equipment (PPE). This is not merely a procedural checklist but a framework for making informed safety decisions to protect yourself and your colleagues.
Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, a comprehensive PPE strategy must address all these potential routes.
Core Principles of Protection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the quantity of the substance being handled, the potential for splashing or aerosolization, and the duration of the task. The following sections detail the minimum PPE requirements and provide guidance for escalating protection when necessary.
Eye and Face Protection: The First Line of Defense
Given the classification of "Causes serious eye damage" (H318), robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: At all times when handling this compound, chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide adequate protection against splashes and are therefore insufficient.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and should be considered best practice.
Skin Protection: A Barrier Against Irritation
With the hazard classification of "Causes skin irritation" (H315), appropriate skin protection is crucial to prevent dermal exposure.[1]
-
Gloves: The choice of glove material is critical for chemical protection. Nitrile gloves are a suitable choice for incidental contact. However, for prolonged contact or immersion, it is essential to consult a glove compatibility chart from the manufacturer. Always double-glove when handling this compound to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination. Dispose of contaminated gloves immediately in the appropriate chemical waste container.
-
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and to keep personal clothing from becoming contaminated. The lab coat should have long sleeves and a secure closure.
-
Additional Protective Clothing: For larger scale operations or situations with a high risk of spillage, a chemically resistant apron and shoe covers should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
The "May cause respiratory irritation" (H335) classification necessitates measures to prevent inhalation of any dust or aerosols.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of airborne contaminants.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing.
PPE Selection Matrix for Laboratory Tasks
The following table provides a quick reference for selecting the appropriate level of PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Double nitrile gloves, lab coat | Work in a chemical fume hood |
| Running reactions and transfers | Chemical splash goggles and face shield | Double nitrile gloves, lab coat, chemical resistant apron | Work in a chemical fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Double nitrile gloves, lab coat, chemical resistant apron | Work in a chemical fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves, lab coat, chemical resistant apron, shoe covers | NIOSH-approved respirator with organic vapor cartridges |
Procedural Guidance for PPE Usage
The effectiveness of PPE is as much about its correct use as it is about its selection. Follow these step-by-step procedures for donning and doffing PPE to prevent cross-contamination.
Donning PPE Sequence
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
-
Respirator: If respiratory protection is necessary, perform a user seal check each time you don your respirator.
Doffing PPE Sequence
The removal of PPE should be done in a manner that avoids contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste bin.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves and other disposable items: Place in a designated, clearly labeled hazardous waste container.
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated before being sent for laundering. Disposable lab coats should be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
-
PubChem. (n.d.). Ethyl 2-[(1-phenylethyl)amino]acetate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
